1-Benzylpyrrolo[2,3-b]pyridine
Description
Properties
IUPAC Name |
1-benzylpyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2/c1-2-5-12(6-3-1)11-16-10-8-13-7-4-9-15-14(13)16/h1-10H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBMKVSWIHRGBBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC3=C2N=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80572937 | |
| Record name | 1-Benzyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80572937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152955-68-5 | |
| Record name | 1-Benzyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80572937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 1-Benzylpyrrolo[2,3-b]pyridine from 7-Azaindole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of 1-Benzylpyrrolo[2,3-b]pyridine, also known as N-benzyl-7-azaindole, commencing from the readily available starting material, 7-azaindole. This guide details the prevalent synthetic methodologies, experimental protocols, and quantitative data to facilitate its application in research and drug development.
Introduction
7-Azaindole and its derivatives are privileged scaffolds in medicinal chemistry, recognized for their presence in numerous biologically active compounds. The introduction of a benzyl group at the N-1 position of the 7-azaindole core can significantly modulate the parent molecule's physicochemical properties, such as lipophilicity and metabolic stability, and can also serve as a key intermediate for further functionalization in the synthesis of complex drug candidates. This document outlines the direct N-benzylation of 7-azaindole, a fundamental and efficient transformation.
Synthetic Pathway Overview
The synthesis of this compound from 7-azaindole is typically achieved through a nucleophilic substitution reaction. The reaction involves the deprotonation of the nitrogen atom of the pyrrole ring in 7-azaindole using a suitable base to form the corresponding anion. This is followed by the reaction of the anion with a benzyl halide, most commonly benzyl bromide.
Regioselective N-Benzylation of Pyrrolo[2,3-b]pyridine: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the regioselective N-benzylation of pyrrolo[2,3-b]pyridine, a core scaffold in numerous biologically active compounds. Pyrrolo[2,3-b]pyridine, also known as 7-azaindole, possesses two nitrogen atoms, N1 in the pyrrole ring and N7 in the pyridine ring, that are susceptible to alkylation. The ability to selectively introduce a benzyl group at either of these positions is crucial for the synthesis of targeted therapeutic agents and molecular probes. This document details the factors influencing regioselectivity, provides established experimental protocols, and presents quantitative data to guide synthetic strategies.
Factors Influencing Regioselectivity
The N-benzylation of 7-azaindole can be directed to either the N1 or N7 position by carefully controlling the reaction conditions. The interplay of several factors, including the choice of base, solvent, counter-ion, and temperature, dictates the kinetic versus thermodynamic outcome of the reaction.
Kinetic vs. Thermodynamic Control:
Under kinetic control, the reaction product is the one that is formed fastest. This is typically achieved at lower temperatures with strong, sterically hindered bases. The N1 position of the 7-azaindole anion is generally considered the kinetically favored site for alkylation due to its higher charge density.
Under thermodynamic control, the reaction is allowed to reach equilibrium, favoring the most stable product. This is often achieved at higher temperatures with weaker bases in polar aprotic solvents, which can facilitate equilibration. The N7-benzylated isomer is often considered the thermodynamically more stable product.
Key Reaction Parameters:
-
Base and Counter-ion: The choice of base is critical in determining the regioselectivity. Strong bases such as sodium hydride (NaH) and potassium hydroxide (KOH) are commonly used to deprotonate the pyrrole N-H. The nature of the counter-ion (e.g., Na+, K+) can influence the aggregation state and reactivity of the resulting 7-azaindole anion, thereby affecting the N1/N7 ratio.
-
Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF) are typically employed. These solvents are effective at solvating the cation of the base, leading to a more "naked" and reactive anion. The choice of solvent can influence the position of the equilibrium between the N1 and N7-anions and their respective benzylated products.
-
Temperature: As mentioned, lower temperatures generally favor the kinetically controlled N1-benzylation, while higher temperatures can promote the formation of the thermodynamically more stable N7-isomer.
Experimental Protocols
The following section provides detailed experimental methodologies for the regioselective N-benzylation of pyrrolo[2,3-b]pyridine.
Protocol 1: Selective N1-Benzylation of 7-Azaindole
This protocol is adapted from a documented synthesis of 1-benzyl-1H-pyrrolo[2,3-b]pyridine.
Materials:
-
7-Azaindole (1H-Pyrrolo[2,3-b]pyridine)
-
Potassium hydroxide (KOH), powdered
-
Benzyl bromide
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a solution of 7-azaindole (1.0 eq) in anhydrous DMSO, add powdered potassium hydroxide (1.2 eq) at room temperature.
-
Stir the mixture for 30 minutes at room temperature to ensure complete deprotonation.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add benzyl bromide (1.1 eq) dropwise to the cooled mixture.
-
Allow the reaction to stir at room temperature for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-benzyl-1H-pyrrolo[2,3-b]pyridine.
Protocol 2: General Procedure for N-Benzylation (Potentially leading to N7-isomer)
While a specific, high-yielding protocol for the selective synthesis of 7-benzyl-7H-pyrrolo[2,3-b]pyridine is not as commonly reported, the following general conditions for N-alkylation of related heterocycles could be adapted and optimized to favor the N7 isomer, likely under thermodynamically controlled conditions (e.g., higher temperatures, specific base/solvent combinations).
Materials:
-
7-Azaindole (1H-Pyrrolo[2,3-b]pyridine)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl chloride or benzyl bromide
-
N,N-Dimethylformamide (DMF), anhydrous
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a suspension of sodium hydride (1.2 eq) in anhydrous DMF.
-
Cool the suspension to 0 °C.
-
Add a solution of 7-azaindole (1.0 eq) in anhydrous DMF dropwise to the cooled suspension.
-
Allow the mixture to stir at room temperature for 1 hour.
-
Add benzyl chloride or benzyl bromide (1.1 eq) to the reaction mixture.
-
Heat the reaction at an elevated temperature (e.g., 60-100 °C) and monitor by TLC to determine the optimal conditions for N7-benzylation.
-
After completion, cool the reaction to 0 °C and carefully quench with saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to separate the N1 and N7 isomers and determine the regioselectivity.
Quantitative Data
The following table summarizes the spectroscopic data for the characterization of N1-benzyl-7-azaindole. The acquisition of similar data for the N7-isomer is crucial for the analysis of reaction outcomes.
Table 1: Spectroscopic Data for 1-Benzyl-1H-pyrrolo[2,3-b]pyridine
| Data Type | Values |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.28 (dd, J = 4.7, 1.5 Hz, 1H), 7.60 (dd, J = 7.8, 1.5 Hz, 1H), 7.32-7.24 (m, 5H), 7.18 (d, J = 3.5 Hz, 1H), 7.12-7.07 (m, 3H), 6.51 (d, J = 3.5 Hz, 1H), 5.38 (s, 2H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 148.9, 144.1, 137.5, 129.3, 128.8, 128.0, 127.8, 127.1, 120.5, 115.6, 100.2, 50.1 |
Note: The acquisition and comparison of ¹H and ¹³C NMR data for both the N1- and N7-benzylated products are essential for determining the regioselectivity of any given reaction. The chemical shifts of the protons and carbons in the pyrrolo[2,3-b]pyridine core will be significantly different for the two isomers.
Visualizations
Logical Relationship of Factors Influencing Regioselectivity
The following diagram illustrates the key factors that influence the regioselective N-benzylation of 7-azaindole.
An In-Depth Technical Guide to the Chemical Properties and Stability of 1-Benzylpyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and stability of 1-Benzylpyrrolo[2,3-b]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this guide also extensively references the properties of its parent compound, 1H-pyrrolo[2,3-b]pyridine (also known as 7-azaindole), to provide a well-rounded understanding of its expected behavior.
Physicochemical Properties
The physicochemical properties of this compound and its parent compound, 1H-pyrrolo[2,3-b]pyridine, are crucial for their handling, formulation, and biological activity assessment. The benzyl group at the N1-position is expected to significantly influence properties such as melting point, boiling point, and solubility compared to the unsubstituted core.
Table 1: Physicochemical Properties of 1H-pyrrolo[2,3-b]pyridine and this compound
| Property | 1H-pyrrolo[2,3-b]pyridine | This compound | Data Source/Comment |
| Molecular Formula | C₇H₆N₂ | C₁₄H₁₂N₂ | Calculated |
| Molecular Weight | 118.14 g/mol | 208.26 g/mol | Calculated |
| Appearance | White to light yellow or brown crystalline solid | Not explicitly found; likely a solid at room temperature. | Based on parent compound |
| Melting Point | 104-107 °C | Not explicitly found. Expected to be different from the parent compound due to the benzyl group. | - |
| Boiling Point | 270 °C at 755 Torr | Not explicitly found. Expected to be significantly higher than the parent compound. | Based on parent compound |
| Density | ~1.2 g/cm³ | Not explicitly found. | Based on parent compound |
| Solubility | Soluble in methanol. | Not explicitly found. Expected to have good solubility in common organic solvents like dichloromethane, ethyl acetate, and DMF. | General chemical knowledge |
| pKa | Not explicitly found. The pKa of the conjugate acid of 7-azaindole is reported to be 4.59. | Not explicitly found. The basicity of the pyridine nitrogen is expected to be similar to the parent compound. | Based on parent compound |
| CAS Number | 271-63-6 | 152955-68-5 | - |
Chemical Stability and Reactivity
The stability of this compound is a critical factor for its synthesis, purification, storage, and formulation. The pyrrolo[2,3-b]pyridine ring system is generally stable under normal conditions.
General Stability: The parent compound, 1H-pyrrolo[2,3-b]pyridine, is reported to be stable under normal temperatures and pressures. The N-benzyl group in this compound is a stable protecting group and is not expected to introduce significant instability under standard laboratory conditions. However, like many organic molecules, it may be sensitive to strong oxidizing agents and prolonged exposure to light and air.
Reactivity: The reactivity of the this compound core is dictated by the electron distribution in the bicyclic aromatic system. The pyrrole ring is more electron-rich than the pyridine ring, making it more susceptible to electrophilic attack.
-
Electrophilic Aromatic Substitution: The 1H-pyrrolo[2,3-b]pyridine system undergoes electrophilic substitution reactions predominantly at the 3-position of the pyrrole ring. This includes reactions such as nitration, nitrosation, bromination, and iodination. The N-benzyl group is not expected to alter this regioselectivity.
-
N-Alkylation/Dealkylation: The nitrogen of the pyrrole ring is readily alkylated. The benzyl group can be introduced via N-benzylation of 1H-pyrrolo[2,3-b]pyridine. Conversely, the N-benzyl group can be removed under certain conditions, such as catalytic hydrogenation or using strong acids, although this can sometimes require harsh conditions.
Degradation: Specific degradation pathways for this compound have not been extensively reported. However, potential degradation could occur through:
-
Oxidation: The pyrrole ring can be susceptible to oxidation, especially in the presence of strong oxidizing agents or upon prolonged exposure to air and light, potentially leading to ring-opened products or polymeric materials.
-
Photodegradation: Aromatic heterocyclic compounds can be sensitive to UV light, which may induce decomposition.
-
Extreme pH: Strong acidic or basic conditions could potentially lead to the cleavage of the benzyl group or degradation of the heterocyclic core, although the pyrrolo[2,3-b]pyridine system is relatively robust.
Storage: For long-term stability, it is recommended to store this compound in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation and photodegradation.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through the N-alkylation of 1H-pyrrolo[2,3-b]pyridine (7-azaindole). A general protocol, adapted from the N-benzylation of indoles, is provided below.
Materials:
-
1H-pyrrolo[2,3-b]pyridine (7-azaindole)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Benzyl bromide or benzyl chloride
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1H-pyrrolo[2,3-b]pyridine (1.0 equivalent).
-
Add anhydrous DMF to dissolve the starting material.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.1-1.2 equivalents) portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for an additional 30 minutes to ensure complete deprotonation.
-
Cool the reaction mixture back to 0 °C and slowly add benzyl bromide or benzyl chloride (1.05-1.1 equivalents).
-
Allow the reaction to warm to room temperature and stir until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Conclusion
This compound is a stable heterocyclic compound with chemical properties largely influenced by its 7-azaindole core. Its synthesis is straightforward via N-alkylation of the parent heterocycle. The pyrrole moiety of the ring system is the primary site of reactivity, particularly for electrophilic substitution reactions. While specific experimental data for the 1-benzyl derivative is limited, a strong understanding of its chemical behavior can be inferred from the extensive studies on 1H-pyrrolo[2,3-b]pyridine. This guide provides a foundational understanding for researchers and professionals working with this class of compounds in the development of new therapeutics. Further experimental investigation into the specific physicochemical properties and degradation pathways of this compound is warranted to build a more complete profile of this molecule.
Spectroscopic Characterization of 1-Benzylpyrrolo[2,3-b]pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
The pyrrolo[2,3-b]pyridine ring system is a crucial pharmacophore in modern drug discovery.[1][3][4] Its derivatives have been investigated for a wide array of therapeutic applications, including their use as phosphodiesterase 4B (PDE4B) inhibitors and glycogen synthase kinase-3β (GSK-3β) inhibitors for treating central nervous system diseases and Alzheimer's disease, respectively.[1][2] The N-benzylation of the pyrrolo[2,3-b]pyridine core is a common synthetic modification to explore structure-activity relationships (SAR).
Accurate structural elucidation and characterization are paramount in the development of these compounds. The primary analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide outlines the principles and expected outcomes for the spectroscopic analysis of 1-Benzylpyrrolo[2,3-b]pyridine.
Spectroscopic Data
While specific, publicly available spectroscopic data for this compound is limited, the following tables summarize expected and observed data for the parent 1H-pyrrolo[2,3-b]pyridine (7-azaindole) and a closely related N-benzyl analog. This information provides a strong basis for the interpretation of spectra for the title compound.
Table 1: Predicted ¹H NMR and ¹³C NMR Chemical Shifts for this compound
Note: The following are predicted chemical shifts and those of a structurally similar compound, 1-benzyl-4-phenyl-1H-1,2,3-triazole. Actual experimental values for this compound may vary.
| Assignment | Predicted ¹H NMR (ppm) | ¹³C NMR of Analog (ppm) [5] |
| H-2 | ~ 7.5 | 125.6 |
| H-3 | ~ 6.5 | 119.53 |
| H-4 | ~ 7.8 | 128.8 |
| H-5 | ~ 7.1 | 128.6 |
| H-6 | ~ 8.2 | 148.2 |
| Benzyl-CH₂ | ~ 5.4 | 54.20 |
| Benzyl-Ar-H | ~ 7.3 | 127.4, 127.8, 128.5 |
| C-2 | - | 127.8 |
| C-3 | - | 100-110 |
| C-3a | - | 145-150 |
| C-4 | - | 115-120 |
| C-5 | - | 125-130 |
| C-6 | - | 140-145 |
| C-7a | - | 148-152 |
| Benzyl-CH₂ | - | 50-55 |
| Benzyl-C-ipso | - | 134.6 |
| Benzyl-C-ortho | - | 127.4 |
| Benzyl-C-meta | - | 128.8 |
| Benzyl-C-para | - | 128.5 |
Table 2: Infrared (IR) Spectroscopy Data
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) for Analog [6] |
| Aromatic C-H | Stretch | 3133 |
| C=C | Aromatic Ring Stretch | 1600-1450 |
| C-N | Stretch | 1350-1000 |
| C-H | Bend (out-of-plane) | 900-675 |
Table 3: Mass Spectrometry (MS) Data
| Ion | m/z (mass-to-charge ratio) | Notes |
| [M]+• | Predicted: 208.10 | Molecular ion of 1-benzylpyrrolo[2,3-c]pyridine[7] |
| [M+H]+ | Predicted: 209.11 | Protonated molecular ion[7] |
| Fragment | 91.05 | Tropylium ion (C₇H₇⁺) from benzyl group cleavage |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of atoms in this compound.
Instrumentation: A high-field NMR spectrometer (e.g., 300 or 500 MHz) is recommended for optimal resolution.
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, (CD₃)₂SO, or (CD₃)₂CO). The choice of solvent depends on the solubility of the compound.
-
Transfer the solution to a standard 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse sequence.
-
Solvent: CDCl₃[8]
-
Temperature: 298 K
-
Spectral Width: 0-15 ppm
-
Number of Scans: 16-64 (depending on concentration)
-
Relaxation Delay: 1-5 seconds
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Solvent: CDCl₃[8]
-
Temperature: 298 K
-
Spectral Width: 0-200 ppm
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Relaxation Delay: 2-5 seconds
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[8]
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
Data Processing:
-
Perform a background scan with no sample on the ATR crystal.
-
Collect the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
-
Identify characteristic absorption bands corresponding to specific functional groups.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Instrumentation: A mass spectrometer, for example, one equipped with an electrospray ionization (ESI) source and a time-of-flight (TOF) or quadrupole mass analyzer.
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Introduce the sample into the ion source via direct infusion or through a liquid chromatography (LC) system.
Data Acquisition (ESI-TOF):
-
Ionization Mode: Positive ion mode is typically used for nitrogen-containing compounds.
-
Mass Range: m/z 50-500
-
Capillary Voltage: 3-5 kV
-
Fragmentor Voltage: Can be varied to induce fragmentation for structural analysis.
Data Processing:
-
The software acquires and processes the data to generate a mass spectrum.
-
Identify the peak corresponding to the molecular ion ([M]+•) or the protonated molecule ([M+H]+).
-
Analyze the fragmentation pattern to gain insights into the molecular structure. A prominent fragment at m/z 91 is expected, corresponding to the stable tropylium cation formed from the benzyl group.
Visualization of Experimental Workflow
The following diagrams illustrate the general workflows for the spectroscopic characterization of this compound.
References
- 1. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds [ideas.repec.org]
- 4. ajol.info [ajol.info]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 1-Benzyl-6-(4-chlorophenyl)-2-(4-R-phenyl)-4-(4-R-styryl)-2,3-dihydropyrazolo[3,4-b][1,4]diazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PubChemLite - 1-benzyl-1h-pyrrolo[2,3-c]pyridine hydrochloride (C14H12N2) [pubchemlite.lcsb.uni.lu]
- 8. repositorio.uam.es [repositorio.uam.es]
Unveiling the Spectroscopic Signature of 1-Benzylpyrrolo[2,3-b]pyridine: A Comprehensive NMR Analysis
For Immediate Release
A Detailed Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 1-Benzylpyrrolo[2,3-b]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, tabulated spectral data, and a visual representation of the molecular structure.
Core Structure and Numbering
The foundational structure of this compound, also known as 1-Benzyl-7-azaindole, is depicted below. The atom numbering system used for the assignment of NMR signals is also provided.
An In-depth Technical Guide to the Mass Spectrometry Analysis of 1-Benzylpyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the mass spectrometric analysis of 1-Benzylpyrrolo[2,3-b]pyridine, also known as 1-benzyl-7-azaindole. This compound belongs to the pyrrolo[2,3-b]pyridine class, which is a significant scaffold in medicinal chemistry.[1] Understanding its behavior under mass spectrometric conditions is crucial for its identification, characterization, and quantification in various matrices.
Introduction to this compound
This compound is a derivative of 7-azaindole, where a benzyl group is attached to the nitrogen atom of the pyrrole ring. The pyrrolo[2,3-b]pyridine core is of great interest in drug discovery, with derivatives showing activity as inhibitors of enzymes like phosphodiesterase 4B (PDE4B).[1] Mass spectrometry is an indispensable tool for the structural elucidation and purity assessment of such novel compounds.
Mass Spectrometry: Fragmentation Behavior
The mass spectrum of this compound is characterized by specific fragmentation patterns, primarily driven by the stability of the benzyl cation and the pyrrolo[2,3-b]pyridine core. Electron ionization (EI) is a common technique for the analysis of such aromatic compounds, inducing reproducible fragmentation.[2]
The molecular formula of this compound is C14H12N2, with a molecular weight of 208.26 g/mol . The parent 1H-pyrrolo[2,3-b]pyridine has a molecular weight of 118.14 g/mol .[3][4]
The primary fragmentation event is typically the cleavage of the benzylic C-N bond, leading to the formation of a stable benzyl cation (C7H7+, m/z 91) and a 1H-pyrrolo[2,3-b]pyridine radical cation (C7H6N2•+, m/z 118). The benzyl cation at m/z 91 is often the base peak in the spectrum due to its high stability. Further fragmentation of the pyrrolo[2,3-b]pyridine core can occur, though it is generally more stable.[5]
Below is a proposed fragmentation pathway for this compound.
Figure 1: Proposed fragmentation pathway of this compound.
Quantitative Data
The following table summarizes the expected quantitative data from an electron ionization mass spectrum of this compound. The relative abundances are hypothetical and serve as a guide for interpretation.
| m/z | Proposed Fragment | Relative Abundance (%) |
| 208 | [M]+• (Molecular Ion) | 40 |
| 118 | [M - C7H7]+• | 30 |
| 91 | [C7H7]+ | 100 |
| 77 | [C6H5]+ | 15 |
| 65 | [C5H5]+ | 25 |
Experimental Protocols
A robust analytical method for the analysis of this compound often involves liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), which is highly sensitive and selective.
A. Sample Preparation from Plasma [6]
-
Thawing: Thaw frozen plasma samples to room temperature.
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing a suitable internal standard.
-
Vortexing: Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 13,000 rpm for 15 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Transfer: Vortex the reconstituted sample and transfer it to an autosampler vial for analysis.
B. UPLC-MS/MS Analysis [6]
-
UPLC System: Waters ACQUITY UPLC I-Class or equivalent.
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.
-
Column Temperature: 40°C.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient Program:
-
0-0.5 min: 10% B
-
0.5-1.0 min: 10-90% B
-
1.0-2.0 min: 90% B
-
2.0-2.1 min: 90-10% B
-
2.1-3.0 min: 10% B
-
-
Mass Spectrometer: Waters XEVO TQ-S or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 3.0 kV.
-
Cone Voltage: 30 V.
-
Desolvation Temperature: 500°C.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
The experimental workflow is visualized in the following diagram.
Figure 2: Experimental workflow for LC-MS/MS analysis.
Signaling Pathway Context
Derivatives of 1H-pyrrolo[2,3-b]pyridine have been identified as potent inhibitors of phosphodiesterase 4B (PDE4B).[1] PDE4 is a crucial enzyme family that regulates intracellular levels of cyclic adenosine monophosphate (cAMP), a key second messenger in various signaling pathways, including those involved in inflammation.[1] Inhibition of PDE4B leads to an increase in cAMP levels, which in turn can modulate the activity of protein kinase A (PKA) and other downstream effectors, ultimately leading to anti-inflammatory responses.
The diagram below illustrates a simplified PDE4B signaling pathway.
References
- 1. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rroij.com [rroij.com]
- 3. 1H-Pyrrolo[2,3-b]pyridine [webbook.nist.gov]
- 4. 1H-Pyrrolo(2,3-b)pyridine | C7H6N2 | CID 9222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
- 6. benchchem.com [benchchem.com]
Solubility Profile of 1-Benzylpyrrolo[2,3-b]pyridine in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Benzylpyrrolo[2,3-b]pyridine, also known as 1-Benzyl-7-azaindole, is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a derivative of 7-azaindole, it serves as a crucial scaffold for the development of various therapeutic agents, including kinase inhibitors. Understanding the solubility of this compound in organic solvents is paramount for its synthesis, purification, formulation, and biological screening. This technical guide provides an in-depth overview of the available solubility information, experimental protocols for solubility determination, and the relevant biological context of 7-azaindole derivatives.
Core Concepts: Physicochemical Properties and Solubility
The solubility of a compound is influenced by its molecular structure, including polarity, ability to form hydrogen bonds, and molecular weight. The this compound molecule possesses both a nonpolar benzyl group and a polar 7-azaindole core. The pyridine nitrogen atom in the 7-azaindole ring can act as a hydrogen bond acceptor, which generally enhances solubility in protic solvents compared to its indole analogue. However, the presence of the bulky, nonpolar benzyl group can significantly impact its solubility profile.
Qualitative Solubility Data
| Solvent Class | Representative Solvents | Observed Solubility of 7-Azaindole Derivatives | Reference |
| Halogenated | Dichloromethane, Chloroform | Generally Good | [1] |
| Alcohols | Methanol, Ethanol | Variable; from soluble to sparingly soluble | [1] |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Likely sparingly soluble to insoluble | - |
| Esters | Ethyl acetate | Used as an eluent in chromatography, implying some solubility | - |
| Aprotic Polar | Acetone, Acetonitrile | Reported to have exceptionally low solubility for some derivatives | [2] |
| Nonpolar | Hexanes, Toluene | Generally low to insoluble | - |
It is a common practice to dissolve poorly soluble compounds like this compound in a small amount of a polar aprotic solvent such as dimethyl sulfoxide (DMSO) to create a concentrated stock solution for biological assays.
Experimental Protocols for Solubility Determination
To obtain quantitative solubility data, standardized experimental protocols are necessary. The following outlines the widely accepted shake-flask method for determining thermodynamic solubility.
Shake-Flask Method for Thermodynamic Solubility
This method is considered the gold standard for determining the equilibrium solubility of a compound.
Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent of high purity
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (chemically compatible with the solvent)
Procedure:
-
Preparation: Prepare a series of vials with a known volume of the selected organic solvent.
-
Addition of Solute: Add an excess amount of solid this compound to each vial. The excess solid is crucial to ensure that a saturated solution is formed.
-
Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). The samples are typically agitated for a prolonged period (24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to let the excess solid settle. Alternatively, centrifuge the vials at a specific speed and temperature to facilitate the separation of the solid and liquid phases.
-
Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette. To remove any remaining undissolved microparticles, filter the aliquot through a chemically compatible syringe filter into a clean vial.
-
Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC with UV detection or UV-Vis spectrophotometry against a pre-prepared calibration curve.
-
Calculation: Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or mol/L, by taking into account the dilution factor.
Mandatory Visualizations
Experimental Workflow for Solubility Determination
The logical flow of the shake-flask method for determining the solubility of an organic compound is depicted in the following diagram.
Caption: A flowchart illustrating the key steps of the shake-flask method for determining the thermodynamic solubility of a compound.
Signaling Pathway Inhibition by 7-Azaindole Derivatives
Derivatives of 7-azaindole, the core structure of this compound, have been identified as potent inhibitors of various protein kinases. One such pathway is the Fibroblast Growth Factor Receptor 4 (FGFR4) signaling pathway, which is often dysregulated in certain cancers.
Caption: A diagram showing the inhibitory action of 7-azaindole derivatives on the FGF19/FGFR4 signaling pathway.
Conclusion
While precise quantitative solubility data for this compound in a comprehensive range of organic solvents remains to be fully elucidated in public literature, qualitative evidence suggests variable solubility depending on the solvent class. For researchers and drug development professionals, the determination of solubility through standardized methods like the shake-flask protocol is a critical step. Furthermore, the established role of the 7-azaindole scaffold in modulating key biological pathways, such as the FGFR4 signaling cascade, underscores the therapeutic potential of this class of compounds and highlights the importance of understanding their fundamental physicochemical properties. Future studies are warranted to establish a comprehensive quantitative solubility profile for this compound to facilitate its continued development and application in medicinal chemistry.
References
An In-depth Technical Guide to the Reactivity of the 1-Benzylpyrrolo[2,3-b]pyridine Core
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1-benzylpyrrolo[2,3-b]pyridine, also known as 1-benzyl-7-azaindole, represents a significant scaffold in medicinal chemistry and synthetic organic chemistry. As a derivative of 7-azaindole, a well-established "privileged structure," the introduction of a benzyl group at the N1-position modulates its electronic properties, solubility, and steric hindrance, thereby influencing its reactivity and biological activity. This technical guide provides a comprehensive overview of the chemical reactivity of the this compound core, presenting key functionalization strategies, detailed experimental protocols, and quantitative data to facilitate its application in research and drug development.
Synthesis of the this compound Core
The primary route to the this compound core is through the N-alkylation of the parent 1H-pyrrolo[2,3-b]pyridine (7-azaindole). The benzyl group is typically introduced by reacting 7-azaindole with a benzyl halide in the presence of a suitable base.
Experimental Protocol: N-Benzylation of 1H-pyrrolo[2,3-b]pyridine
Materials:
-
1H-pyrrolo[2,3-b]pyridine (7-azaindole)
-
Benzyl bromide
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 1H-pyrrolo[2,3-b]pyridine (1.0 equivalent) in anhydrous DMF, sodium hydride (1.2 equivalents) is added portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
The resulting mixture is stirred at 0 °C for 30 minutes and then at room temperature for an additional 30 minutes.
-
Benzyl bromide (1.1 equivalents) is added dropwise to the reaction mixture.
-
The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction is carefully quenched with saturated aqueous NH₄Cl solution.
-
The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 1-benzyl-1H-pyrrolo[2,3-b]pyridine.
Initial Biological Screening of 1-Benzylpyrrolo[2,3-b]pyridine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial biological screening of 1-benzylpyrrolo[2,3-b]pyridine derivatives, also known as 1-benzyl-7-azaindoles. This class of compounds has garnered significant interest in medicinal chemistry due to its versatile scaffold, which has been shown to interact with a variety of biological targets. This document outlines the synthesis, key biological activities, and detailed experimental protocols for the preliminary evaluation of these promising molecules.
Introduction to 1-Benzylpyrrolo[2,3-b]pyridines
The pyrrolo[2,3-b]pyridine core, or 7-azaindole, is a privileged structure in drug discovery, serving as a bioisostere of indole. The addition of a benzyl group at the N1 position can enhance binding to target proteins and modulate the physicochemical properties of the molecule, such as solubility and cell permeability. These derivatives have been primarily investigated for their potential as kinase inhibitors in oncology, but also show promise as antimicrobial agents.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be achieved through a multi-step process. A common strategy involves the initial construction of the 7-azaindole core, followed by N-benzylation.
Experimental Protocol: Synthesis of 1-Benzyl-7-azaindole
Step 1: Synthesis of the 7-Azaindole Core (Example via Sonogashira Coupling)
This step involves the palladium-catalyzed Sonogashira coupling of a suitable aminopyridine with a terminal alkyne, followed by cyclization.
-
Materials: 2-amino-3-iodopyridine, terminal alkyne (e.g., phenylacetylene), tetrakis(triphenylphosphine)palladium(0), copper(I) iodide, triethylamine, dimethylformamide (DMF).
-
Procedure:
-
To a solution of 2-amino-3-iodopyridine (1.0 eq) in DMF, add the terminal alkyne (1.2 eq), triethylamine (2.5 eq), and a catalytic amount of copper(I) iodide.
-
Degas the mixture with argon for 15 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) and heat the reaction mixture at 80°C under an argon atmosphere until the starting material is consumed (monitored by TLC).
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel to yield the 2-substituted-7-azaindole.
-
Step 2: N-Benzylation of the 7-Azaindole Core
-
Materials: 7-azaindole from Step 1, benzyl bromide, sodium hydride (NaH), anhydrous dimethylformamide (DMF).
-
Procedure:
-
To a solution of the 7-azaindole (1.0 eq) in anhydrous DMF at 0°C, add sodium hydride (1.2 eq) portion-wise under an inert atmosphere.
-
Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the mixture back to 0°C and slowly add benzyl bromide (1.1 eq).
-
Allow the reaction to proceed at room temperature until completion (monitored by TLC).
-
Quench the reaction by the careful addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the 1-benzyl-7-azaindole derivative.
-
The Discovery of Novel 1-Benzylpyrrolo[2,3-b]pyridine Analogs: A Technical Guide for Drug Development Professionals
Introduction: The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to both purine and indole has made it a cornerstone for the development of a multitude of potent and selective therapeutic agents, particularly in oncology.[1] The 7-azaindole core serves as an excellent hinge-binding motif, capable of forming crucial hydrogen bonds within the ATP-binding sites of various kinases.[1] This has led to the successful development of FDA-approved drugs such as the BRAF kinase inhibitor, Vemurafenib.[1]
This technical guide focuses on a specific, yet promising, subclass: 1-Benzylpyrrolo[2,3-b]pyridine analogs . The introduction of a benzyl group at the N-1 position of the azaindole core offers a strategic vector for modifying physicochemical properties and exploring deeper pockets within target enzymes. This modification can influence solubility, metabolic stability, and provide additional anchor points for binding, thereby modulating potency and selectivity. This document provides an in-depth overview of the synthesis, biological evaluation, and structure-activity relationships (SAR) of these analogs, with a focus on their potential as kinase inhibitors for cancer therapy. It is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel small molecule therapeutics.
Synthetic Strategies
The primary route to this compound analogs involves the N-alkylation of the 7-azaindole core. This reaction is typically achieved under basic conditions to deprotonate the pyrrole nitrogen, followed by nucleophilic attack on a benzyl halide.
General Experimental Protocol: N-Benzylation of 7-Azaindole
This protocol is adapted from standard procedures for the N-alkylation of indole and its analogs.[2]
Materials:
-
7-Azaindole (1H-Pyrrolo[2,3-b]pyridine)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Dimethylformamide (DMF)
-
Benzyl Bromide (or a substituted benzyl bromide)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 7-azaindole (1.0 equivalent).
-
Add anhydrous DMF to dissolve the starting material.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.2 equivalents) portion-wise. Gas evolution (H₂) will be observed.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for an additional 30 minutes to ensure complete deprotonation.
-
Slowly add the desired benzyl bromide (1.1 equivalents) to the reaction mixture.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 1-benzyl-1H-pyrrolo[2,3-b]pyridine analog.[2]
Biological Activity and Structure-Activity Relationships
The 1-benzyl moiety provides a versatile handle for SAR studies. Modifications to the benzyl ring, such as the introduction of various substituents (e.g., halogens, alkyl, alkoxy groups), can significantly impact biological activity by altering electronic and steric properties, which in turn affects binding affinity and selectivity for target kinases. While extensive quantitative data for a broad range of 1-benzyl analogs is still emerging in the public domain, the foundational principle is that the benzyl group can be positioned to interact with specific hydrophobic regions of the kinase ATP-binding site.
A review of SAR for 7-azaindole derivatives indicates that substitutions at positions 1, 3, and 5 are most frequently associated with potent biological activity. The use of alkyl, aryl carboxamide, and various heterocyclic rings are among the most successful substitutions.[3] For 1-benzyl analogs specifically, the aromatic ring is considered crucial for maintaining certain antiplatelet activities in related indazole scaffolds.
Anticancer and Kinase Inhibitory Activity
Derivatives of the 7-azaindole scaffold have demonstrated potent anticancer activity by targeting key kinases involved in oncogenic signaling pathways. While specific IC₅₀ values for 1-benzyl analogs are not extensively compiled in single reports, studies on related N-substituted pyrrolopyridines provide a strong rationale for their investigation. For instance, various 1H-pyrrolo[2,3-b]pyridine compounds have been identified as potent inhibitors of TNIK, a kinase involved in the Wnt signaling pathway critical for colorectal cancer.[4][5] Similarly, the 7-azaindole core has been integral to the development of inhibitors for FGFR, Erk5, ABL/SRC, and PI3Kγ.[3][6][7][8]
Table 1: Representative Antiproliferative Activity of Pyrrolo[2,3-b]pyridine Analogs
| Compound Class | Cell Line | Activity (IC₅₀) | Target Pathway/Kinase | Reference |
| 1H-Pyrrolo[3,2-c]pyridine Diarylureas | A375P (Melanoma) | Nanomolar range | Not specified | |
| 1H-Pyrrolo[2,3-b]pyridine derivatives | A549 (Lung Cancer) | 4.56 - 8.52 µg/mL | Erk5 | [3] |
| 1H-Pyrrolo[2,3-b]pyridine TNIK Inhibitors | Colorectal Cancer Cells | pIC₅₀ range: 7.37 - 9.92 | TNIK | [4][5] |
Note: The data presented are for various substituted pyrrolopyridines and serve to illustrate the potential of the scaffold. Data for specific 1-benzyl analogs should be generated and compared within the same experimental context.
Key Signaling Pathways
The therapeutic potential of this compound analogs is rooted in their ability to modulate critical cellular signaling pathways implicated in cancer. Below are diagrams of key pathways often targeted by 7-azaindole-based inhibitors.
Workflow for Kinase Inhibitor Discovery
The discovery process for novel kinase inhibitors, including this compound analogs, follows a structured workflow from initial design to lead optimization.
TNIK and the Wnt/β-Catenin Signaling Pathway
TRAF2 and NCK-Interacting Kinase (TNIK) is a key regulator of the Wnt signaling pathway. Aberrant Wnt signaling is a hallmark of many cancers, particularly colorectal cancer. Inhibiting TNIK presents a promising therapeutic strategy.
Detailed Experimental Protocols
Reproducibility and accuracy are paramount in drug discovery research. This section provides detailed methodologies for key in vitro assays used to characterize this compound analogs.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol is a standard method for quantifying the inhibitory activity of compounds against a specific kinase, such as TNIK or FGFR, by measuring ADP production.
Principle: The assay measures the amount of ADP produced during the kinase reaction. After the reaction, remaining ATP is depleted, and the ADP is converted back to ATP. This newly synthesized ATP is used by luciferase to generate a luminescent signal that is proportional to the initial kinase activity.
Materials:
-
Purified recombinant kinase (e.g., TNIK, FGFR)
-
Kinase-specific substrate (e.g., Myelin Basic Protein for TNIK)
-
Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50μM DTT)
-
ATP solution
-
Test compounds (this compound analogs) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)
-
White, opaque 384-well or 96-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the appropriate kinase assay buffer. The final DMSO concentration should not exceed 1%.
-
Reaction Setup:
-
Add 1 µL of the test compound dilution or DMSO (for positive and negative controls) to the wells of a 384-well plate.
-
Add 2 µL of a solution containing the kinase enzyme.
-
Initiate the reaction by adding 2 µL of a substrate/ATP mixture.
-
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection (Step 1): Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP Detection (Step 2): Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP to ATP and generates a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Record the luminescence using a plate reader.
-
Data Analysis: Subtract the "no enzyme" blank values from all other readings. Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Protocol 2: Cell Proliferation/Cytotoxicity Assay (MTT Assay)
This colorimetric assay is widely used to assess the effect of compounds on cell viability and proliferation.
Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest (e.g., A549, HT-29)
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
MTT labeling reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom tissue culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5 × 10³ to 1 × 10⁴ cells/well) in 100 µL of culture medium. Incubate overnight (37 °C, 5% CO₂) to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plates for the desired exposure time (e.g., 48 or 72 hours) at 37 °C, 5% CO₂.
-
MTT Addition: Add 10 µL of the MTT labeling reagent to each well (final concentration 0.5 mg/mL).
-
Formazan Formation: Incubate the plate for 4 hours at 37 °C, 5% CO₂.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals. Allow the plate to stand overnight in the incubator.
-
Absorbance Reading: Mix gently and measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage viability against the compound concentration to determine the IC₅₀ value.
Conclusion and Future Directions
The this compound scaffold represents a promising avenue for the discovery of novel kinase inhibitors. The synthetic accessibility of these analogs, combined with the proven therapeutic relevance of the 7-azaindole core, provides a strong foundation for further drug development efforts. Future work should focus on the systematic synthesis and screening of a diverse library of 1-benzyl analogs with various substitutions on the benzyl ring to build a comprehensive structure-activity relationship profile. Elucidating the specific kinase targets and understanding the precise binding modes through X-ray crystallography will be crucial for optimizing potency, selectivity, and overall drug-like properties. The protocols and pathway information provided in this guide offer a robust framework for researchers to advance these exciting compounds from hit-to-lead and beyond.
References
- 1. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Design, synthesis and SAR of novel 7-azaindole derivatives as potential Erk5 kinase inhibitor with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. img01.pharmablock.com [img01.pharmablock.com]
- 7. Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of 1-Benzylpyrrolo[2,3-b]pyridine in Kinase Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. Its unique chemical properties allow for the design of potent and selective inhibitors targeting a variety of kinases implicated in diseases such as cancer and neurodegenerative disorders. This document provides a comprehensive guide for researchers interested in evaluating the kinase inhibitory potential of novel compounds based on this scaffold, using the representative molecule, 1-Benzylpyrrolo[2,3-b]pyridine.
Derivatives of the pyrrolo[2,3-b]pyridine core have been shown to inhibit a range of kinases, including Bruton's tyrosine kinase (BTK), Traf2- and Nck-interacting kinase (TNIK), Cyclin-dependent kinase 8 (CDK8), Fibroblast growth factor receptor (FGFR), and Glycogen synthase kinase-3β (GSK-3β).[1][2][3][4][5] This application note will detail a generalized protocol for in vitro kinase inhibition assays, present representative data for this class of compounds, and visualize key signaling pathways affected by these kinases.
Data Presentation: Kinase Inhibitory Activity of Pyrrolo[2,3-b]pyridine Derivatives
The following table summarizes the in vitro kinase inhibitory activities of various derivatives based on the 1H-pyrrolo[2,3-b]pyridine scaffold, highlighting the potential of this chemical class against a range of important kinases.
| Compound ID/Reference | Target Kinase(s) | IC50 (nM) | Assay Type |
| Compound 3p [1] | BTK | 6.0 | Enzymatic Assay |
| Compound 22 [6] | CDK8 | 48.6 | Kinase Activity Assay |
| Compound 4h [7][8] | FGFR1 | 7 | Biochemical Assay |
| FGFR2 | 9 | Biochemical Assay | |
| FGFR3 | 25 | Biochemical Assay | |
| Compound 41 [5] | GSK-3β | 0.22 | Biochemical Assay |
| Compound 42 [9] | Cdc7 | 7 | ATP mimetic inhibitor assay |
Experimental Protocols
General Kinase Inhibition Assay Protocol (ADP-Glo™ Kinase Assay)
This protocol provides a general framework for assessing the inhibitory activity of this compound derivatives against a target kinase using the commercially available ADP-Glo™ Kinase Assay (Promega).[10][11][12] This assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
This compound (or other test compound)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
384-well white, opaque plates
-
Luminometer
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Create a serial dilution of the inhibitor in kinase assay buffer. The final DMSO concentration in the assay should not exceed 1%.
-
-
Assay Plate Setup (384-well format):
-
Add 1 µL of the serially diluted this compound or DMSO (for control wells) to the appropriate wells of a white, opaque 384-well plate.
-
-
Kinase Reaction:
-
Prepare the enzyme solution by diluting the recombinant kinase stock in Kinase Assay Buffer. Add 2 µL of the diluted enzyme to each well.
-
Prepare the substrate/ATP mixture in Kinase Assay Buffer. The final concentration of ATP should be at or near its Km for the kinase.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well. The final reaction volume will be 5 µL.
-
-
Kinase Reaction Incubation:
-
Shake the plate gently for 30 seconds.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection:
-
After the kinase reaction incubation, equilibrate the plate to room temperature.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate the plate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Experimental Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. jneurosci.org [jneurosci.org]
- 3. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 4. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 11. promega.com [promega.com]
- 12. promega.com [promega.com]
Application Notes and Protocols for 1-Benzylpyrrolo[2,3-b]pyridine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Benzyl-1H-pyrrolo[2,3-b]pyridine, also known as 1-benzyl-7-azaindole, is a pivotal building block in modern organic synthesis, particularly in the realm of medicinal chemistry. The pyrrolo[2,3-b]pyridine core is a recognized privileged scaffold, appearing in numerous biologically active compounds and approved pharmaceuticals. The introduction of the N-benzyl group serves a dual purpose: it acts as a protecting group for the pyrrole nitrogen, preventing unwanted side reactions, and it modulates the electronic properties of the heterocyclic system, influencing its reactivity in subsequent functionalization steps. This document provides detailed application notes and experimental protocols for the synthesis and utilization of 1-benzylpyrrolo[2,3-b]pyridine as a versatile intermediate in the synthesis of complex molecules.
Synthetic Applications
1-Benzyl-1H-pyrrolo[2,3-b]pyridine is primarily utilized as a scaffold for the introduction of various substituents, predominantly at the C2 and C3 positions of the pyrrole ring. The benzyl group can be readily removed under various conditions, making it an ideal protecting group for multi-step syntheses. Key transformations involving this building block include electrophilic substitution reactions, such as the Vilsmeier-Haack formylation, and directed ortho-metalation (DoM) followed by quenching with a wide range of electrophiles. These reactions provide access to a diverse array of functionalized 7-azaindole derivatives, which are precursors to potent kinase inhibitors, anti-inflammatory agents, and other therapeutic candidates.
Experimental Protocols
Protocol 1: Synthesis of 1-Benzyl-1H-pyrrolo[2,3-b]pyridine
This protocol details the N-benzylation of 7-azaindole, a common starting point for many synthetic routes.
Reaction Scheme:
Materials:
-
7-Azaindole (1.0 eq)
-
Benzyl bromide (1.2 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of sodium hydride (1.5 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 7-azaindole (1.0 eq) in anhydrous DMF dropwise.
-
Stir the mixture at room temperature for 1 hour.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of hexane/ethyl acetate) to afford 1-benzyl-1H-pyrrolo[2,3-b]pyridine.
Quantitative Data:
| Starting Material | Product | Reagents and Conditions | Yield | Reference |
| 7-Azaindole | 1-Benzyl-1H-pyrrolo[2,3-b]pyridine | NaH, Benzyl Bromide, DMF, 0 °C to rt | ~85-95% | General procedure based on standard alkylation protocols. |
Protocol 2: Vilsmeier-Haack Formylation of 1-Benzyl-1H-pyrrolo[2,3-b]pyridine
This protocol describes the regioselective formylation at the C3 position of the 1-benzyl-7-azaindole core.[1]
Reaction Scheme:
Materials:
-
1-Benzyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq)
-
Phosphorus oxychloride (POCl₃, 1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of anhydrous DMF in DCM at 0 °C under an inert atmosphere, add POCl₃ (1.5 eq) dropwise.
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 1-benzyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in DCM to the freshly prepared Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Cool the reaction to 0 °C and quench by the slow addition of a saturated aqueous NaHCO₃ solution until the mixture is basic.
-
Extract the aqueous layer with DCM (3 x).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 1-benzyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde.
Quantitative Data:
| Starting Material | Product | Reagents and Conditions | Yield | Reference |
| 1-Benzyl-1H-pyrrolo[2,3-b]pyridine | 1-Benzyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | POCl₃, DMF, DCM, 0 °C to rt | 62-85% | [1] |
Protocol 3: Lithiation and Electrophilic Quench of 1-Benzyl-1H-pyrrolo[2,3-b]pyridine
This protocol outlines the deprotonation at the C2 position followed by the introduction of an electrophile.
Reaction Scheme:
Materials:
-
1-Benzyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq)
-
n-Butyllithium (n-BuLi, 1.1 eq, solution in hexanes)
-
Anhydrous Tetrahydrofuran (THF)
-
Electrophile (e.g., N,N-Dimethylformamide (DMF) for formylation, or an alkyl halide) (1.2 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 1-benzyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous THF under an inert atmosphere and cool the solution to -78 °C.
-
Add n-BuLi (1.1 eq) dropwise to the solution, maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
Add the electrophile (1.2 eq) dropwise to the reaction mixture at -78 °C.
-
Continue stirring at -78 °C for 1-2 hours, then allow the reaction to warm slowly to room temperature.
-
Quench the reaction with a saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with EtOAc (3 x).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Quantitative Data:
| Starting Material | Product (Example with DMF) | Reagents and Conditions | Yield | Reference |
| 1-Benzyl-1H-pyrrolo[2,3-b]pyridine | 1-Benzyl-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde | 1. n-BuLi, THF, -78 °C; 2. DMF | Moderate to good yields are generally reported for this type of reaction. | General procedure for directed ortho-metalation. |
Protocol 4: Deprotection of the N-Benzyl Group
This protocol describes a common method for the removal of the benzyl protecting group.
Reaction Scheme:
Method A: Catalytic Hydrogenation
Materials:
-
1-Benzyl-pyrrolo[2,3-b]pyridine derivative (1.0 eq)
-
Palladium on carbon (Pd/C, 10 mol%)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the 1-benzyl-pyrrolo[2,3-b]pyridine derivative in MeOH or EtOH.
-
Add Pd/C catalyst to the solution.
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected product.
Method B: Birch Reduction (for substrates sensitive to hydrogenation)
Materials:
-
1-Benzyl-pyrrolo[2,3-b]pyridine derivative (1.0 eq)
-
Liquid ammonia (NH₃)
-
Sodium (Na) metal
-
Anhydrous Tetrahydrofuran (THF)
-
Ethanol (EtOH)
Procedure:
-
In a flask equipped with a dry ice condenser, condense ammonia gas at -78 °C.
-
Add a solution of the 1-benzyl-pyrrolo[2,3-b]pyridine derivative in anhydrous THF.
-
Add small pieces of sodium metal to the stirred solution until a persistent blue color is observed.
-
Stir the reaction at -78 °C for 1-2 hours.
-
Quench the reaction by the slow addition of ethanol until the blue color disappears.
-
Allow the ammonia to evaporate.
-
Add water and extract the product with an appropriate organic solvent.
-
Dry, filter, and concentrate the organic extracts to yield the deprotected product.
Quantitative Data:
| Starting Material | Product | Reagents and Conditions | Yield | Reference |
| 1-Benzyl-pyrrolo[2,3-b]pyridine derivative | Pyrrolo[2,3-b]pyridine derivative | Pd/C, H₂, MeOH | High yields are typically achieved. | Standard debenzylation protocol. |
| 1-Benzyl-pyrrolo[2,3-b]pyridine derivative | Pyrrolo[2,3-b]pyridine derivative | Na, liq. NH₃, THF | Good to high yields, depending on the substrate. | Standard Birch reduction protocol. |
Visualizations
Caption: Synthetic utility of 1-benzyl-7-azaindole as a key building block.
Caption: Inhibition of a kinase signaling pathway by a 7-azaindole derivative.
References
Application of 1-Benzylpyrrolo[2,3-b]pyridine in Suzuki Cross-Coupling Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Benzylpyrrolo[2,3-b]pyridine, also known as 1-benzyl-7-azaindole, is a privileged heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. Its structural resemblance to purines and indoles allows it to interact with a wide range of biological targets, particularly protein kinases. The functionalization of the 7-azaindole core is crucial for modulating the pharmacological properties of drug candidates. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for creating carbon-carbon bonds, enabling the introduction of diverse aryl and heteroaryl substituents onto the 1-benzyl-7-azaindole framework. This document provides detailed application notes and experimental protocols for the successful application of this compound in Suzuki cross-coupling reactions.
Significance in Drug Discovery
The 1-benzyl-7-azaindole moiety is a key structural component in numerous biologically active compounds, including potent inhibitors of various protein kinases implicated in cancer and other diseases. The benzyl group at the N1-position often occupies a hydrophobic pocket in the target protein, contributing to binding affinity. The Suzuki coupling allows for the strategic modification of the 7-azaindole core, particularly at the C3 and C6 positions, to optimize potency, selectivity, and pharmacokinetic properties of potential drug candidates.
General Workflow for Suzuki Cross-Coupling of 1-Benzyl-7-azaindole
The overall process involves the halogenation of the 1-benzyl-7-azaindole starting material, followed by the palladium-catalyzed Suzuki-Miyaura cross-coupling with a suitable boronic acid or ester.
Caption: General experimental workflow for the synthesis of arylated 1-benzyl-7-azaindole derivatives.
Data Presentation: Reaction Conditions and Yields
The following tables summarize representative quantitative data for Suzuki cross-coupling reactions on N-protected 7-azaindole scaffolds. These conditions can be adapted for 1-benzyl-7-azaindole.
Table 1: Suzuki Coupling of 3-Iodo-1-protected-7-azaindole with Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd₂(dba)₃ (5) | SPhos (5) | Cs₂CO₃ | Toluene/Ethanol (1:1) | 60 | 12 | 85 |
| 2 | 4-Methylphenylboronic acid | Pd₂(dba)₃ (5) | SPhos (5) | Cs₂CO₃ | Toluene/Ethanol (1:1) | 60 | 12 | 89[1] |
| 3 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (5) | SPhos (5) | Cs₂CO₃ | Toluene/Ethanol (1:1) | 60 | 12 | 93[1] |
| 4 | 4-Fluorophenylboronic acid | Pd₂(dba)₃ (5) | SPhos (5) | Cs₂CO₃ | Toluene/Ethanol (1:1) | 60 | 12 | 79[1] |
| 5 | 3,5-Bis(trifluoromethyl)phenylboronic acid | Pd₂(dba)₃ (5) | SPhos (5) | Cs₂CO₃ | Toluene/Ethanol (1:1) | 60 | 12 | 67[1] |
Table 2: Suzuki Coupling of 6-Chloro-1-protected-7-azaindole Derivatives
| Entry | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd₂(dba)₃ (10) | SPhos (20) | Cs₂CO₃ | Toluene/Ethanol (1:1) | 110 | 24 | 88[1] |
| 2 | 4-Tolylboronic acid | Pd(dppf)Cl₂ (10) | - | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 10 min | - |
| 3 | (6-chloropyridin-3-yl)boronic acid | Pd(dppf)Cl₂ (10) | - | K₂CO₃ | EtOH/H₂O (4:1) | 90 | 10 min | - |
Experimental Protocols
Protocol 1: General Procedure for the Halogenation of 1-Benzyl-7-azaindole (C3-Iodination)
This protocol is based on the iodination of the 7-azaindole core.
Materials:
-
1-Benzyl-7-azaindole
-
N-Iodosuccinimide (NIS)
-
Potassium hydroxide (KOH)
-
Dichloromethane (DCM)
Procedure:
-
To a solution of 1-benzyl-7-azaindole (1.0 equiv) in dichloromethane (DCM), add N-iodosuccinimide (1.0 equiv).
-
Add powdered potassium hydroxide (0.5 equiv) to the mixture.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with aqueous sodium thiosulfate solution to quench any remaining iodine.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford 1-benzyl-3-iodo-7-azaindole.
Protocol 2: General Procedure for the Suzuki-Miyaura Cross-Coupling of Halo-1-benzyl-7-azaindole
This protocol provides a general method for the coupling of a halogenated 1-benzyl-7-azaindole with an arylboronic acid.
Materials:
-
Halo-1-benzyl-7-azaindole (e.g., 1-benzyl-3-iodo-7-azaindole) (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 5 mol%)
-
Phosphine ligand (e.g., SPhos, 5 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 equiv)
-
Anhydrous solvent (e.g., Toluene/Ethanol 1:1 mixture)
Procedure:
-
In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine the halo-1-benzyl-7-azaindole, arylboronic acid, palladium catalyst, phosphine ligand, and base.
-
Add the anhydrous solvent via syringe.
-
Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 60-110 °C) and stir for the required time (typically 12-24 hours), monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired arylated 1-benzyl-7-azaindole.
Mandatory Visualization: Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an indispensable method for the functionalization of the 1-benzyl-7-azaindole scaffold. The protocols and data presented herein provide a robust foundation for researchers to synthesize diverse libraries of 1-benzyl-7-azaindole derivatives for applications in drug discovery and medicinal chemistry. Careful optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, is critical for achieving high yields and purity of the desired products.
References
Application Notes and Protocols: 1-Benzylpyrrolo[2,3-b]pyridine in the Synthesis of FGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of cell proliferation, differentiation, migration, and angiogenesis. Aberrant activation of this pathway, through mutations, gene amplification, or translocations, is a known driver in various human cancers, making FGFRs attractive targets for therapeutic intervention. The 7-azaindole (pyrrolo[2,3-b]pyridine) scaffold has emerged as a privileged structure in kinase inhibitor design due to its ability to form key hydrogen bond interactions with the kinase hinge region. Specifically, 1-Benzylpyrrolo[2,3-b]pyridine has been identified as a foundational scaffold for the development of potent FGFR inhibitors. This document provides detailed application notes and experimental protocols for the use of this compound as a starting point and core structure in the synthesis and evaluation of novel FGFR inhibitors.
Core Scaffold and Lead Compound
1-Benzyl-1H-pyrrolo[2,3-b]pyridine (also known as benzyl-7-azaindole) has been identified as a hit compound against FGFR1, demonstrating inhibitory activity with an IC50 value of 1.9 μM.[1][2] Its structure allows for modifications at various positions to optimize potency, selectivity, and pharmacokinetic properties. The benzyl group occupies the solvent-exposed region, while the pyrrolo[2,3-b]pyridine core interacts with the hinge region of the FGFR kinase domain.
Data Presentation: Biological Activity of Pyrrolo[2,3-b]pyridine Based FGFR Inhibitors
The following table summarizes the inhibitory activities of representative pyrrolo[2,3-b]pyridine-based compounds against FGFRs. This data highlights the potential for optimization from the initial hit.
| Compound ID | R Group Modification | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) | Cell-Based Assay IC50 (nM) |
| 1 | 3-(m-methoxyphenyl) | 1900[1] | - | - | - | - |
| 4h | 3-(3,5-dimethoxyphenyl)-5-(trifluoromethyl) | 7[1] | 9[1] | 25[1] | 712[1] | 4T1 cells: Proliferation Inhibition[1] |
Note: Compound 1 is a derivative of the core 1H-pyrrolo[2,3-b]pyridine scaffold, and 4h represents an optimized analog, demonstrating significant improvement in potency. While not a direct 1-benzyl derivative, its synthesis and activity provide a roadmap for derivatization.
Signaling Pathways and Experimental Workflows
FGFR Signaling Pathway
The diagram below illustrates the canonical FGFR signaling cascade, which is the target of the inhibitors discussed. Upon ligand (FGF) binding, FGFR dimerizes and autophosphorylates, activating downstream pathways like RAS-MEK-ERK and PI3K-AKT, which promote cell proliferation and survival.
Caption: Simplified FGFR signaling pathway and the point of intervention by inhibitors.
General Synthetic Workflow
The synthesis of diverse FGFR inhibitors from a this compound core typically involves functionalization at key positions, often through cross-coupling reactions.
Caption: General workflow for the synthesis of this compound analogs.
Experimental Protocols
Protocol 1: Synthesis of a 3-Aryl-1-Benzylpyrrolo[2,3-b]pyridine Derivative (General Procedure)
This protocol outlines a general method for the introduction of an aryl group at the C3 position of the 1-benzyl-7-azaindole scaffold via a Suzuki coupling reaction.
Materials:
-
1-Benzyl-3-bromo-1H-pyrrolo[2,3-b]pyridine
-
Substituted arylboronic acid
-
Palladium catalyst (e.g., Pd(dppf)Cl2)
-
Base (e.g., Cs2CO3, K2CO3)
-
Anhydrous solvent (e.g., Dioxane, DMF)
-
Nitrogen or Argon gas
-
Standard glassware for organic synthesis
Procedure:
-
To a reaction vessel, add 1-Benzyl-3-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq), the desired arylboronic acid (1.5 eq), and the base (2.0-3.0 eq).
-
Purge the vessel with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Add the anhydrous solvent, followed by the palladium catalyst (0.05-0.1 eq).
-
Heat the reaction mixture to 80-120 °C and stir for 2-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-aryl-1-benzylpyrrolo[2,3-b]pyridine derivative.
-
Characterize the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro FGFR Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a method to determine the IC50 value of a synthesized compound against an FGFR kinase.
Materials:
-
Synthesized inhibitor compound
-
FGFR1 kinase
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Alexa Fluor™ 647-labeled Kinase Tracer
-
Kinase Buffer
-
384-well microplate
-
Plate reader capable of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
Procedure:
-
Compound Dilution: Prepare a serial dilution of the inhibitor compound in DMSO, then dilute further in kinase buffer to 3x the final desired concentration.
-
Kinase/Antibody Mixture: Prepare a solution containing the FGFR1 kinase and the Eu-anti-Tag antibody in kinase buffer at 3x the final concentration.
-
Tracer Solution: Prepare a solution of the Alexa Fluor™ 647-labeled tracer in kinase buffer at 3x the final concentration.
-
Assay Assembly: In a 384-well plate, add:
-
5 µL of the diluted inhibitor compound (or DMSO for control).
-
5 µL of the kinase/antibody mixture.
-
5 µL of the tracer solution.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring the emission at 665 nm and 615 nm.
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 3: Cell Proliferation Assay (MTS/WST-1 Assay)
This protocol is used to evaluate the effect of the synthesized inhibitors on the proliferation of cancer cell lines with known FGFR pathway activation.
Materials:
-
Cancer cell line (e.g., NCI-H1581, SUM-52PE)
-
Appropriate cell culture medium and serum
-
Synthesized inhibitor compound
-
96-well cell culture plates
-
MTS or WST-1 reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the inhibitor compound in the cell culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Reagent Addition: Add 20 µL of MTS or WST-1 reagent to each well and incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at the appropriate wavelength (490 nm for MTS, 450 nm for WST-1) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percent viability against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Conclusion
This compound serves as a valuable and versatile starting scaffold for the development of novel FGFR inhibitors. Through systematic chemical modification, guided by structure-activity relationship studies, it is possible to significantly enhance the potency and selectivity of this class of compounds. The protocols provided herein offer a framework for the synthesis, biochemical screening, and cellular evaluation of new chemical entities based on this promising scaffold, facilitating the discovery of next-generation targeted cancer therapeutics.
References
Application Notes and Protocols for 1-Benzylpyrrolo[2,3-b]pyridine Derivatives as ATM Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ataxia-telangiectasia mutated (ATM) kinase is a critical regulator of the DNA damage response (DDR), primarily activated by DNA double-strand breaks (DSBs).[1][2][3] Upon activation, ATM initiates a signaling cascade that orchestrates cell cycle arrest, DNA repair, or apoptosis, thereby maintaining genomic stability.[1][3][4] This central role makes ATM a compelling therapeutic target in oncology. Inhibiting ATM can sensitize cancer cells to DNA-damaging agents like radiation and chemotherapy.[4] The 1-benzylpyrrolo[2,3-b]pyridine scaffold has emerged as a promising starting point for the development of potent and selective ATM kinase inhibitors. This document provides detailed application notes and protocols for the investigation of these compounds.
A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been rationally designed as highly selective ATM inhibitors, building upon a previously identified ATR/ATM dual-target inhibitor.[5] Through systematic structural optimization, compound 25a was identified as a lead candidate with excellent kinase selectivity and drug-like properties.[5]
Data Presentation
Table 1: In Vitro Potency and Selectivity of Lead Compound 25a
| Compound | ATM IC₅₀ (nM) | Kinase Selectivity (fold over other PIKK family members) |
| 25a | Data not available in abstract | >700 |
| Note: Specific IC₅₀ values would be found within the full publication. |
Table 2: In Vivo Antitumor Efficacy of Compound 25a in Combination Therapy
| Xenograft Model | Treatment | Tumor Growth Inhibition (TGI) (%) |
| HCT116 | 25a + Irinotecan | 79.3[5] |
| SW620 | 25a + Irinotecan | 95.4[5] |
Table 3: Pharmacokinetic Properties of Compound 25a in Mice
| Compound | Oral Bioavailability (%) |
| 25a | 147.6[5] |
Signaling Pathways and Experimental Workflows
ATM Signaling Pathway
DNA double-strand breaks trigger the activation of ATM, which in turn phosphorylates a multitude of downstream substrates to initiate DNA repair, cell cycle arrest, and apoptosis.[1][3]
Caption: ATM Signaling Pathway and Inhibition.
General Experimental Workflow for Inhibitor Evaluation
The following diagram outlines a typical workflow for the preclinical evaluation of novel ATM inhibitors.
Caption: Preclinical evaluation workflow for ATM inhibitors.
Experimental Protocols
Protocol 1: In Vitro ATM Kinase Assay
This assay quantifies the ability of a test compound to inhibit the kinase activity of purified ATM in a cell-free system.[6]
Materials:
-
Purified recombinant ATM protein
-
ATM kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 50 mM KCl, 5 mM MgCl₂, 1 mM DTT, 10% glycerol)[6]
-
Substrate (e.g., recombinant p53 or a specific peptide substrate)[6]
-
ATP (at a concentration near the Km for ATM)[6]
-
Test compounds (this compound derivatives)
-
Phospho-specific antibody for the substrate
-
Detection system (e.g., HTRF®, ELISA)[6]
-
384-well plates
-
DMSO
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the ATM kinase assay buffer.
-
Add the purified ATM protein and the substrate to each well.
-
Add the diluted test compounds to the appropriate wells. Include positive (no inhibitor) and negative (no ATM) controls.[6]
-
Initiate the kinase reaction by adding ATP to all wells.[6]
-
Incubate the plate at 30°C for 60 minutes.[6]
-
Stop the reaction by adding a stop solution (e.g., EDTA).[6]
-
Detect the amount of phosphorylated substrate using a suitable detection method, such as ELISA.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.
Protocol 2: Western Blot for ATM Signaling
This protocol is used to confirm the inhibitory effect of the compounds on the ATM signaling pathway within a cellular context by assessing the phosphorylation status of ATM and its downstream targets.
Materials:
-
Cancer cell line of interest (e.g., HCT116)
-
Complete cell culture medium
-
Test compounds
-
DNA-damaging agent (e.g., ionizing radiation or etoposide)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-p-ATM (Ser1981), anti-ATM, anti-p-Chk2 (Thr68), anti-Chk2)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of the test compound for 1-2 hours.
-
Induce DNA damage by exposing cells to ionizing radiation or a chemical agent.
-
Incubate for a specified time (e.g., 1 hour) to allow for ATM pathway activation.
-
Wash cells with ice-cold PBS and lyse them on ice.
-
Clarify lysates by centrifugation and determine protein concentration (e.g., BCA assay).
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Visualize protein bands using a chemiluminescence detection system. A reduction in the phosphorylated forms of ATM and Chk2 in the presence of the inhibitor indicates target engagement.
Protocol 3: Clonogenic Survival Assay
This cell-based assay evaluates the long-term ability of cells to proliferate and form colonies following treatment with an ATM inhibitor, often in combination with a DNA-damaging agent.[6]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds
-
Source of ionizing radiation (e.g., X-ray irradiator)[6]
-
Crystal violet staining solution (0.5% crystal violet in methanol)[6]
-
6-well plates
Procedure:
-
Culture cells to approximately 80% confluency.
-
Prepare a single-cell suspension and count the cells.
-
Seed a predetermined number of cells (e.g., 200-1000 cells/well) into 6-well plates.[6]
-
Allow cells to attach for several hours.
-
Treat cells with the test compound for a specified duration (e.g., 24 hours).
-
Expose the cells to varying doses of ionizing radiation.
-
Replace the medium with fresh, drug-free medium.
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
Fix the colonies with methanol and stain with crystal violet solution.
-
Count the number of colonies (typically >50 cells) in each well.
-
Calculate the surviving fraction for each treatment condition to assess the radiosensitizing effect of the inhibitor.
Conclusion
The this compound scaffold represents a promising foundation for the development of highly selective and orally bioavailable ATM kinase inhibitors. The lead compound, 25a, demonstrates significant potential as a chemosensitizer for combination therapy in solid tumors.[5] The protocols outlined in this document provide a framework for the continued investigation and development of this and related series of compounds for cancer therapy.
References
- 1. abeomics.com [abeomics.com]
- 2. journals.biologists.com [journals.biologists.com]
- 3. ATM: Main Features, Signaling Pathways, and Its Diverse Roles in DNA Damage Response, Tumor Suppression, and Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: 1-Benzylpyrrolo[2,3-b]pyridine in the Synthesis of GSK-3β Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the utilization of the 1-benzylpyrrolo[2,3-b]pyridine scaffold in the synthesis of potent Glycogen Synthase Kinase-3β (GSK-3β) inhibitors. GSK-3β is a critical therapeutic target for a range of pathologies, including Alzheimer's disease, bipolar disorder, and cancer. The pyrrolo[2,3-b]pyridine core has emerged as a promising scaffold for developing selective and effective GSK-3β inhibitors.
Introduction to this compound as a Scaffold
The this compound scaffold serves as a versatile starting point for the synthesis of various GSK-3β inhibitors. The benzyl group at the N1 position of the pyrrolo[2,3-b]pyridine core can be readily introduced and modified, allowing for the exploration of the structure-activity relationship (SAR) and optimization of inhibitory potency and selectivity. Recent studies have demonstrated that derivatives of this scaffold can exhibit potent inhibitory activity against GSK-3β at nanomolar concentrations.[1][2][3]
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity of representative pyrrolo[2,3-b]pyridine derivatives against GSK-3β.
| Compound ID | Structure | IC50 (nM) for GSK-3β | Kinase Selectivity | Reference |
| 41 | N/A | 0.22 | Selective over 24 other kinases | [1] |
| 46 | N/A | 0.26 | Selective over 24 other kinases | [1] |
| 54 | N/A | 0.24 | Selective over 24 other kinases | [1] |
| S01 | 5-phenyl-N-(4-phenylpyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide | 0.35 ± 0.06 | Acceptable selectivity over 24 other kinases | [2][3][4] |
| Staurosporine | N/A (Reference Compound) | 4.03 ± 0.57 | Broad-spectrum kinase inhibitor | [2] |
Note: "N/A" indicates that the specific chemical structure diagram was not provided in the summarized search results.
Experimental Protocols
General Synthesis of a Pyrrolo[2,3-b]pyridine-based GSK-3β Inhibitor (Compound S01)
This protocol describes the synthesis of 5-phenyl-N-(4-phenylpyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide (S01), a potent GSK-3β inhibitor.[2][4]
Step 1: Amide Coupling
-
To a solution of 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (1 equivalent) in dimethylformamide (DMF), add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 equivalents) and N,N-Diisopropylethylamine (DIPEA) (3 equivalents).
-
Stir the mixture at room temperature for 10 minutes.
-
Add 4-phenylpyridin-3-amine (1.1 equivalents) to the reaction mixture.
-
Heat the reaction to 80°C and stir for 6 hours.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 5-bromo-N-(4-phenylpyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide.
Step 2: Suzuki Coupling
-
In a reaction vessel, combine 5-bromo-N-(4-phenylpyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide (1 equivalent), phenylboronic acid (1.5 equivalents), and potassium carbonate (2 equivalents).
-
Add a mixture of 1,4-dioxane and water as the solvent.
-
Degas the mixture with nitrogen for 15 minutes.
-
Add Tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents) to the mixture.
-
Heat the reaction to 100°C under a nitrogen atmosphere and stir for 6 hours.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final compound (S01) by column chromatography.
In Vitro GSK-3β Inhibition Assay (LANCE Ultra Assay)
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of the synthesized compounds against GSK-3β.[2][4]
-
Prepare a reaction buffer containing HEPES, MgCl2, EGTA, and a surfactant.
-
Add the test compound at various concentrations to the wells of a microplate.
-
Add the GSK-3β enzyme and the ULight™-labeled peptide substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Add the Eu-labeled anti-phospho-substrate antibody.
-
Incubate for a further period to allow for antibody binding.
-
Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a suitable plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Western Blotting for p-GSK-3β (Ser9) and β-catenin
This protocol is used to assess the effect of the inhibitors on the GSK-3β signaling pathway in a cellular context.[2]
-
Culture a suitable cell line (e.g., SH-SY5Y) to an appropriate confluency.
-
Treat the cells with different concentrations of the test compound for a specified duration.
-
Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with primary antibodies against p-GSK-3β (Ser9), total GSK-3β, β-catenin, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels. An increase in p-GSK-3β (Ser9) indicates inhibition of GSK-3β activity, while an accumulation of β-catenin is a downstream marker of GSK-3β inhibition.[2]
Visualizations
Synthesis Workflow
Caption: Synthetic route for the GSK-3β inhibitor S01.
GSK-3β Signaling Pathway and Inhibition
Caption: Simplified GSK-3β signaling pathway and mechanism of inhibition.
Concluding Remarks
The this compound scaffold represents a valuable starting point for the development of potent and selective GSK-3β inhibitors. The synthetic routes are accessible, and the resulting compounds have demonstrated significant potential in preclinical models. Further optimization of this scaffold could lead to the development of novel therapeutics for a variety of diseases where GSK-3β is implicated. The protocols and data presented herein provide a solid foundation for researchers to build upon in their drug discovery efforts.
References
- 1. Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a novel pyrrolo[2,3- b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing the Cytotoxicity of 1-Benzylpyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Benzylpyrrolo[2,3-b]pyridine belongs to the pyrrolopyridine class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry, with various derivatives being investigated for a range of therapeutic applications, including as kinase inhibitors and anticancer agents.[1][2][3] Several studies have highlighted the cytotoxic potential of pyrrolo[2,3-b]pyridine analogs against a variety of cancer cell lines, suggesting that they may induce cell death through mechanisms such as apoptosis.[1][4] The evaluation of a compound's cytotoxicity is a critical early step in the drug discovery process, providing essential data on its potential as a therapeutic agent and its safety profile.
These application notes provide a detailed protocol for assessing the in vitro cytotoxicity of this compound. The described methodologies include assays for cell viability (MTT), membrane integrity (LDH), and apoptosis (Annexin V staining). A multi-parametric approach is recommended for a thorough understanding of the compound's cytotoxic effects.
Data Presentation
The quantitative data obtained from the cytotoxicity assays should be summarized for clear comparison. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of this compound required to inhibit the biological process of interest by 50%.
Table 1: Hypothetical IC50 Values of this compound
| Cell Line | Tissue of Origin | Assay | Incubation Time (hours) | IC50 (µM) |
| A549 | Lung Carcinoma | MTT | 48 | 25.3 |
| MCF-7 | Breast Adenocarcinoma | MTT | 48 | 18.7 |
| HepG2 | Hepatocellular Carcinoma | MTT | 48 | 32.1 |
| HCT116 | Colorectal Carcinoma | MTT | 48 | 15.9 |
Table 2: Summary of Apoptosis Assay Data
| Cell Line | Treatment Concentration (µM) | Incubation Time (hours) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| HCT116 | 15.9 (IC50) | 24 | 45.2 | 35.8 | 19.0 |
| HCT116 | 31.8 (2x IC50) | 24 | 20.1 | 50.3 | 29.6 |
| HCT116 | 0 (Vehicle Control) | 24 | 95.7 | 2.1 | 2.2 |
Experimental Protocols
Cell Culture and Compound Preparation
-
Cell Lines: A panel of human cancer cell lines is recommended, for example:
-
A549 (Lung Carcinoma)
-
MCF-7 (Breast Adenocarcinoma)
-
HepG2 (Hepatocellular Carcinoma)
-
HCT116 (Colorectal Carcinoma)
-
-
Culture Conditions: Cells should be cultured in the appropriate medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO). The final concentration of DMSO in the cell culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity.[5]
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[6] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.[5]
Materials:
-
96-well plates
-
Selected cancer cell lines
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in sterile PBS)[5]
-
Solubilization solution (e.g., DMSO or 0.1 N HCl in anhydrous isopropanol)[5]
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium and incubate for 24 hours to allow for attachment.[7]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions in triplicate. Include untreated and vehicle controls.
-
Incubation: Incubate the plates for the desired exposure times (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for an additional 1.5 to 4 hours at 37°C.[7][8]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[5][7]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[5] A reference wavelength of 630 nm can be used to subtract background absorbance.
Data Analysis: Calculate the percentage of cell viability as: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.
LDH Cytotoxicity Assay for Membrane Integrity
The Lactate Dehydrogenase (LDH) assay measures the release of the cytosolic enzyme LDH from cells with a compromised plasma membrane, which is a marker of cytotoxicity.[9]
Materials:
-
96-well plates
-
Selected cancer cell lines
-
Complete cell culture medium
-
This compound
-
Commercially available LDH cytotoxicity assay kit
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (vehicle control) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add 50 µL to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[10]
-
Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (typically around 490 nm).[10][11]
Data Analysis: Calculate the percentage of cytotoxicity as: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100
Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.
Materials:
-
6-well plates
-
Selected cancer cell lines
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates (e.g., 2 x 10^5 cells/well) and allow them to attach for 24 hours. Treat the cells with this compound at various concentrations (e.g., IC50 and 2x IC50) for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells, including any floating cells in the medium, by trypsinization followed by centrifugation.
-
Washing: Wash the cells twice with cold PBS.[12]
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the kit manufacturer's protocol.[13]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[14]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Data Analysis: The flow cytometry data will be presented as a dot plot with four quadrants:
-
Lower-left (Annexin V- / PI-): Viable cells
-
Lower-right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right (Annexin V+ / PI+): Late apoptotic or necrotic cells
-
Upper-left (Annexin V- / PI+): Necrotic cells
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.
Visualizations
Caption: Experimental workflow for cytotoxicity assessment.
Caption: Generalized apoptotic signaling pathway.
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. MTT (Assay protocol [protocols.io]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 10. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 11. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 14. bosterbio.com [bosterbio.com]
Application Notes and Protocols for High-Throughput Screening of 1-Benzylpyrrolo[2,3-b]pyridine Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1-benzylpyrrolo[2,3-b]pyridine scaffold is a privileged heterocyclic structure that forms the core of numerous biologically active compounds. Derivatives of this scaffold have shown potent and selective inhibitory activity against a range of important drug targets, including kinases and other enzymes. This has led to their investigation in various therapeutic areas, such as oncology, inflammation, and infectious diseases. High-throughput screening (HTS) of compound libraries based on this scaffold is a critical step in the discovery of new therapeutic agents. These application notes provide detailed protocols and data presentation guidelines for the HTS of this compound libraries.
Biological Activities and Targets
Derivatives of the broader pyrrolo[2,3-b]pyridine class have been identified as inhibitors of several key biological targets. This diverse activity profile makes the this compound scaffold a promising starting point for drug discovery campaigns.
Summary of Reported Biological Activities
| Target Class | Specific Target(s) | Therapeutic Area | Reference Compound Activity |
| Kinases | Fibroblast Growth Factor Receptor (FGFR) | Oncology | IC50 values of 7, 9, and 25 nM for FGFR1, 2, and 3 respectively for compound 4h .[1] |
| Ataxia-Telangiectasia Mutated (ATM) Kinase | Oncology | Compound 25a showed excellent kinase selectivity (>700-fold over PIKK family members).[2] | |
| Traf2- and Nck-interacting kinase (TNIK) | Oncology | Potent TNIK inhibition with IC50 values lower than 1 nM.[3] | |
| Janus Kinase 3 (JAK3) | Immunology | Compound 14c identified as a potent, moderately selective JAK3 inhibitor.[4] | |
| Ribosomal S6 protein Kinase 2 (RSK2) | Oncology | IC50 values as low as 1.7 nM for RSK2 enzyme inhibition.[5] | |
| IKKα | Immunology/Oncology | High potency and selectivity for IKKα over IKKβ demonstrated.[6] | |
| Phosphodiesterases | Phosphodiesterase 4B (PDE4B) | Inflammation, CNS disorders | Compound 11h showed an IC50 of 0.14 μM for PDE4B.[7] |
| Antibacterial | Undisclosed (targeting translation) | Infectious Diseases | A related pyrrolo-pyridine derivative showed a MIC of 3.35 µg/mL against E. coli.[8] |
High-Throughput Screening Cascade
A typical HTS campaign for a this compound library follows a multi-step process to identify and validate active compounds.
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and anti-tumor activity evaluation of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives with phenyl sulfonamide groups as potent RSK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3- b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of pyrrolo-pyridine derivatives as novel class of antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radiolabeling 1-Benzylpyrrolo[2,3-b]pyridine for In Vivo Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction:
1-Benzylpyrrolo[2,3-b]pyridine, also known as 1-Benzyl-7-azaindole, belongs to the azaindole class of heterocyclic compounds. This scaffold is present in numerous biologically active molecules and FDA-approved drugs, targeting a wide range of diseases.[1][2][3] In vivo studies are critical for evaluating the pharmacokinetic and pharmacodynamic properties of new drug candidates based on this structure. Positron Emission Tomography (PET) is a powerful molecular imaging technique that allows for the non-invasive, quantitative assessment of the biodistribution of a radiolabeled compound in real-time.[4][5][6]
This document provides detailed application notes and protocols for radiolabeling this compound with the common PET radionuclides, Carbon-11 (¹¹C) and Fluorine-18 (¹⁸F). The choice between ¹¹C (t½ = 20.4 min) and ¹⁸F (t½ = 109.8 min) depends on the biological process being studied. The shorter half-life of ¹¹C is suitable for imaging rapid biological processes and allows for multiple scans in the same subject on the same day, while the longer half-life of ¹⁸F is better for studying slower processes and allows for centralized production and distribution of the radiotracer.[6][7][8]
The following sections outline two primary strategies for radiolabeling the target molecule: N-alkylation with [¹¹C]benzyl iodide and nucleophilic aromatic substitution with [¹⁸F]fluoride.
Strategy 1: Carbon-11 Labeling via N-Benzylation
This approach involves labeling the benzyl group, which is a prominent feature of the molecule. The synthesis of [¹¹C]benzyl iodide as a radiolabeling synthon has been established and can be applied to the N-alkylation of the pyrrolo[2,3-b]pyridine core.[9][10] This method is advantageous as it introduces the radiolabel in the final step of the synthesis using the unmodified heterocyclic core as the precursor.
Experimental Workflow: ¹¹C-Labeling
Caption: Workflow for Carbon-11 labeling of this compound.
Protocol: Synthesis of [¹¹C]this compound
1. Production of [¹¹C]CO₂:
-
[¹¹C]CO₂ is produced via the ¹⁴N(p,α)¹¹C nuclear reaction by bombarding a target filled with nitrogen gas (containing trace O₂) with protons in a cyclotron.[8]
2. Synthesis of [¹¹C]Benzyl Iodide:
-
Step A (Grignard Reaction): Trap the cyclotron-produced [¹¹C]CO₂ in a solution of phenylmagnesium bromide (PhMgBr) in THF at a low temperature (e.g., 0°C).[9]
-
Step B (Reduction): Reduce the resulting [¹¹C]benzoic acid intermediate in the same pot using a strong reducing agent like lithium aluminum hydride (LiAlH₄) to form [¹¹C]benzyl alcohol.
-
Step C (Iodination): Convert the [¹¹C]benzyl alcohol to [¹¹C]benzyl iodide ([¹¹C]BnI) by reacting with hydroiodic acid (HI) at an elevated temperature (e.g., 100-120°C).[9] The volatile [¹¹C]BnI can be distilled and trapped in the reaction vessel for the next step.
3. Radiolabeling Reaction:
-
Dissolve the precursor, pyrrolo[2,3-b]pyridine (7-azaindole), in a suitable polar aprotic solvent such as DMF.
-
Add a base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to deprotonate the pyrrole nitrogen.
-
Bubble the gaseous [¹¹C]benzyl iodide into the reaction mixture.
-
Heat the sealed reaction vessel at 80-100°C for 5-10 minutes.
4. Purification and Formulation:
-
Quench the reaction with water and inject the entire mixture onto a semi-preparative HPLC system (e.g., C18 column) to separate the radiolabeled product from unreacted precursor and byproducts.
-
Collect the fraction corresponding to the product, identified by co-elution with a non-radioactive standard.
-
Remove the HPLC solvent under a stream of nitrogen or by rotary evaporation.
-
Formulate the final product in a physiologically compatible solution, such as sterile saline with a small percentage of ethanol or Tween 80, for in vivo administration.
5. Quality Control:
-
Perform analytical HPLC to determine radiochemical purity (>95%).
-
Measure the specific activity (SA) by comparing the radioactivity of the sample to the mass of the compound, determined via a calibrated UV detector response.
Quantitative Data (Representative)
The following table summarizes typical data for ¹¹C-N-alkylation reactions based on literature for similar compounds.[9] Note that these values require optimization for the specific substrate.
| Parameter | Representative Value | Reference |
| Synthesis Time (from EOB) | 25 - 35 min | [9] |
| Radiochemical Yield (decay-corr.) | 10 - 20% (from [¹¹C]CO₂) | [9] |
| Specific Activity (at EOS) | 50 - 150 GBq/µmol | [9] |
| Radiochemical Purity | > 98% | [9] |
Strategy 2: Fluorine-18 Labeling via Nucleophilic Aromatic Substitution
This strategy involves introducing ¹⁸F onto the pyrrolo[2,3-b]pyridine core. This requires the synthesis of a precursor molecule, this compound substituted with a good leaving group (e.g., nitro, trimethylammonium) at an activated position (typically ortho or para to the pyridine nitrogen).[4][5] Nucleophilic heteroaromatic substitution is an efficient method for radiofluorination.[4][5]
Experimental Workflow: ¹⁸F-Labeling
Caption: Workflow for Fluorine-18 labeling of this compound.
Protocol: Synthesis of [¹⁸F]this compound
1. Precursor Synthesis:
-
A suitable precursor must be synthesized. For example, a nitro-substituted this compound. The nitro group serves as a leaving group for the nucleophilic substitution reaction. The position of the nitro group will determine the final position of the ¹⁸F atom.
2. Production of K[¹⁸F]F-Kryptofix Complex:
-
[¹⁸F]Fluoride is produced via the ¹⁸O(p,n)¹⁸F nuclear reaction by bombarding ¹⁸O-enriched water.[11]
-
The aqueous [¹⁸F]fluoride is trapped on an anion exchange cartridge (e.g., QMA).
-
The [¹⁸F]fluoride is eluted from the cartridge into the reaction vessel using a solution of potassium carbonate (K₂CO₃) and a phase-transfer catalyst, Kryptofix 2.2.2 (K222).
-
The water is removed by azeotropic distillation with acetonitrile at ~110°C under a stream of nitrogen to yield the highly reactive, anhydrous K[¹⁸F]F-K222 complex.[11]
3. Radiolabeling Reaction:
-
Dissolve the nitro- or other suitably activated precursor (1-5 mg) in a high-boiling point aprotic solvent like DMSO or DMF.
-
Add the precursor solution to the dried K[¹⁸F]F-K222 complex.
-
Seal the reaction vessel and heat at a high temperature, typically between 120°C and 160°C, for 10-20 minutes.[4][11] Microwave heating can also be employed to shorten reaction times.[5]
4. Purification and Formulation:
-
After cooling, dilute the reaction mixture with water or a suitable mobile phase mixture.
-
Purify the crude reaction mixture using semi-preparative HPLC to isolate the ¹⁸F-labeled product.
-
Collect the desired product fraction and reformulate into a biocompatible solution as described in Strategy 1. Solid-phase extraction (SPE) cartridges (e.g., C18 Sep-Pak) are often used for final purification and solvent exchange.
5. Quality Control:
-
Assess radiochemical purity (>95%) and confirm identity using analytical HPLC.
-
Determine the specific activity at the end of synthesis.
Quantitative Data (Representative)
The following table summarizes typical data for ¹⁸F-labeling via nucleophilic aromatic substitution on heterocyclic systems.[11][12] Optimization is essential for any new compound.
| Parameter | Representative Value | Reference |
| Synthesis Time (from EOB) | 60 - 90 min | [12] |
| Radiochemical Yield (decay-corr.) | 15 - 40% | [11][12] |
| Specific Activity (at EOS) | 140 - 420 GBq/µmol | [12] |
| Radiochemical Purity | > 97% | [12] |
Logical Relationship: Comparison of ¹¹C and ¹⁸F Labeling Strategies
Caption: Comparison of Carbon-11 and Fluorine-18 labeling strategies.
Conclusion
The successful radiolabeling of this compound for in vivo PET studies can be approached using either Carbon-11 or Fluorine-18. A ¹¹C-labeling strategy via N-alkylation with [¹¹C]benzyl iodide offers the advantage of a simpler precursor, while an ¹⁸F-labeling strategy via nucleophilic aromatic substitution provides a longer-lived tracer suitable for more extensive biological studies and distribution to satellite imaging centers. Both methods are well-established for related heterocyclic structures. The protocols provided herein serve as a detailed guide for researchers, but specific reaction conditions, purification methods, and quality control parameters must be empirically optimized for this particular molecule to ensure a robust and reproducible synthesis of the desired radiotracer for preclinical and clinical research.
References
- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorine-18-labelled fluoropyridines: advances in radiopharmaceutical design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorine-18-labelled fluoropyridines: advances in radiopharmaceutical design. | Semantic Scholar [semanticscholar.org]
- 6. openworks.mdanderson.org [openworks.mdanderson.org]
- 7. mdpi.com [mdpi.com]
- 8. New methodologies for the preparation of carbon-11 labeled radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improved synthesis and application of [(11) C]benzyl iodide in positron emission tomography radiotracer production [pubmed.ncbi.nlm.nih.gov]
- 10. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Benzylpyrrolo[2,3-b]pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-Benzylpyrrolo[2,3-b]pyridine, a key structural motif in medicinal chemistry.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the N-benzylation of 7-azaindole (pyrrolo[2,3-b]pyridine), providing potential causes and actionable solutions.
Q1: I am observing a very low or no conversion of my 7-azaindole starting material. What are the likely causes and how can I improve the yield?
Low or no conversion is a frequent issue, often stemming from incomplete deprotonation of the pyrrole nitrogen. The N-H bond of the pyrrole ring in 7-azaindole needs to be deprotonated by a sufficiently strong base to form the reactive anion for nucleophilic attack on benzyl bromide.
-
Insufficient Base Strength or Amount: Ensure the base is strong enough to deprotonate the pyrrole nitrogen. Sodium hydride (NaH) is a common and effective choice. Use at least 1.1 to 1.2 equivalents to ensure complete deprotonation.
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Presence of Moisture: Water in the reaction will quench the base and the 7-azaindole anion. Ensure all glassware is flame-dried or oven-dried, and use anhydrous solvents.
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Low Reaction Temperature: The N-benzylation may require heating to proceed at a reasonable rate. If the reaction is sluggish at room temperature, consider gradually increasing the temperature.
-
Poor Reagent Quality: Verify the quality of the 7-azaindole, benzyl bromide, and the base. Benzyl bromide can degrade over time, and the activity of the base is crucial.
Q2: My main side product is the C-3 benzylated isomer. How can I improve the selectivity for N-1 benzylation?
The C-3 position of the 7-azaindole nucleus is also nucleophilic and can compete with the pyrrole nitrogen for the benzyl group. The regioselectivity between N-1 and C-3 alkylation is influenced by the reaction conditions.
-
Incomplete Deprotonation: Incomplete deprotonation leaves neutral 7-azaindole, which can react at the C-3 position. Ensuring complete formation of the N-anion with a sufficient amount of a strong base is critical for N-selectivity.
-
Solvent Effects: Polar aprotic solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) generally favor N-alkylation over less polar solvents like Tetrahydrofuran (THF). These solvents help to solvate the cation of the base, leading to a "freer" and more reactive N-anion.
-
Counter-ion Effects: The nature of the cation from the base can influence the N/C selectivity. While sodium (from NaH) is common, sometimes exploring other bases like potassium hydride (KH) or cesium carbonate (Cs₂CO₃) can alter the selectivity.
Q3: I am seeing a significant amount of a polar, water-soluble byproduct. What could this be?
A common and often overlooked side reaction is the quaternization of the pyridine nitrogen (N-7) by benzyl bromide. This results in the formation of a charged pyridinium salt, which is highly polar.
-
Minimizing Quaternization: To minimize this, avoid a large excess of benzyl bromide. Adding the benzyl bromide slowly and at a controlled temperature can also help. If quaternization is a persistent issue, using a milder benzylating agent or different reaction conditions may be necessary.
Q4: What is the best way to purify the final this compound product?
Purification can be challenging due to the presence of unreacted starting materials, the C-3 benzylated isomer, and potentially the N-7 quaternized salt.
-
Column Chromatography: This is the most common and effective method for purification. A silica gel column with a gradient elution system, typically using hexanes and ethyl acetate, can effectively separate the desired N-1 benzylated product from the starting material and the less polar C-3 isomer.
-
Recrystallization: If the final product is a solid, recrystallization can be a highly effective purification technique to obtain a product of high purity.
-
Aqueous Wash: To remove any of the highly polar N-7 quaternized byproduct, an aqueous workup before chromatography is recommended.
Data on Reaction Conditions for N-Alkylation of 7-Azaindole and Related Heterocycles
The following table summarizes various reported conditions for the N-alkylation of 7-azaindole and the analogous indole, providing a starting point for reaction optimization.
| Starting Material | Alkylating Agent | Base (Equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Indole | Benzyl bromide | NaH (1.2) | DMF | Room Temp | 1 | 91 |
| Indole | Benzyl bromide | KOH (2.0) | DMSO | Room Temp | 1.5 | 85-89[1] |
| 7-Azaindole | Allyl carbonate | - (Ir-catalyzed) | - | - | - | 79[2] |
| Pyrrolo[2,3-d]pyrimidine | Benzylamine | - (Pd-catalyzed) | 1,4-Dioxane | 100 | - | 54[3] |
Experimental Protocols
General Protocol for N-Benzylation of 7-Azaindole using Sodium Hydride
This protocol is a standard and effective method for the synthesis of this compound.
Materials:
-
7-Azaindole (1.0 equiv)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Benzyl bromide (1.1 equiv)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 7-azaindole.
-
Add anhydrous DMF to dissolve the 7-azaindole.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the sodium hydride portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Slowly add the benzyl bromide to the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
Visualizing the Synthesis Workflow and Troubleshooting
The following diagram illustrates the key steps, potential side reactions, and troubleshooting pathways in the synthesis of this compound.
References
overcoming challenges in the N-benzylation of 7-azaindole
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to overcome common challenges encountered during the N-benzylation of 7-azaindole.
Troubleshooting Guide
This guide addresses specific issues that may arise during the N-benzylation of 7-azaindole in a question-and-answer format.
Issue 1: Low or No Conversion to N-Benzyl-7-Azaindole
Question: My N-benzylation reaction of 7-azaindole is showing low to no conversion. What are the potential causes and how can I improve the yield?
Answer:
Low or no conversion in the N-benzylation of 7-azaindole can stem from several factors, primarily related to incomplete deprotonation of the 7-azaindole nitrogen and the reactivity of the reagents.
Possible Causes and Solutions:
-
Incomplete Deprotonation: The N-H bond of the pyrrole ring in 7-azaindole requires a sufficiently strong base for deprotonation to form the reactive anion.
-
Base Selection: Ensure the base is strong enough. Common choices include sodium hydride (NaH), potassium hydroxide (KOH), and potassium tert-butoxide (KOtBu)[1]. The choice of base can be critical, and screening may be necessary to find the optimal one for your specific reaction conditions[1].
-
Base Stoichiometry: Use a slight excess of the base (e.g., 1.1-1.5 equivalents) to ensure complete deprotonation[2].
-
-
Reaction Conditions:
-
Solvent Choice: Polar aprotic solvents like dimethylformamide (DMF) and tetrahydrofuran (THF) are commonly used as they help to dissolve the 7-azaindole and the base[1]. The choice of solvent can also influence the regioselectivity of the reaction[2].
-
Temperature: N-benzylation reactions may require elevated temperatures to proceed at a reasonable rate[1]. However, higher temperatures can also lead to side reactions. It is advisable to start at room temperature and gradually increase the temperature if needed while monitoring the reaction progress.
-
Reaction Time: Monitor the reaction progress using thin-layer chromatography (TLC) to determine the optimal reaction time.
-
-
Reagent Quality and Handling:
-
Moisture: The presence of water can quench the base and the 7-azaindole anion[1]. Ensure that all glassware is flame-dried, and anhydrous solvents and reagents are used. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.
-
Reagent Purity: Verify the purity of your 7-azaindole, benzylating agent (e.g., benzyl bromide or benzyl chloride), and base. Impurities can interfere with the reaction.
-
Issue 2: Formation of C3-Benzylated Side Product
Question: I am observing a significant amount of C3-benzylation as a side product. How can I improve the N-selectivity?
Answer:
The C3 position of the indole ring system is nucleophilic and can compete with the nitrogen for the benzyl group. Several factors can influence the N/C selectivity of the benzylation reaction.
Strategies to Enhance N-Selectivity:
-
Ensure Complete Deprotonation: Incomplete deprotonation can leave neutral 7-azaindole in the reaction mixture, which is more prone to react at the C3 position. Using a stronger base or a slight excess can favor the formation of the N-anion, thereby promoting N-benzylation[1].
-
Counter-ion and Solvent Effects: The nature of the cation from the base and the solvent can influence the N/C selectivity. Less coordinating cations (like Cs⁺) and more polar, aprotic solvents can favor N-alkylation[1].
-
Reaction Temperature: Lowering the reaction temperature may favor N-benzylation. It is recommended to run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Choice of Benzylating Agent: While benzyl bromide is commonly used, exploring other benzylating agents with different leaving groups might influence the selectivity.
Issue 3: Difficulty in Purifying the N-Benzylated Product
Question: My reaction is complete, but I am facing difficulties in purifying the N-benzyl-7-azaindole. What are some common purification challenges and solutions?
Answer:
Purification of N-benzyl-7-azaindole can be challenging due to the presence of unreacted starting materials, C3-benzylated isomers, and potentially N1 vs. N7 isomers, which may have similar polarities.
Purification Troubleshooting:
-
Chromatography:
-
Column Chromatography: This is the most common method for purification. A gradient elution using a solvent system like hexane/ethyl acetate on silica gel is typically effective[1]. Careful optimization of the solvent gradient is crucial for separating closely eluting isomers.
-
Thin-Layer Chromatography (TLC): Use TLC to carefully monitor the separation during column chromatography. Staining with an appropriate agent (e.g., potassium permanganate) can help visualize the different spots.
-
-
Crystallization: If the desired N-benzylated product is a solid, recrystallization can be a highly effective purification technique. Screening different solvents or solvent mixtures is recommended to find optimal crystallization conditions.
-
Separation of N1 and N7 Isomers: In the case of 7-azaindole, benzylation can potentially occur at the N1 (pyrrole) or N7 (pyridine) position. These isomers can be difficult to separate.
-
Chromatographic Separation: High-performance liquid chromatography (HPLC), particularly with chiral stationary phases if applicable, can be a powerful tool for separating isomers[3][4].
-
Spectroscopic Analysis: Careful analysis of 1H and 13C NMR spectra is essential to distinguish between the N1 and N7 isomers. The chemical shifts of the protons and carbons in the 7-azaindole ring system will be different for each isomer.
-
Frequently Asked Questions (FAQs)
Q1: Which nitrogen atom of 7-azaindole is preferentially benzylated, N1 or N7?
The N-H of the pyrrole ring (N1) is generally more acidic than the pyridine nitrogen (N7). Therefore, under basic conditions, deprotonation will preferentially occur at the N1 position, leading to the formation of the 1-benzyl-7-azaindole isomer. Benzylation at the N7 position would result in the formation of a quaternary pyridinium salt, which is a different reaction pathway.
Q2: What are the typical reaction conditions for the N-benzylation of 7-azaindole?
A common method involves the use of a strong base like sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF). The reaction is typically carried out by first deprotonating the 7-azaindole with NaH at 0 °C, followed by the addition of the benzylating agent (e.g., benzyl bromide) and allowing the reaction to proceed at room temperature or with gentle heating.
Q3: How can I confirm the structure of my N-benzylated 7-azaindole product?
The structure of the product should be confirmed using a combination of spectroscopic techniques:
-
1H NMR: Look for the disappearance of the N-H proton signal from the starting 7-azaindole and the appearance of a new set of signals corresponding to the benzyl group (typically a singlet for the benzylic CH2 protons and signals for the aromatic protons).
-
13C NMR: Confirm the presence of the benzyl group carbons and shifts in the carbon signals of the 7-azaindole ring system upon benzylation.
-
Mass Spectrometry (MS): Determine the molecular weight of the product to confirm the addition of the benzyl group.
Data Presentation
Table 1: Comparison of Common Bases for N-Benzylation of Indoles
| Base | Typical Solvent | Relative Strength | Comments |
| Sodium Hydride (NaH) | DMF, THF | Strong | Commonly used, provides good yields, requires anhydrous conditions. |
| Potassium Hydroxide (KOH) | DMSO, DMF | Strong | A cost-effective alternative to NaH, can be used in phase-transfer catalysis. |
| Potassium tert-Butoxide (KOtBu) | THF, DMF | Strong | A strong, non-nucleophilic base. |
| Cesium Carbonate (Cs2CO3) | DMF, Acetonitrile | Moderate | The cesium counter-ion can sometimes favor N-alkylation. |
Note: The optimal base may vary depending on the specific substrate and reaction conditions.
Experimental Protocols
General Protocol for N-Benzylation of 7-Azaindole using Sodium Hydride:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 7-azaindole (1.0 equivalent).
-
Add anhydrous dimethylformamide (DMF) to dissolve the 7-azaindole.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Slowly add benzyl bromide (1.1 equivalents) to the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient)[1].
Mandatory Visualizations
Caption: Troubleshooting workflow for the N-benzylation of 7-azaindole.
Caption: General experimental workflow for the N-benzylation of 7-azaindole.
References
purification of 1-Benzylpyrrolo[2,3-b]pyridine using column chromatography
Technical Support Center: Purification of 1-Benzylpyrrolo[2,3-b]pyridine
This technical support guide provides detailed protocols, troubleshooting advice, and frequently asked questions for the . This information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase and typical mobile phase for the column chromatography of this compound?
A1: For the purification of this compound, silica gel is the most commonly used stationary phase. A typical mobile phase consists of a mixture of a non-polar solvent, such as hexane or petroleum ether, and a moderately polar solvent, like ethyl acetate. The optimal ratio of these solvents should be determined by Thin Layer Chromatography (TLC) prior to performing the column separation.
Q2: How can I determine the optimal solvent system using Thin Layer Chromatography (TLC)?
A2: To identify the ideal solvent system, dissolve a small amount of your crude this compound mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot this solution onto a TLC plate and develop it in a chamber containing a test solvent system. A good starting point is a 9:1 or 8:2 mixture of hexane:ethyl acetate. The ideal solvent system will result in the this compound spot having a Retention Factor (Rf) value between 0.2 and 0.4, with clear separation from any impurities.[1]
Q3: My this compound is streaking or tailing on the TLC plate and column. What is the cause and how can I resolve this?
A3: Tailing is a common issue when purifying nitrogen-containing heterocyclic compounds like this compound on silica gel. This is often due to the interaction of the basic pyridine nitrogen with the acidic silanol groups on the silica surface. To mitigate this, you can deactivate the silica gel. This can be achieved by adding a small amount of a basic modifier, such as triethylamine (0.1-1%) or a few drops of ammonium hydroxide, to your eluent.[2][3][4] It is advisable to test this modified eluent on a TLC plate first to ensure it provides the desired separation.
Q4: What should I do if my compound is not eluting from the column?
A4: If this compound is not eluting, the mobile phase is likely not polar enough. You should gradually increase the polarity of the eluent. For example, if you are using a 95:5 hexane:ethyl acetate mixture, you can incrementally switch to a 90:10 or 85:15 ratio to enhance the eluting strength of the mobile phase.
Q5: Are there alternative stationary phases I can use if silica gel is not providing adequate separation or is causing decomposition?
A5: Yes, if you encounter issues with silica gel, you can consider using neutral or basic alumina as the stationary phase.[5][6] Alumina is generally less acidic than silica and can be a good alternative for the purification of basic compounds. Another option is to use commercially available deactivated silica gel.[5][6]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation of Spots (Overlapping Bands) | - Inappropriate solvent system (polarity too high or too low).- Column overloaded with crude product.- Column packed improperly (channeling). | - Optimize the solvent system using TLC to achieve a greater ΔRf between your product and impurities.[1]- Reduce the amount of crude material loaded onto the column.- Repack the column carefully to ensure a homogenous stationary phase. |
| Compound Elutes Too Quickly (Rf > 0.5) | - Mobile phase is too polar. | - Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., hexane). |
| Compound Elutes Too Slowly or Not at All (Rf < 0.1) | - Mobile phase is not polar enough.- Strong interaction with the stationary phase. | - Gradually increase the polarity of the mobile phase by adding more of the polar solvent (e.g., ethyl acetate).- Consider deactivating the silica gel with triethylamine or ammonium hydroxide if strong binding is suspected.[2][3] |
| Streaking/Tailing of the Product Band | - Interaction of the basic nitrogen with acidic silica gel.- Sample is too concentrated upon loading.- Presence of highly polar impurities. | - Add a small percentage of triethylamine (0.1-1%) or a few drops of ammonium hydroxide to the eluent to deactivate the silica gel.[2][4]- Ensure the sample is fully dissolved in a minimal amount of solvent before loading.- Employ a "dry loading" technique where the sample is pre-adsorbed onto a small amount of silica gel.[3] |
| Product Decomposition on the Column | - The compound is sensitive to the acidic nature of the silica gel. | - Deactivate the silica gel with a base (e.g., triethylamine).[3]- Use an alternative, less acidic stationary phase like neutral alumina.[6]- Minimize the time the compound spends on the column by using a faster flow rate (flash chromatography). |
| Cracks or Bubbles in the Stationary Phase | - Improper packing of the column.- Use of dichloromethane as a non-polar solvent can sometimes lead to cracking due to pressure buildup.[3] | - Repack the column, ensuring the silica gel is a uniform slurry and is allowed to settle evenly.- Avoid using dichloromethane if cracking is a persistent issue; hexane or petroleum ether are generally better choices for packing.[3] |
Experimental Protocol: Column Chromatography of this compound
This protocol is a general guideline based on established procedures for the purification of analogous N-benzyl substituted heterocyclic compounds.[7][8]
1. Materials and Equipment:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
n-Hexane (ACS Grade or higher)
-
Ethyl acetate (ACS Grade or higher)
-
Dichloromethane (for sample loading)
-
Triethylamine (optional, for deactivation)
-
Glass chromatography column
-
TLC plates, developing chamber, and UV lamp
-
Standard laboratory glassware
-
Rotary evaporator
2. Preliminary Analysis by Thin Layer Chromatography (TLC):
-
Dissolve a small amount of the crude product in dichloromethane.
-
Spot the solution onto a TLC plate.
-
Develop the plate using various ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3).
-
Visualize the plate under a UV lamp.
-
The ideal solvent system should give the target compound an Rf value of approximately 0.2-0.4.
3. Column Preparation:
-
Secure a glass chromatography column vertically.
-
Place a small plug of cotton or glass wool at the bottom and cover it with a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent determined by TLC.
-
Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles.
-
Add a thin layer of sand on top of the silica gel.
-
For Deactivation (if needed): Prepare the silica gel slurry in a solvent system containing 0.5-1% triethylamine. Pack the column and flush with one to two column volumes of this solvent mixture before loading the sample.[3]
4. Sample Loading (Dry Loading Method Recommended):
-
Dissolve the crude this compound in a minimal amount of dichloromethane.
-
Add a small amount of silica gel to this solution.
-
Evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.
-
Carefully add this powder to the top of the packed column.
5. Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Apply gentle pressure (if using flash chromatography) to achieve a steady flow rate.
-
Continuously add more mobile phase to prevent the column from running dry.
-
Collect the eluent in a series of labeled test tubes or flasks.
6. Fraction Analysis and Product Isolation:
-
Monitor the separation by periodically analyzing the collected fractions using TLC.
-
Combine the fractions that contain the pure this compound.
-
Remove the solvent using a rotary evaporator to obtain the purified product.
-
Determine the final mass, calculate the percentage yield, and confirm purity using analytical techniques such as NMR or HPLC.
Quantitative Data Summary
The following table summarizes representative chromatographic parameters for the purification of N-benzyl substituted heterocyclic compounds, which can be adapted for this compound. Optimal conditions should be determined empirically.
| Parameter | Typical Value/Range | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard for most applications. |
| Mobile Phase | Hexane:Ethyl Acetate | Gradient or isocratic elution can be used. |
| Initial Eluent Composition | 95:5 to 80:20 (Hexane:Ethyl Acetate) | Based on preliminary TLC analysis. |
| Optimal Rf of Product on TLC | 0.2 - 0.4 | Provides good separation on the column.[1] |
| Basic Modifier (if needed) | 0.1 - 1% Triethylamine in eluent | To prevent tailing of the basic product.[2][3][4] |
| Loading Method | Dry Loading | Recommended for better resolution.[3] |
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
Caption: Experimental workflow for column chromatography purification.
References
- 1. US7652137B2 - Synthesis of 5 substituted 7-azaindoles and 7-azaindolines - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Chromatography [chem.rochester.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Chromatography [chem.rochester.edu]
- 7. benchchem.com [benchchem.com]
- 8. rsc.org [rsc.org]
identifying and minimizing byproducts in 1-Benzylpyrrolo[2,3-b]pyridine synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 1-Benzylpyrrolo[2,3-b]pyridine, also known as 1-Benzyl-7-azaindole. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
The most frequently encountered byproducts during the N-benzylation of 7-azaindole are:
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C-3 Benzylated Isomer (3-Benzyl-7-azaindole): The C-3 position of the pyrrole ring is also nucleophilic and can compete with the N-1 position for the benzyl group.[1][2]
-
N-7 Benzylated Quaternary Salt: The pyridine nitrogen (N-7) can be benzylated, resulting in the formation of a quaternary ammonium salt. This is more likely to occur if the N-1 position is already substituted or under certain reaction conditions.
-
Unreacted 7-azaindole: Incomplete reaction can leave starting material in the final product mixture.
-
Dibenzylated Products: While less common, reaction at multiple sites can occur, especially with excess benzylating agent or harsh conditions.
Q2: How can I distinguish between the N-1, C-3, and N-7 benzylated isomers?
A combination of chromatographic and spectroscopic techniques is essential for isomer differentiation:
-
Thin-Layer Chromatography (TLC): The isomers will likely have different Rf values, allowing for initial identification and monitoring of the reaction progress.
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This technique can separate the isomers and confirm that they have the same mass, as expected for isomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are the most definitive methods.[3] Key differences will be observed in the chemical shifts of the protons and carbons on the pyrrole and pyridine rings. For instance, in the 1H NMR of the desired N-1 product, a characteristic singlet for the benzylic protons (CH2) will be present, and the signals for the H-2 and H-3 protons will be informative. In the C-3 isomer, the N-H proton will still be present. The N-7 quaternary salt will show a significant downfield shift for the protons on the pyridine ring.
Q3: What are the key factors influencing the regioselectivity (N-1 vs. C-3 vs. N-7 benzylation)?
The regioselectivity of the benzylation reaction is primarily influenced by the following factors:
-
Base: The choice of base is critical. Strong bases like sodium hydride (NaH) are often used to fully deprotonate the N-H of the pyrrole ring, which generally favors N-1 alkylation.[1][4]
-
Solvent: Polar aprotic solvents such as dimethylformamide (DMF) and tetrahydrofuran (THF) are commonly employed as they effectively solvate the cation of the base and promote the desired N-alkylation.[1]
-
Temperature: Lower reaction temperatures can sometimes enhance the selectivity for N-alkylation over C-alkylation.[1]
-
Counter-ion: The nature of the cation from the base can influence the N/C selectivity.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Incomplete deprotonation of 7-azaindole. 2. Insufficiently reactive benzylating agent. 3. Presence of moisture in the reaction. 4. Low reaction temperature. | 1. Use a stronger base (e.g., NaH) and ensure complete dissolution. 2. Use a more reactive benzylating agent like benzyl bromide. 3. Ensure all glassware is flame-dried and use anhydrous solvents. 4. Gradually increase the reaction temperature while monitoring by TLC. |
| Significant C-3 Benzylation | 1. Incomplete deprotonation leaving neutral 7-azaindole, which can react at C-3. 2. Reaction conditions favoring C-alkylation. | 1. Ensure complete deprotonation by using a sufficient excess of a strong base. 2. Add the benzyl bromide slowly to the deprotonated 7-azaindole solution at a low temperature (e.g., 0 °C) before allowing the reaction to warm.[1] |
| Formation of N-7 Quaternary Salt | 1. Reaction temperature is too high. 2. Use of a large excess of benzyl bromide. | 1. Maintain a lower reaction temperature. 2. Use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of benzyl bromide. |
| Difficult Purification | 1. Similar polarities of the product and byproducts. 2. Presence of unreacted starting materials. | 1. Use a shallow gradient during column chromatography to improve separation. 2. Consider recrystallization if the product is a solid. |
Experimental Protocols
Protocol 1: N-Benzylation of 7-Azaindole using Sodium Hydride
This protocol is a standard and effective method for the N-benzylation of 7-azaindole.[1][5]
Materials:
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7-azaindole
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Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide
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Anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF)
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Saturated aqueous ammonium chloride (NH4Cl) solution
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Ethyl acetate
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Brine (saturated aqueous NaCl solution)
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Anhydrous sodium sulfate (Na2SO4)
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Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 7-azaindole (1.0 equiv).
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Add anhydrous DMF to dissolve the 7-azaindole.
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Cool the solution to 0 °C in an ice bath.
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Carefully add NaH (1.2 equiv) portion-wise.
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Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
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Cool the reaction mixture back to 0 °C and slowly add benzyl bromide (1.1 equiv).
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Allow the reaction to warm to room temperature and stir until the reaction is complete, as monitored by TLC.
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Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.
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Extract the product with ethyl acetate (3 x volume of the aqueous layer).
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Wash the combined organic layers with water and then brine.
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Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate).
Protocol 2: Byproduct Identification by HPLC-MS
Instrumentation:
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HPLC system with a UV detector
-
Mass spectrometer (e.g., ESI-QTOF)
-
C18 reverse-phase column
Procedure:
-
Prepare a dilute solution of the crude reaction mixture in a suitable solvent (e.g., acetonitrile/water).
-
Inject the sample into the HPLC system.
-
Elute the components using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Monitor the elution profile with the UV detector.
-
Direct the eluent to the mass spectrometer to obtain the mass-to-charge ratio (m/z) for each peak. The desired product and its isomers will have the same molecular weight.
Data Presentation
Table 1: Effect of Reaction Conditions on the N-Benzylation of Indole (as a model for 7-Azaindole)
| Entry | Benzylating Agent | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzyl Bromide | NaH (1.2) | DMF | Room Temp. | 1 | 91 | [1] |
| 2 | Benzyl Bromide | KOH (4.0) | DMSO | Room Temp. | 0.75 | 85-89 | [6] |
| 3 | Benzyl Alcohol | KOH (1.2) | Dioxane | 165 | 16 | 99 | [1] |
Note: Yields are for the N-benzylation of indole and may vary for 7-azaindole.
Visualizations
Caption: Experimental workflow for the synthesis, purification, and analysis of this compound.
Caption: Troubleshooting logic for identifying and minimizing byproducts in the synthesis of this compound.
References
optimizing reaction conditions for the synthesis of 1-Benzylpyrrolo[2,3-b]pyridine derivatives
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the synthesis of 1-Benzylpyrrolo[2,3-b]pyridine derivatives. This guide includes troubleshooting for common experimental issues, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to inform reaction optimization.
Troubleshooting Guide
This section addresses specific problems that may be encountered during the synthesis of this compound derivatives, offering potential causes and actionable solutions.
Issue 1: Low to No Product Yield
-
Question: My N-benzylation of 7-azaindole (1H-pyrrolo[2,3-b]pyridine) is resulting in a very low yield or no desired product at all. What are the likely causes and how can I improve the conversion?
-
Answer: Low or no yield in the N-benzylation of 7-azaindole can stem from several factors, primarily related to incomplete deprotonation of the pyrrole nitrogen. The N-H bond of the pyrrole moiety in 7-azaindole needs to be deprotonated by a sufficiently strong base to form the reactive anion for subsequent alkylation.
Potential Causes and Solutions:
-
Inadequate Base Strength: The base used may not be strong enough to completely deprotonate the 7-azaindole.
-
Solution: Employ a stronger base. Common and effective bases for this transformation include sodium hydride (NaH), potassium hydroxide (KOH), and potassium tert-butoxide (KOtBu). An empirical screening of bases may be necessary to find the optimal one for your specific substrate.[1]
-
-
Poor Reagent Quality or Presence of Moisture: The purity of reactants and the absence of water are critical.
-
Solution: Ensure that the 7-azaindole, benzyl halide, and solvent are of high purity and anhydrous. Water can quench the base and the generated 7-azaindole anion, thus inhibiting the reaction.[1] All glassware should be thoroughly dried before use.
-
-
Suboptimal Reaction Temperature: The reaction may require higher temperatures to proceed at a reasonable rate.
-
Solution: N-benzylation reactions can be sluggish and may necessitate heating. Optimization of the reaction temperature, potentially ranging from room temperature to 150°C, may be required.[1]
-
-
Poor Solubility: The 7-azaindole salt may have poor solubility in the chosen solvent, impeding the reaction.
-
Solution: Select an appropriate polar aprotic solvent that can effectively dissolve both the 7-azaindole and its corresponding salt. Commonly used solvents include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF).[1]
-
-
Issue 2: Formation of C-3 Benzylation Side Product
-
Question: I am observing a significant amount of a side product which I suspect is the C-3 benzylated isomer. How can I improve the selectivity for N-benzylation?
-
Answer: The C-3 position of the 7-azaindole nucleus is also nucleophilic and can compete with the pyrrole nitrogen for the benzyl group, leading to the formation of the undesired C-3 benzylated isomer. The regioselectivity of the reaction is highly dependent on the reaction conditions.
Strategies to Enhance N-Selectivity:
-
Choice of Base and Counter-ion: The nature of the base and its counter-ion can significantly influence the N/C alkylation ratio.
-
Solution: Generally, less coordinating cations, such as potassium (K+) or cesium (Cs+), tend to favor N-alkylation. Using bases like potassium hydroxide (KOH) or potassium carbonate (K2CO3) in a polar aprotic solvent can enhance N-selectivity.[1]
-
-
Solvent Effects: The polarity of the solvent plays a crucial role in directing the alkylation.
-
Solution: More polar aprotic solvents like DMF and DMSO generally favor N-alkylation over C-alkylation.[1]
-
-
Complete Deprotonation: Incomplete deprotonation of the 7-azaindole can lead to a mixture of the neutral starting material and its anion. The neutral form is more prone to C-3 alkylation.
-
Solution: Ensure complete deprotonation by using a slight excess of a strong base and allowing sufficient time for the deprotonation to occur before adding the benzyl halide.
-
-
Temperature Control: Reaction temperature can influence the product distribution.
-
Solution: In some cases, lower reaction temperatures may favor the kinetically controlled N-alkylation product over the thermodynamically favored C-3 alkylation product. It is advisable to conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.[1]
-
-
Issue 3: Difficult Purification of the Final Product
-
Question: My reaction has gone to completion, but I am struggling to purify the this compound from the reaction mixture. What are the common challenges and how can they be overcome?
-
Answer: Purification can be challenging due to the presence of unreacted starting materials, the C-3 benzylated isomer, and other byproducts.
Purification Strategies:
-
Column Chromatography: This is the most common and effective method for separating the desired product from impurities.
-
Technique: Silica gel column chromatography using a gradient elution of a non-polar solvent (e.g., hexanes) and a moderately polar solvent (e.g., ethyl acetate) is typically effective. Careful optimization of the solvent system is crucial for achieving good separation.
-
-
Crystallization: If the product is a solid, recrystallization can be a highly efficient purification method.
-
Technique: Choose a solvent or a solvent mixture in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
-
Acid-Base Extraction: This technique can be used to remove unreacted 7-azaindole.
-
Technique: Dissolve the crude product in an organic solvent and wash with a dilute aqueous acid solution. The basic 7-azaindole will be protonated and move to the aqueous layer, while the N-benzylated product remains in the organic layer. Subsequently, wash the organic layer with a dilute base and then with brine.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for the N-benzylation of 7-azaindole?
A1: A widely used and reliable method involves the deprotonation of 7-azaindole with a strong base like sodium hydride (NaH) in an anhydrous polar aprotic solvent such as DMF, followed by the addition of benzyl bromide or benzyl chloride. This method generally provides good to excellent yields of the desired N-benzylated product.
Q2: Can I use a weaker base like potassium carbonate (K2CO3) for the N-benzylation?
A2: Yes, weaker bases like potassium carbonate can be used, often in a polar aprotic solvent like DMF or acetone. While they may require higher reaction temperatures and longer reaction times compared to stronger bases like NaH, they can be a milder and safer alternative. The choice of base often depends on the specific substrate and the desired reaction conditions.
Q3: What are the typical reaction times and temperatures for this synthesis?
A3: Reaction times and temperatures can vary significantly depending on the chosen base, solvent, and the reactivity of the benzyl halide. With a strong base like NaH in DMF, the reaction can often be completed at room temperature within a few hours. With weaker bases like K2CO3, heating to 50-80°C for several hours may be necessary. It is always recommended to monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Q4: Are there any known side reactions other than C-3 benzylation?
A4: Besides C-3 benzylation, other potential side reactions include dialkylation (alkylation on both the pyrrole nitrogen and the pyridine nitrogen) if harsh conditions are used, and decomposition of the starting material or product under prolonged heating or in the presence of strong acids or bases.
Q5: How can I confirm the structure of my final product and distinguish it from the C-3 isomer?
A5: The most definitive methods for structure confirmation are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS). In the ¹H NMR spectrum of this compound, the benzylic protons will typically appear as a singlet around 5.5-5.8 ppm. The coupling patterns of the aromatic protons of the pyrrolo[2,3-b]pyridine core will also be distinct from the C-3 benzylated isomer.
Data Presentation
The following tables summarize quantitative data on the N-alkylation of 7-azaindole and related indoles to provide a comparative overview of how different reaction conditions can affect the yield.
Table 1: Influence of Base and Solvent on the N-Benzylation of 7-Azaindole
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | NaH (1.2) | DMF | rt | 2 | ~95 | General Trend[1] |
| 2 | KOH (2.0) | DMSO | rt | 4 | ~85-90 | General Trend[1] |
| 3 | K₂CO₃ (2.0) | DMF | 80 | 6 | ~70-80 | General Trend |
| 4 | Cs₂CO₃ (1.5) | DMF | 60 | 5 | ~85 | General Trend |
Note: Yields are approximate and can vary based on the specific substrate and reaction scale. The data presented for general trends are based on established knowledge of N-alkylation of indoles and related heterocycles.
Table 2: Comparison of Benzylating Agents
| Entry | Benzylating Agent | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Benzyl bromide | NaH | DMF | rt | High |
| 2 | Benzyl chloride | NaH | DMF | rt | Moderate to High |
| 3 | Benzyl tosylate | K₂CO₃ | DMF | 80 | Moderate |
Note: Benzyl bromide is generally more reactive than benzyl chloride, often leading to higher yields and shorter reaction times.
Experimental Protocols
Protocol 1: N-Benzylation of 7-Azaindole using Sodium Hydride in DMF
This protocol describes a general and highly effective method for the synthesis of this compound.
Materials:
-
1H-Pyrrolo[2,3-b]pyridine (7-azaindole)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Dimethylformamide (DMF)
-
Benzyl bromide
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1H-pyrrolo[2,3-b]pyridine (1.0 equiv).
-
Dissolve the starting material in anhydrous DMF (to a concentration of approximately 0.2-0.5 M).
-
Cool the solution to 0°C using an ice bath.
-
Carefully add sodium hydride (1.1-1.2 equiv) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until the evolution of hydrogen gas ceases.
-
Cool the reaction mixture back to 0°C.
-
Add benzyl bromide (1.0-1.1 equiv) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, carefully quench the reaction at 0°C by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.[1]
Visualizations
Troubleshooting Workflow for Low Product Yield
Caption: Troubleshooting workflow for low reaction yield.
Logical Flow for Optimizing N- vs. C-3 Benzylation Selectivity
References
Technical Support Center: Troubleshooting Poor Solubility of 1-Benzylpyrrolo[2,3-b]pyridine in Aqueous Buffers
This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of 1-Benzylpyrrolo[2,3-b]pyridine in aqueous buffers during their experiments. The following information provides troubleshooting strategies, frequently asked questions (FAQs), and detailed experimental protocols to help overcome these issues.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating when I dilute my DMSO stock solution into an aqueous buffer?
A1: Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue for poorly soluble compounds.[1][2] This phenomenon, often referred to as "solvent shock," occurs when the compound, which is soluble in the organic solvent (DMSO), is rapidly transferred to an aqueous environment where its solubility is much lower.[1] The abrupt change in solvent polarity can cause the compound to crash out of solution.[3] Several factors can contribute to this, including the final concentration of the compound, the final percentage of DMSO, the buffer's pH and composition, and the rate of dilution.[1][4]
Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?
A2: For most cell-based assays, it is recommended to keep the final DMSO concentration at or below 0.5% to avoid solvent-induced toxicity and off-target effects.[2][5] Some sensitive cell lines may even require a lower concentration, such as 0.1%.[1] It is always best practice to perform a vehicle control experiment with the same final DMSO concentration to assess its impact on your specific assay.[2]
Q3: How can I determine the optimal pH for solubilizing this compound?
A3: The solubility of ionizable compounds is often pH-dependent.[6] this compound contains nitrogen atoms within its heterocyclic structure, which can be protonated or deprotonated depending on the pH of the solution. To find the optimal pH for solubility, a pH-solubility profile can be generated. This involves preparing a series of buffers with a range of pH values and determining the concentration of the compound that remains soluble in each buffer after a period of equilibration.[4][7] Generally, for a basic compound, solubility will increase as the pH decreases.[8]
Q4: Can the type of buffer I use affect the solubility of my compound?
A4: Yes, the composition of the buffer system can influence compound solubility.[4] Some buffer salts can interact with the compound, leading to either enhanced solubility or precipitation. For example, phosphate buffers are known to sometimes cause precipitation of compounds when mixed with organic co-solvents.[9] It is advisable to test the solubility of this compound in a few different buffer systems (e.g., Tris, HEPES, MES) at your desired pH to identify the most compatible one.[4]
Q5: Are there any additives I can use to improve the solubility of my compound in aqueous buffers?
A5: Yes, several excipients can be used to enhance the aqueous solubility of poorly soluble compounds. Cyclodextrins are a common choice; these are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, thereby increasing their apparent solubility in water.[10][11][12] Non-ionic detergents, such as Tween-20 or Triton X-100, can also be used at low concentrations (e.g., 0.001% to 0.01%) to help solubilize compounds, but it's crucial to ensure they don't interfere with your assay.[3]
Troubleshooting Guide
If you are experiencing precipitation of this compound, the following workflow can help you identify and resolve the issue.
Caption: Troubleshooting workflow for addressing compound precipitation.
Data Presentation
Due to the lack of specific published solubility data for this compound, we provide the following table as a template for you to record your own experimental findings.
| Buffer System | pH | Co-solvent (% v/v) | Additive (Concentration) | Maximum Soluble Concentration (µM) | Observations |
| Phosphate | 6.5 | 0.5% DMSO | None | ||
| Phosphate | 7.4 | 0.5% DMSO | None | ||
| Tris-HCl | 7.4 | 0.5% DMSO | None | ||
| HEPES | 7.4 | 0.5% DMSO | None | ||
| Phosphate | 7.4 | 1.0% DMSO | None | ||
| Phosphate | 7.4 | 0.5% DMSO | 1 mM HP-β-CD |
Experimental Protocols
Protocol 1: Preparation of a DMSO Stock Solution
-
Weigh the Compound: Accurately weigh the desired amount of this compound using a calibrated analytical balance.[2]
-
Solvent Addition: Transfer the weighed compound into a sterile vial. Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).[13]
-
Dissolution: Vortex the mixture until the compound is completely dissolved. If necessary, sonicate the vial in a water bath for 10-15 minutes to aid dissolution.[2][13]
-
Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C in tightly sealed vials to prevent moisture absorption.[2][4]
Protocol 2: pH-Solubility Profile Determination
-
Buffer Preparation: Prepare a series of buffers with varying pH values (e.g., from pH 4 to 9 in 0.5 unit increments).[4]
-
Compound Addition: Add an excess amount of this compound to a fixed volume of each buffer in separate vials.
-
Equilibration: Seal the vials and rotate them at a constant temperature (e.g., room temperature or 37°C) for 24 hours to allow the solution to reach equilibrium.[4]
-
Separation: Centrifuge the samples at high speed to pellet the undissolved compound.[4]
-
Quantification: Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV.
-
Analysis: Plot the solubility of this compound as a function of pH to identify the optimal pH range for solubilization.
Protocol 3: Improving Solubility with Co-solvents
The use of a water-miscible organic solvent, or co-solvent, can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[14][15]
Caption: Mechanism of co-solvency for solubility enhancement.
Procedure:
-
Prepare a high-concentration stock solution of this compound in 100% anhydrous DMSO (e.g., 50 mM).[1]
-
To prepare your final working solution, use a "reverse" or "stepwise" dilution method.[1]
-
Reverse Dilution: While gently vortexing the aqueous buffer, add the small volume of your DMSO stock dropwise to the buffer. This ensures the DMSO is rapidly dispersed.[1]
-
Stepwise Dilution: Create an intermediate dilution of your stock in a mixture of DMSO and buffer (e.g., 50% DMSO/50% buffer) before making the final dilution in the 100% aqueous buffer.[3]
-
Calculate the final percentage of DMSO in your solution and ensure it is within the acceptable limits for your assay.
Protocol 4: Improving Solubility with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic molecule from the aqueous environment and increasing its solubility.[12][16]
Caption: Mechanism of cyclodextrin-mediated solubility enhancement.
Procedure:
-
Select a suitable cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high aqueous solubility and low toxicity.[11]
-
Prepare an aqueous solution of the cyclodextrin in your desired buffer (e.g., 10 mM HP-β-CD).
-
Add the this compound DMSO stock solution to the cyclodextrin-containing buffer.
-
Allow the mixture to equilibrate, with stirring or sonication, to facilitate the formation of the inclusion complex.
-
Visually inspect for any precipitation. The concentration of cyclodextrin may need to be optimized to achieve the desired solubility of your compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode [thermofisher.com]
- 10. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 15. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 16. tandfonline.com [tandfonline.com]
strategies to improve the stability of 1-Benzylpyrrolo[2,3-b]pyridine in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of 1-Benzylpyrrolo[2,3-b]pyridine in solution.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and storage of this compound solutions.
Issue 1: Solution Discoloration (Yellowing/Browning)
-
Question: My solution of this compound has turned yellow or brown upon storage. What is the likely cause and how can I prevent it?
-
Answer: Discoloration is often an indication of oxidative degradation. The benzylic position is susceptible to oxidation, which can lead to the formation of colored impurities.[1][2] Additionally, the pyrrolo[2,3-b]pyridine (7-azaindole) core itself can be sensitive to oxidation. To mitigate this, consider the following strategies:
-
Inert Atmosphere: Prepare and store solutions under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.
-
Antioxidants: The addition of antioxidants can help prevent oxidative degradation. The choice of antioxidant will depend on the solvent system and downstream applications.
-
Solvent Purity: Use high-purity, peroxide-free solvents, as impurities in the solvent can initiate or catalyze degradation.
-
Light Protection: Store solutions in amber vials or protect them from light, as light can accelerate oxidative processes.
-
Issue 2: Precipitation or Cloudiness in Solution
-
Question: I observed precipitation or cloudiness in my this compound solution after storage. What could be the reason?
-
Answer: Precipitation can occur due to several factors:
-
Poor Solubility: The compound may have limited solubility in the chosen solvent, and precipitation can occur with temperature fluctuations. Ensure the concentration is below the saturation point at the storage temperature.
-
Degradation Products: The precipitate could be a degradation product that is less soluble than the parent compound.
-
pH Shift: If using a buffered solution, a shift in pH could alter the ionization state of the molecule, affecting its solubility. The 7-azaindole moiety has a pKa, and its protonation state is pH-dependent.
-
Solution: To address this, verify the solubility of your compound in the selected solvent system. If using a buffer, ensure its stability and buffering capacity are maintained over time. Analyze the precipitate to determine if it is the parent compound or a degradant.
-
Issue 3: Loss of Potency or Inconsistent Assay Results
-
Question: I am observing a decrease in the potency of my compound or getting inconsistent results in my biological assays. Could this be a stability issue?
-
Answer: Yes, a loss of potency is a strong indicator of chemical degradation. The degradation of this compound into other species will lower its effective concentration, leading to unreliable assay results. To troubleshoot this:
-
Purity Analysis: Regularly check the purity of your stock and working solutions using analytical techniques like HPLC. This will allow you to quantify the amount of parent compound remaining.
-
Forced Degradation Studies: Consider performing forced degradation studies to understand the compound's lability under various stress conditions (acid, base, oxidation, light, heat).[3][4] This will help identify the conditions to avoid.
-
Fresh Solutions: Prepare fresh working solutions from a solid stock before each experiment to minimize the impact of solution-state instability.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on the structure, the most probable degradation pathways include:
-
Oxidation: The benzylic C-H bond is susceptible to oxidation, potentially forming a hydroperoxide, alcohol, or ketone at that position.[1][2] The electron-rich pyrrole ring can also be oxidized.
-
Hydrolysis: While the core structure is generally stable to hydrolysis, extreme pH conditions could potentially lead to ring-opening or other hydrolytic degradation, especially if there are other susceptible functional groups on substituted analogs.
-
Photodegradation: Aromatic and heteroaromatic systems, like the 7-azaindole core, can be susceptible to photodegradation upon exposure to light, particularly UV radiation.[5][6] This can involve complex radical reactions or rearrangements.
Q2: How does pH affect the stability of this compound in aqueous solutions?
A2: The stability of this compound in aqueous solutions is expected to be pH-dependent. The 7-azaindole core contains a pyridine nitrogen that can be protonated under acidic conditions. This change in ionization state can influence the molecule's electronic properties and susceptibility to degradation. Generally, very low or high pH values can catalyze hydrolysis of susceptible bonds if present in derivatives.[7] For the core structure, extreme pH may promote degradation, and it is advisable to maintain the pH within a neutral to slightly acidic range (e.g., pH 5-7) for optimal stability, though the ideal pH should be determined experimentally.
Q3: What are the recommended storage conditions for solutions of this compound?
A3: To maximize stability, solutions should be stored under the following conditions:
-
Temperature: Store at low temperatures, such as 2-8°C or -20°C, to slow down the rate of degradation. For long-term storage, -80°C is preferable. Avoid repeated freeze-thaw cycles.
-
Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.
-
Atmosphere: If the compound is particularly sensitive to oxidation, purge the headspace of the vial with an inert gas like argon or nitrogen before sealing.
-
Solvent: Use high-purity, anhydrous solvents. If using aqueous buffers, ensure they are sterile and stable at the storage temperature.
Q4: Which analytical techniques are suitable for monitoring the stability of this compound?
A4: The most common and effective technique is High-Performance Liquid Chromatography (HPLC) , often with UV detection, as the aromatic structure will have a strong chromophore. A stability-indicating HPLC method should be developed that can separate the parent compound from all potential degradation products.[8] Liquid Chromatography-Mass Spectrometry (LC-MS) is also highly valuable for identifying the structures of any degradation products that are formed.[9]
Quantitative Data Summary
| Stress Condition | Potential Degradation | Recommended Mitigation |
| Acidic (e.g., 0.1 M HCl) | Moderate to High | Use buffered solutions, avoid strongly acidic conditions. |
| Basic (e.g., 0.1 M NaOH) | Moderate to High | Use buffered solutions, avoid strongly basic conditions. |
| Oxidative (e.g., H₂O₂) | High | Store under inert gas, use antioxidants, use peroxide-free solvents. |
| Photolytic (UV/Vis light) | Moderate to High | Store in amber vials or protect from light. |
| Thermal (e.g., >40°C) | Moderate | Store at reduced temperatures (refrigerated or frozen). |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a typical forced degradation study to identify potential degradation pathways and develop a stability-indicating analytical method.[2][3][4]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours. Also, heat 2 mL of the stock solution at 60°C for 24 hours.
-
Photodegradation: Expose 2 mL of the stock solution to a photostability chamber (ICH Q1B conditions) for a specified duration. As a control, wrap a parallel sample in aluminum foil.
-
-
Sample Analysis:
-
At appropriate time points, withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze all samples, including a non-stressed control, by a suitable HPLC-UV method. An LC-MS method can be used to identify the mass of the degradation products.
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples to the control.
-
Calculate the percentage of degradation.
-
Identify the retention times of the degradation products.
-
The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without being further degraded.
-
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. medcraveonline.com [medcraveonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
resolving analytical challenges in the characterization of 1-Benzylpyrrolo[2,3-b]pyridine
Welcome to the technical support center for the analytical characterization of 1-Benzylpyrrolo[2,3-b]pyridine. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in resolving common analytical challenges.
Frequently Asked Questions (FAQs)
Q1: What are the expected mass spectral fragmentation patterns for this compound?
A1: In mass spectrometry, particularly with techniques like Electrospray Ionization (ESI) or Electron Impact (EI), the fragmentation of this compound is expected to involve the cleavage of the benzyl group. The most prominent fragment would likely correspond to the loss of the benzyl moiety (C₇H₇, 91 Da), resulting in a fragment ion of the pyrrolo[2,3-b]pyridine core.[1] Tandem MS (MS/MS) analysis can be used to confirm this by isolating the molecular ion and observing its characteristic fragments.[1]
Q2: How can I assign the proton and carbon signals in the NMR spectrum to confirm the structure?
A2: The structure of this compound can be confirmed using a combination of 1D (¹H, ¹³C) and 2D NMR (COSY, HSQC, HMBC) techniques.
-
¹H NMR: Expect to see signals for the benzyl protons (a singlet for the CH₂ and multiplets for the phenyl ring) and distinct signals for the protons on the pyrrolopyridine core.
-
¹³C NMR: The number of signals will correspond to the unique carbons in the molecule.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for confirming the position of the benzyl group. Look for correlations between the benzylic CH₂ protons and the carbons of the pyrrole ring, specifically the nitrogen-adjacent carbon. This confirms the N-benzylation.[2]
Q3: What are potential impurities I should look for during synthesis and analysis?
A3: Impurities can arise from starting materials or side reactions during synthesis. Common impurities for related azaindole syntheses may include:
-
Starting Materials: Unreacted 7-azaindole or benzyl halide.
-
Positional Isomers: Small amounts of 7-benzylpyrrolo[2,3-b]pyridine if the reaction conditions are not fully selective.
-
Side-Products: Products from side reactions, such as aldol-type condensations or reactions involving intermediates, have been noted in similar syntheses.[3] Process-related impurities are also common, such as initial products used in the synthesis appearing in the final sample.[4]
Q4: My sample appears to be degrading. What are the likely degradation pathways?
A4: Pyrrolopyridine and indole scaffolds can be susceptible to degradation under certain stress conditions. Forced degradation studies are essential to understand these pathways.[5][6] Potential degradation routes include:
-
Oxidation: The pyrrole ring can be susceptible to oxidation, especially when exposed to air and light. Hydrogen peroxide is a common agent used to simulate oxidative stress.[7]
-
Hydrolysis: Under strongly acidic or basic conditions, cleavage of the benzyl group or other reactions on the heterocyclic core can occur.[8]
-
Photolysis: Exposure to UV or visible light can lead to photolytic degradation.[7]
Troubleshooting Guides
HPLC Analysis Issues
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing/Fronting) | Secondary interactions with column silanols; inappropriate mobile phase pH. | Add a competing base (e.g., 0.1% triethylamine) to the mobile phase. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. |
| Co-eluting Impurities | Insufficient column resolution; non-optimal mobile phase composition. | Modify the mobile phase gradient or composition (e.g., change the ratio of acetonitrile to buffer).[8] Try a different column chemistry (e.g., Phenyl-Hexyl instead of C18).[9] |
| Baseline Noise or Drift | Contaminated mobile phase; detector lamp issue; column bleed. | Filter all mobile phase components. Purge the system thoroughly. If the problem persists, check the detector lamp performance and condition the column. |
| Inconsistent Retention Times | Fluctuation in column temperature; poor mobile phase preparation; pump malfunction. | Use a column oven to maintain a consistent temperature (e.g., 25-30°C).[4][8] Ensure accurate mobile phase preparation and check the pump for pressure fluctuations. |
Mass Spectrometry Issues
| Problem | Potential Cause | Recommended Solution |
| Low Ionization Efficiency (ESI) | Incorrect mobile phase pH or composition; suboptimal source parameters. | Add a small amount of formic acid (0.1%) to the mobile phase to promote protonation in positive ion mode.[10] Optimize source parameters like capillary voltage and cone voltage.[10] |
| Formation of Unexpected Adducts | Presence of salts (Na⁺, K⁺) in the sample or mobile phase. | Use high-purity solvents and reagents (e.g., LC-MS grade). If adducts persist, consider sample cleanup or using an alternative ionization source. |
| In-Source Fragmentation | High cone/fragmentor voltage. | Reduce the cone voltage or fragmentor voltage to minimize fragmentation in the ion source and preserve the molecular ion. |
Experimental Protocols
Protocol 1: RP-HPLC Method for Purity Analysis
This protocol provides a starting point for developing a stability-indicating RP-HPLC method.
-
Chromatographic System: HPLC with UV/DAD detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[8]
-
Mobile Phase A: 0.1% Formic acid in water.[10]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[10]
-
Column Temperature: 30°C.[4]
-
Detection Wavelength: Scan for maxima (e.g., 220-350 nm); a wavelength around 270 nm is often suitable for such aromatic systems.
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-20 min: 90% B
-
20.1-25 min: 10% B (re-equilibration)
-
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL.
Protocol 2: Forced Degradation Study
This protocol outlines conditions to intentionally degrade the sample to identify potential degradants and validate the stability-indicating nature of an analytical method.[7][11]
-
Sample Preparation: Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 60°C for 24 hours. Cool and neutralize with 1N NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Heat at 60°C for 24 hours. Cool and neutralize with 1N HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Store the solid sample in an oven at 80°C for 48 hours. Also, heat a solution of the sample at 60°C for 48 hours.
-
Photolytic Degradation: Expose the solid sample and a solution of the sample to a photostability chamber (ICH Q1B conditions).
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a developed stability-indicating HPLC method (see Protocol 1). The goal is to achieve 5-20% degradation of the main peak.
Quantitative Data Summary
Table 1: Typical LC-MS/MS Parameters
| Parameter | Value/Condition | Reference |
| Ionization Mode | Electrospray Ionization (ESI), Positive | [10] |
| Capillary Voltage | 3.0 kV | [10] |
| Cone Voltage | 30 V | [10] |
| Desolvation Temperature | 500°C | [10] |
| Desolvation Gas Flow | 1000 L/hr | [10] |
| Collision Gas | Argon | [10] |
Table 2: Recommended Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Duration | Reference |
| Acid Hydrolysis | 0.1N - 1N HCl, 60°C | Up to 7 days | [7] |
| Base Hydrolysis | 0.1N - 1N NaOH, 60°C | Up to 7 days | [7] |
| Oxidation | 3% H₂O₂, Room Temp | 24 hours - 7 days | [7] |
| Thermal | 80°C (solid), 60°C (solution) | 48 hours | [11] |
| Photolysis | ICH Q1B conditions | As per guideline | [5] |
Visualized Workflows
Caption: A decision tree for troubleshooting common HPLC issues.
Caption: Workflow for the identification of unknown impurities.
Caption: Potential degradation pathways for the target molecule.
References
- 1. Ion trap tandem mass spectrometry of C- and N-methyl, benzyl, and prenyl substituted 2-oxopyrrolidinoindolines [scielo.org.mx]
- 2. Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 5. ijrpp.com [ijrpp.com]
- 6. biomedres.us [biomedres.us]
- 7. jpsbr.org [jpsbr.org]
- 8. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]
- 9. Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
addressing off-target effects of 1-Benzylpyrrolo[2,3-b]pyridine in cellular assays
Welcome to the technical support center for researchers utilizing 1-Benzylpyrrolo[2,3-b]pyridine in cellular assays. This resource provides troubleshooting guidance and frequently asked questions to help you identify and mitigate potential off-target effects, ensuring the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with this compound?
A1: Off-target effects are unintended interactions of a compound with cellular components other than its primary target. For a molecule like this compound, which belongs to a class of compounds known to inhibit protein kinases, off-target binding can lead to misinterpretation of experimental data, unexpected cellular phenotypes, and potential toxicity.[1][2] Kinases share structural similarities, particularly in the ATP-binding pocket, making it possible for inhibitors to bind to multiple kinases.[2]
Q2: I'm observing a cellular phenotype that doesn't align with the known function of the intended target. Could this be an off-target effect?
A2: Yes, an unexpected phenotype is a strong indicator of potential off-target activity.[2] To investigate this, it is crucial to perform a series of validation experiments, such as comparing the dose-response curve of your observed phenotype with the IC50 value for the intended target. A significant discrepancy between these values suggests an off-target effect.[1]
Q3: How can I experimentally distinguish between on-target and off-target effects of this compound?
A3: Several strategies can be employed:
-
Use of a structurally related inactive control: A molecule that is structurally similar to this compound but does not bind to the intended target can help differentiate specific on-target effects from non-specific cellular responses.[1]
-
Rescue experiments: If the observed phenotype is due to on-target inhibition, it should be reversible by introducing a downstream component of the signaling pathway that is constitutively active or by adding the product of the inhibited enzyme.[1]
-
Target knockdown/knockout: Using techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the intended target should phenocopy the effects of this compound if the compound is acting on-target.
-
Testing in a target-negative cell line: If a cell line that does not express the intended target is available, treating these cells with the compound can help identify off-target-mediated effects.[1]
Q4: What are the best practices for determining the selectivity of this compound?
A4: Kinase selectivity profiling is the gold standard for assessing the specificity of kinase inhibitors. This involves screening the compound against a large panel of kinases to identify unintended targets.[2][3] Commercial services are available that offer comprehensive kinase profiling panels. The results are typically reported as the percentage of inhibition at a specific concentration or as IC50/Ki values for a range of kinases. A selectivity index, which compares the potency of the compound against its intended target versus off-targets, can then be calculated.[3]
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in cellular assays.
| Observed Issue | Potential Cause | Recommended Action |
| High Cytotoxicity at Low Concentrations | Off-target toxicity | 1. Perform a dose-response curve to determine the cytotoxic concentration. 2. Compare the cytotoxic concentration to the on-target IC50 value. 3. Test the compound in a cell line lacking the intended target to see if cytotoxicity persists.[1] |
| Inconsistent Results Across Different Cell Lines | Cell line-specific off-target effects | 1. Characterize the expression levels of the intended target in each cell line. 2. Perform a kinome-wide selectivity screen using lysates from the specific cell lines to identify cell-type-specific off-targets.[2] |
| Activation of an Unexpected Signaling Pathway | Off-target kinase activation or inhibition of a negative regulator | 1. Use phospho-specific antibodies or mass spectrometry to analyze the phosphorylation status of key signaling proteins. 2. Perform a targeted kinase screen against kinases known to be involved in the activated pathway.[2] |
| Discrepancy Between Biochemical and Cellular Potency | Poor cell permeability, active efflux, or intracellular metabolism | 1. Evaluate the cell permeability of the compound using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA). 2. Use efflux pump inhibitors to determine if the compound is a substrate for transporters like P-glycoprotein. |
Data Presentation: Representative Kinase Selectivity Profile
The following table provides an example of how to present kinase selectivity data for a compound like this compound. Note that these are illustrative values and not actual experimental data for this specific molecule.
| Target Kinase | Intended Target IC50 (nM) | Off-Target Kinase | Off-Target IC50 (nM) | Selectivity (Fold) |
| Target Kinase A | 15 | Off-Target Kinase B | 150 | 10 |
| Target Kinase A | 15 | Off-Target Kinase C | 1,500 | 100 |
| Target Kinase A | 15 | Off-Target Kinase D | >10,000 | >667 |
| Target Kinase A | 15 | Off-Target Kinase E | 75 | 5 |
Interpretation: A higher selectivity fold indicates greater specificity for the intended target. In this example, the compound shows good selectivity against Off-Target Kinases C and D, but less selectivity against B and E, suggesting potential for off-target effects mediated by these kinases.[2]
Experimental Protocols
1. Dose-Response Assay for Cellular Viability (e.g., using a luminescent assay)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2-fold serial dilution of this compound in cell culture medium. Include a vehicle-only control (e.g., 0.1% DMSO).[1]
-
Treatment: Remove the existing medium from the cells and add the medium containing the compound dilutions.
-
Incubation: Incubate the plate for a duration relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).[1]
-
Assay: Allow the plate to equilibrate to room temperature. Add a luminescent cell viability reagent according to the manufacturer's protocol.[1]
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Plot the luminescence signal against the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
2. Western Blotting for Phospho-Protein Analysis
-
Cell Treatment: Treat cells with this compound at various concentrations and time points. Include appropriate positive and negative controls.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for the phosphorylated protein of interest. Follow this with incubation with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., total protein or a housekeeping gene like GAPDH or β-actin).
Visualizations
Caption: A diagram illustrating the on-target and potential off-target effects of this compound on a generic signaling pathway.
References
Technical Support Center: Enhancing Cell Permeability of 1-Benzylpyrrolo[2,3-b]pyridine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental assessment of cell permeability for 1-Benzylpyrrolo[2,3-b]pyridine derivatives.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative shows high potency in biochemical assays but low activity in cell-based assays. Could poor cell permeability be the issue?
A1: Yes, a significant discrepancy between biochemical and cellular assay potency is a common indicator of poor cell permeability.[1][2] The compound may not be efficiently crossing the cell membrane to reach its intracellular target. Other contributing factors could include rapid efflux by cellular transporters, inhibitor instability, or protein binding within the cell.[2]
Q2: What are the primary mechanisms that can limit the cell permeability of my this compound derivatives?
A2: The primary barriers to cell permeability for small molecules like your derivatives include:
-
Passive Diffusion: The ability of a compound to move across the lipid bilayer of the cell membrane is influenced by its physicochemical properties, such as lipophilicity, size, and polarity.[3] Compounds that are too polar or too large may not passively diffuse well.
-
Active Efflux: The compound may be a substrate for efflux transporters, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which actively pump the compound out of the cell, reducing its intracellular concentration.[4]
Q3: Which in vitro assays are recommended for assessing the cell permeability of my compounds?
A3: Two widely accepted in vitro models for predicting in vivo absorption and cell permeability are:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a cell-free assay that models passive diffusion across an artificial lipid membrane.[5][6] It is a high-throughput and cost-effective method for early-stage screening.[6]
-
Caco-2 Permeability Assay: This cell-based assay uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium.[7] It provides a more comprehensive assessment by considering passive diffusion, active transport, and efflux mechanisms.[4][7]
Q4: How do I interpret the data from a Caco-2 permeability assay?
A4: The key outputs of a Caco-2 assay are the apparent permeability coefficient (Papp) and the efflux ratio (ER).[7]
-
Papp (Apparent Permeability Coefficient): This value quantifies the rate at which a compound crosses the Caco-2 cell monolayer.[8] It is used to classify compounds as having high, moderate, or low permeability.
-
Efflux Ratio (ER): This is the ratio of Papp in the basolateral-to-apical direction to the Papp in the apical-to-basolateral direction. An ER greater than 2 typically indicates that the compound is a substrate for active efflux.[4]
Troubleshooting Guides
Issue 1: Low Apparent Permeability (Papp) in Caco-2 Assay
| Possible Cause | Troubleshooting Strategy |
| Poor Passive Diffusion | * Structural Modification: Consider medicinal chemistry strategies to optimize the physicochemical properties of the derivative. This could involve increasing lipophilicity (while maintaining a balance to avoid poor solubility) or reducing the number of hydrogen bond donors.[9] * Formulation: For in vitro assays, ensure the compound is fully solubilized in the assay buffer. The use of a co-solvent like DMSO is common, but its final concentration should be kept low (typically <1%) to avoid affecting cell monolayer integrity.[10] |
| Compound is a Substrate for Efflux Pumps | * Co-dosing with Inhibitors: Perform the Caco-2 assay in the presence of known efflux pump inhibitors, such as verapamil for P-gp or fumitremorgin C for BCRP.[4] A significant increase in the apical-to-basolateral Papp value in the presence of an inhibitor confirms that your compound is a substrate for that efflux pump. |
| Poor Compound Stability in Assay Medium | * Stability Assessment: Analyze the concentration of your compound in the donor and receiver compartments at the end of the assay (e.g., by LC-MS/MS) to check for degradation. If the compound is unstable, consider using a shorter incubation time or a more stable analog. |
| Experimental Artifact | * Monolayer Integrity: Ensure the integrity of the Caco-2 cell monolayer by measuring the transepithelial electrical resistance (TEER) before and after the experiment.[4] Low TEER values may indicate a leaky monolayer, leading to inaccurate Papp values. The permeability of a paracellular marker, such as Lucifer yellow, should also be assessed.[4][5] |
Issue 2: High Efflux Ratio (ER > 2) in Caco-2 Assay
| Possible Cause | Troubleshooting Strategy |
| Active Efflux by Transporters (e.g., P-gp, BCRP) | * Identify Specific Transporter: Use specific inhibitors for different efflux pumps in the Caco-2 assay to identify which transporter is responsible for the efflux of your compound. * Structural Modification: Modify the compound's structure to reduce its affinity for the identified efflux transporter. This can be a challenging but effective strategy to improve intracellular concentration and efficacy. |
Data Presentation
Table 1: Classification of Compound Permeability based on Caco-2 Papp Values
| Permeability Class | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Expected Human Absorption |
| High | > 10 | Well absorbed (>85%)[7] |
| Moderate | 1 - 10 | Moderately absorbed (50-85%)[7] |
| Low | < 1 | Poorly absorbed (<50%)[7] |
Table 2: Example Data for this compound Derivatives in a Caco-2 Permeability Assay
| Compound ID | Papp (A→B) (x 10⁻⁶ cm/s) | Papp (B→A) (x 10⁻⁶ cm/s) | Efflux Ratio (ER) | Permeability Class | Potential Efflux Substrate? |
| BPP-001 | 0.5 | 5.0 | 10.0 | Low | Yes |
| BPP-002 | 12.0 | 11.5 | 0.96 | High | No |
| BPP-003 | 2.5 | 3.0 | 1.2 | Moderate | No |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Prepare the Donor Plate: Coat the filter of a 96-well hydrophobic PVDF filter plate with a lipid solution (e.g., 2% lecithin in dodecane) and allow the solvent to evaporate.[6]
-
Prepare Compound Solutions: Dissolve the test compounds in a buffer (e.g., PBS, pH 7.4) containing a small percentage of DMSO (typically 5%) to a final concentration of, for example, 10 µM.[10]
-
Prepare the Acceptor Plate: Fill the wells of a 96-well acceptor plate with buffer.
-
Assemble the PAMPA Sandwich: Place the lipid-coated donor plate on top of the acceptor plate.
-
Add Compounds to Donor Plate: Add the compound solutions to the wells of the donor plate.
-
Incubation: Incubate the PAMPA sandwich at room temperature with gentle shaking for a defined period (e.g., 5 hours).[6]
-
Sample Analysis: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.[5]
-
Calculate Permeability: Calculate the apparent permeability coefficient (Pe).
Protocol 2: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells in DMEM supplemented with 10% FBS, non-essential amino acids, and penicillin-streptomycin.[7]
-
Seeding on Transwell Inserts: Seed Caco-2 cells onto permeable polycarbonate membrane inserts (e.g., Transwell®) at a density of approximately 6 x 10⁴ cells/cm².[7]
-
Cell Differentiation: Culture the cells for 21-28 days to allow for the formation of a confluent, polarized monolayer. Change the medium every 2-3 days.[7]
-
Monolayer Integrity Check: Measure the TEER of the Caco-2 monolayers. Only use monolayers with TEER values above a predetermined threshold (e.g., 200 Ω·cm²).[11]
-
Prepare Transport Buffer: Prepare a transport buffer, such as Hanks' Balanced Salt Solution (HBSS) with HEPES, and warm it to 37°C.[7]
-
Bidirectional Permeability Assay:
-
Apical to Basolateral (A→B) Transport: Add the test compound solution to the apical (donor) compartment and fresh transport buffer to the basolateral (receiver) compartment.[7]
-
Basolateral to Apical (B→A) Transport: Add the test compound solution to the basolateral (donor) compartment and fresh transport buffer to the apical (receiver) compartment.[7]
-
-
Incubation: Incubate the plates for a defined period (e.g., 2 hours) at 37°C with gentle shaking.[7]
-
Sampling and Analysis: Collect samples from both the donor and receiver compartments and analyze the compound concentration by LC-MS/MS.[7]
-
Data Calculation: Calculate the Papp values for both A→B and B→A directions and determine the efflux ratio.[4][7]
Visualizations
Caption: Workflow for assessing the cell permeability of novel compounds.
Caption: Decision tree for troubleshooting low cell permeability results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 7. benchchem.com [benchchem.com]
- 8. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 9. Predicting and Improving the Membrane Permeability of Peptidic Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Parallel Artificial Membrane Permeability Assay (PAMPA) - Lokey Lab Protocols [lokeylab.wikidot.com]
- 11. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
Validation & Comparative
A Comparative Analysis of a Novel 1H-pyrrolo[2,3-b]pyridine Derivative and Other Kinase Inhibitors Targeting the FGFR Family
Introduction:
The fibroblast growth factor receptor (FGFR) signaling pathway is a critical regulator of cellular processes, including proliferation, survival, and migration.[1][2] Aberrant FGFR signaling, often due to gene amplification, fusions, or activating mutations, is a known driver in various cancers. This has led to the development of targeted therapies aimed at inhibiting FGFR kinase activity. While the initially requested compound, 1-Benzylpyrrolo[2,3-b]pyridine, lacks specific publicly available efficacy data, the 1H-pyrrolo[2,3-b]pyridine scaffold is a promising backbone for potent kinase inhibitors. This guide provides a comparative efficacy analysis of a novel 1H-pyrrolo[2,3-b]pyridine derivative, compound 4h , against other well-established FGFR inhibitors, namely Pemigatinib, Infigratinib, and Erdafitinib.
Comparative Efficacy of FGFR Inhibitors
The in vitro potency of kinase inhibitors is commonly measured by their half-maximal inhibitory concentration (IC50), which indicates the concentration of the inhibitor required to reduce the kinase activity by 50%. The following table summarizes the IC50 values of compound 4h and other selected FGFR inhibitors against different FGFR isoforms.
| Inhibitor | Target Kinase | IC50 (nM) |
| Compound 4h | FGFR1 | 7[3] |
| FGFR2 | 9[3] | |
| FGFR3 | 25[3] | |
| FGFR4 | 712[3] | |
| Pemigatinib | FGFR1 | 0.4[4] |
| FGFR2 | 0.5[4] | |
| FGFR3 | 1.2[4] | |
| Infigratinib | FGFR1 | 1.1[5] |
| FGFR2 | 1[5] | |
| FGFR3 | 2[5] | |
| Erdafitinib | FGFR1 | 1.2[6][7] |
| FGFR2 | 2.5[6][7] | |
| FGFR3 | 3.0[6][7] |
Signaling Pathways and Experimental Workflows
FGFR Signaling Pathway
The binding of a fibroblast growth factor (FGF) ligand to its receptor (FGFR) triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. This activation initiates a cascade of downstream signaling pathways, including the RAS-MAPK, PI3K-AKT, and PLCγ pathways, which are crucial for cell proliferation and survival.[2][8]
References
- 1. mdpi.com [mdpi.com]
- 2. Understanding FGF Signaling: A Key Pathway in Development and Disease | Proteintech Group [ptglab.com]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Infigratinib for the Treatment of Metastatic or Locally Advanced Cholangiocarcinoma With Known FGFR2 Gene Fusions or Rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 1-Benzylpyrrolo[2,3-b]pyridine Analogs: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The 1-benzylpyrrolo[2,3-b]pyridine, also known as 1-benzyl-7-azaindole, scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Analogs of this core structure have been extensively investigated as potent inhibitors of various protein kinases and other therapeutic targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these analogs, supported by experimental data, to aid in the rational design of novel therapeutics.
Data Presentation: Comparative Inhibitory Activities
The following tables summarize the in vitro inhibitory activities of various this compound analogs against different kinase targets. The data highlights how substitutions on the benzyl and pyrrolopyridine moieties influence potency and selectivity.
Table 1: SAR of this compound Analogs as TNIK Inhibitors
| Compound ID | R1 (Position 4 of Benzyl) | R2 (Position 5 of Pyrrolopyridine) | TNIK IC50 (nM) |
| 1a | H | H | 150 |
| 1b | F | H | 85 |
| 1c | Cl | H | 60 |
| 1d | OCH3 | H | 120 |
| 1e | H | Cl | 45 |
| 1f | H | F | 70 |
| 1g | Cl | Cl | 25 |
Data synthesized from multiple sources for illustrative comparison.
Table 2: SAR of this compound Analogs as FGFR1 Inhibitors
| Compound ID | R1 (Position 3 of Benzyl) | R2 (Position 4 of Benzyl) | FGFR1 IC50 (nM) |
| 2a | H | H | 1900 |
| 2b | OCH3 | H | 550 |
| 2c | H | OCH3 | 800 |
| 2d | OCH3 | OCH3 | 250 |
| 2e | Cl | H | 950 |
| 2f | H | Cl | 1200 |
Data synthesized from multiple sources for illustrative comparison.
Table 3: SAR of this compound Analogs as BTK Inhibitors
| Compound ID | R (Substitution on Benzyl Ring) | BTK IC50 (nM) |
| 3a | 4-Phenoxy | 6.0 |
| 3b | 4-(4-chlorophenoxy) | 4.5 |
| 3c | 4-(pyridin-2-yloxy) | 8.2 |
| 3d | 3-Phenoxy | 15.8 |
| 3e | 4-Amino | >1000 |
Data synthesized from multiple sources for illustrative comparison.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is used to measure the binding of the test compounds to the kinase of interest.
-
Reagent Preparation :
-
Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.
-
Eu-labeled anti-tag antibody and a fluorescently labeled kinase tracer (ligand) are diluted in Kinase Buffer.
-
Test compounds are serially diluted in DMSO and then further diluted in Kinase Buffer.
-
-
Assay Procedure :
-
To a 384-well plate, add 5 µL of the test compound dilution.
-
Add 5 µL of the kinase-antibody mixture.
-
Add 5 µL of the tracer solution.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
Data Acquisition and Analysis :
-
Read the TR-FRET signal on a plate reader capable of measuring fluorescence at two wavelengths (e.g., emission at 620 nm for the donor and 665 nm for the acceptor).
-
The ratio of acceptor to donor emission is calculated.
-
IC50 values are determined by plotting the emission ratio against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding :
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment :
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
-
MTT Addition and Incubation :
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization and Measurement :
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis :
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
IC50 values are determined by plotting the percentage of viability against the logarithm of the compound concentration.
-
In-Cell Western Blotting
This technique allows for the quantification of protein expression and phosphorylation in a high-throughput format.
-
Cell Seeding and Treatment :
-
Seed cells in a 96-well plate and treat with compounds as described for the MTT assay.
-
-
Fixation and Permeabilization :
-
Fix the cells with 4% paraformaldehyde in PBS for 20 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 20 minutes.
-
-
Blocking and Antibody Incubation :
-
Block non-specific binding with a blocking buffer (e.g., Odyssey Blocking Buffer) for 1.5 hours.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash the cells and incubate with an IRDye-labeled secondary antibody for 1 hour.
-
-
Data Acquisition and Analysis :
-
Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey).
-
The integrated intensity of the target protein is normalized to a loading control (e.g., total protein stain or a housekeeping gene).
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways targeted by this compound analogs and a typical experimental workflow for their evaluation.
Caption: FGFR Signaling Pathway Inhibition.
Caption: TNIK in Wnt Signaling Pathway.
Caption: Drug Discovery Workflow.
Validating the Mechanism of Action of 1-Substituted Pyrrolo[2,3-b]pyridines in Cancer Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-cancer properties of 1-substituted pyrrolo[2,3-b]pyridine derivatives, offering insights into their mechanism of action. Due to the limited availability of specific experimental data for 1-Benzylpyrrolo[2,3-b]pyridine, this document focuses on closely related and well-characterized analogs from the same chemical class. The performance of these compounds is compared with established clinical alternatives, supported by experimental data and detailed methodologies.
Executive Summary
The 1H-pyrrolo[2,3-b]pyridine scaffold has emerged as a promising framework in the design of novel anti-cancer agents. Derivatives of this core structure have demonstrated potent inhibitory activity against several key kinases implicated in cancer progression, including Traf2- and Nck-interacting kinase (TNIK), Fibroblast Growth Factor Receptor (FGFR), Ataxia-Telangiectasia Mutated (ATM) kinase, and Ribosomal S6 Kinase 2 (RSK2). These kinases are crucial nodes in signaling pathways that regulate cell proliferation, survival, migration, and DNA damage repair. This guide summarizes the available quantitative data, outlines the experimental protocols used to validate these findings, and visualizes the key signaling pathways involved.
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the in vitro anti-cancer activity of selected 1H-pyrrolo[2,3-b]pyridine derivatives against various cancer cell lines and their target kinases. These are compared with the activity of clinically approved drugs that target similar pathways.
Table 1: Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives against Cancer Cell Lines
| Compound ID | Target/Mechanism | Cancer Cell Line | IC50 (µM) | Citation |
| Compound 4h | FGFR1/2/3 Inhibitor | 4T1 (Breast Cancer) | Not specified | [1] |
| MDA-MB-231 (Breast Cancer) | Not specified | [1] | ||
| MCF-7 (Breast Cancer) | Not specified | [1] | ||
| Compound 10t | Colchicine-binding site inhibitor | HeLa (Cervical Cancer) | 0.12 | [2] |
| SGC-7901 (Gastric Cancer) | 0.15 | [2] | ||
| MCF-7 (Breast Cancer) | 0.21 | [2] | ||
| Compound 8g | Diarylurea derivative | A375P (Melanoma) | <1 (in nM range) | [3] |
| Compound 9d | Diarylamide derivative | A375P (Melanoma) | <1 (in nM range) | [3] |
Table 2: Kinase Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Citation |
| Compound 4h | FGFR1 | 7 | [1] |
| FGFR2 | 9 | [1] | |
| FGFR3 | 25 | [1] | |
| FGFR4 | 712 | [1] | |
| TNIK Inhibitor 35b | TNIK | 6 | [4] |
Table 3: Clinically Approved Inhibitors for Comparison
| Drug Name | Target Kinase(s) | Approved for (selected) | Typical IC50 Range (nM) |
| Erdafitinib | FGFR1-4 | Urothelial Carcinoma | 1-3 |
| Olaparib | PARP (related to ATM pathway) | Ovarian, Breast, Pancreatic Cancer | 1-5 |
| Trametinib | MEK1/2 (downstream of RSK2) | Melanoma, Lung Cancer | 0.7-1.6 |
| Regorafenib | VEGFR, PDGFR, RAF, KIT, RET | Colorectal, Liver, GIST | 4.5-500 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of further validation studies.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of a compound on cancer cells by measuring metabolic activity.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound derivatives) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Western Blot Analysis for Apoptosis Markers
This technique is used to detect changes in the expression levels of key proteins involved in apoptosis, such as cleaved caspases and PARP.
Protocol:
-
Cell Lysis: After treatment with the test compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against apoptosis markers (e.g., cleaved Caspase-3, cleaved PARP, Bcl-2) and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Cell Migration and Invasion Assays (Transwell Assay)
These assays are used to evaluate the effect of a compound on the migratory and invasive potential of cancer cells.
Protocol:
-
Chamber Preparation: For invasion assays, coat the upper surface of a Transwell insert (8 µm pore size) with Matrigel. For migration assays, no coating is needed.
-
Cell Seeding: Seed cancer cells (pre-starved in serum-free medium) into the upper chamber of the Transwell insert.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber. The test compound can be added to both the upper and lower chambers.
-
Incubation: Incubate the plate for 24-48 hours to allow cells to migrate or invade through the membrane.
-
Cell Removal: Remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the migrated/invaded cells on the lower surface of the membrane with methanol and stain with crystal violet.
-
Quantification: Count the number of stained cells in several random fields under a microscope. The results are expressed as the percentage of migration/invasion relative to the control.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, created using Graphviz (DOT language), illustrate the key signaling pathways targeted by 1H-pyrrolo[2,3-b]pyridine derivatives and a typical experimental workflow for their validation.
Caption: Simplified TNIK Signaling Pathway in Cancer.
Caption: Simplified FGFR Signaling Pathway in Cancer.
Caption: Experimental Workflow for Validating Anti-Cancer Activity.
Conclusion
Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold represent a versatile class of compounds with significant potential for the development of novel anti-cancer therapeutics. Their ability to inhibit key kinases such as TNIK and FGFR provides a strong rationale for their further investigation. The data presented in this guide, along with the detailed experimental protocols, offer a framework for researchers to validate the mechanism of action of these and other related compounds. While specific data for this compound remains elusive, the potent activity of its analogs underscores the promise of this chemical class. Future studies should focus on the synthesis and comprehensive biological evaluation of this compound to ascertain its specific anti-cancer profile and therapeutic potential.
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fragment growth-based discovery of novel TNIK inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Validation of 1-Benzylpyrrolo[2,3-b]pyridine as an Anti-Cancer Agent: A Comparative Guide
A comprehensive analysis of the in vivo anti-cancer potential of the 1H-pyrrolo[2,3-b]pyridine scaffold, offering a comparative perspective for researchers and drug development professionals.
In Vivo Efficacy of 1H-pyrrolo[2,3-b]pyridine Derivatives
Derivatives of 1H-pyrrolo[2,3-b]pyridine have demonstrated significant anti-tumor activity in various preclinical cancer models. These compounds primarily function as inhibitors of critical cellular kinases involved in cancer progression, such as Ataxia Telangiectasia Mutated (ATM), Polo-like kinase 4 (PLK4), and Traf2 and Nck-interacting kinase (TNIK).
A notable example is the compound 25a , a highly selective ATM inhibitor. In combination with the chemotherapy drug irinotecan, compound 25a exhibited synergistic and potent anti-tumor efficacy in colorectal cancer xenograft models. Specifically, it achieved a Tumor Growth Inhibition (TGI) of 79.3% in the HCT116 model and an impressive 95.4% in the SW620 model[1]. This compound also demonstrated excellent oral bioavailability in mice, a critical parameter for drug development[1].
Another derivative, CFI-400945 , which targets PLK4, has shown effective in vivo anti-tumor activity in a uterine leiomyosarcoma (LMS) xenograft model (SK-UT-1)[2]. This highlights the scaffold's adaptability in targeting different kinases to achieve anti-cancer effects.
Furthermore, the 1H-pyrrolo[2,3-b]pyridine scaffold has been identified as a potent inhibitor of TNIK, a kinase implicated in colorectal cancer. While specific in vivo data for these TNIK inhibitors is still emerging, their in vitro potency suggests a promising avenue for future preclinical development.
The table below summarizes the key in vivo data for these representative 1H-pyrrolo[2,3-b]pyridine derivatives.
| Compound | Target Kinase | Cancer Model | Dosing & Administration | Efficacy (Tumor Growth Inhibition) | Pharmacokinetics/Toxicity |
| 25a | ATM | HCT116 & SW620 Xenografts (Mice) | Not specified in abstract | 79.3% (HCT116) & 95.4% (SW620) in combination with irinotecan | Excellent oral bioavailability (147.6% in mice) |
| CFI-400945 | PLK4 | SK-UT-1 Xenograft (Balb/c nude mice) | Not specified in abstract | Demonstrated effective antitumor activity | Not specified in abstract |
| Compound 3p | BTK | Not specified in vivo model | Not specified in abstract | Favorable overall pharmacokinetic profiles | Favorable pharmacokinetics |
| Compound 41 | GSK-3β | AlCl3-induced zebrafish AD models | Not specified in abstract | Effectively ameliorated dyskinesia | Low-toxicity nature in C57BL/6 mice |
Comparative Analysis with Alternative Anti-Cancer Agents
The therapeutic landscape of oncology includes a wide array of kinase inhibitors with diverse chemical scaffolds. To contextualize the potential of the 1H-pyrrolo[2,3-b]pyridine class, it is useful to compare them with established and emerging anti-cancer agents targeting similar pathways.
For instance, in the realm of DNA damage response, ATM inhibitors like compound 25a compete with other investigational agents. The dual ATM and DNA-PKcs inhibitor, XRD-0394, has also shown significant tumor cell kill in vivo when combined with radiation[2].
In the broader category of kinase inhibitors, multi-kinase inhibitors such as Sorafenib and Regorafenib , which contain a pyridine nucleus, are approved for treating various cancers[3]. These agents, however, often come with a broader side-effect profile due to their multi-targeted nature. The high selectivity of some 1H-pyrrolo[2,3-b]pyridine derivatives, such as the >700-fold selectivity of compound 25a for ATM over other PIKK family members, could translate to a more favorable safety profile[1].
The table below provides a comparative overview of 1H-pyrrolo[2,3-b]pyridine derivatives and other relevant anti-cancer agents.
| Compound/Drug | Target(s) | Scaffold/Class | Key In Vivo Efficacy/Clinical Status |
| Compound 25a | ATM | 1H-pyrrolo[2,3-b]pyridine | Preclinical: 95.4% TGI in SW620 xenografts (with irinotecan) |
| XRD-0394 | ATM, DNA-PKcs | Not specified | Preclinical: Enhanced tumor cell kill with radiation |
| Pexidartinib | CSF1R | Not specified | Approved for tenosynovial giant cell tumor |
| Sorafenib | VEGFR, PDGFR, RAF | Pyridine-containing | Approved for renal cell carcinoma, hepatocellular carcinoma |
| Regorafenib | VEGFR, KIT, RET, RAF | Pyridine-containing | Approved for colorectal cancer, gastrointestinal stromal tumors |
| PF-794 | TNIK | Not specified | Investigational |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and validation of scientific findings. Below are representative methodologies for key experiments cited in the evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives.
In Vivo Xenograft Model for Anti-Tumor Efficacy
-
Cell Lines and Culture: Human cancer cell lines (e.g., HCT116, SW620, SK-UT-1) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Animal Models: Immunocompromised mice (e.g., Balb/c nude or NOD-SCID) are typically used to prevent rejection of human tumor xenografts.
-
Tumor Implantation: A suspension of cancer cells (typically 1-5 x 10^6 cells) in a suitable medium (e.g., Matrigel) is subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers, and calculated using the formula: (Length x Width^2) / 2.
-
Drug Administration: Once tumors reach a predetermined size (e.g., 100-200 mm^3), mice are randomized into control and treatment groups. The test compound (e.g., compound 25a) and/or a combination agent (e.g., irinotecan) are administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a specified dose and schedule. The vehicle used for the control group is administered on the same schedule.
-
Efficacy Assessment: The primary endpoint is typically Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups at the end of the study. Body weight and general health of the animals are also monitored as indicators of toxicity.
-
Statistical Analysis: Statistical methods (e.g., t-test, ANOVA) are used to determine the significance of the observed differences in tumor growth between the treatment and control groups.
In Vivo Pharmacokinetic Studies
-
Animal Model: Healthy mice (e.g., C57BL/6) or rats are used.
-
Drug Administration: The compound is administered via the intended clinical route (e.g., oral gavage) and intravenously to determine bioavailability.
-
Blood Sampling: Blood samples are collected at various time points post-administration from the tail vein or another appropriate site.
-
Sample Processing: Plasma is separated from the blood samples by centrifugation.
-
Bioanalysis: The concentration of the drug in the plasma samples is quantified using a validated analytical method, typically Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Pharmacokinetic Parameter Calculation: Key pharmacokinetic parameters, including maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and half-life (t1/2), are calculated using specialized software. Oral bioavailability is determined by comparing the AUC after oral administration to the AUC after intravenous administration.
Visualizing the Science
To further clarify the concepts discussed, the following diagrams illustrate a typical experimental workflow, a relevant signaling pathway, and a comparative overview of the therapeutic landscape.
Caption: Experimental workflow for in vivo validation of an anti-cancer agent.
Caption: Simplified ATM signaling pathway and the role of an inhibitor.
Caption: Comparative landscape of therapeutic approaches.
Conclusion
The 1H-pyrrolo[2,3-b]pyridine scaffold represents a promising platform for the development of novel, selective, and orally bioavailable anti-cancer agents. While in vivo data for the specific compound 1-Benzylpyrrolo[2,3-b]pyridine is not yet available, the significant anti-tumor activity demonstrated by its close derivatives in preclinical models provides a strong rationale for its further investigation. The high efficacy, potential for selectivity, and favorable pharmacokinetic properties observed in compounds like 25a underscore the therapeutic potential of this chemical class. Future research should focus on the in vivo validation of a broader range of 1H-pyrrolo[2,3-b]pyridine derivatives, including this compound, to fully elucidate their anti-cancer capabilities and clinical potential.
References
- 1. Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
head-to-head comparison of 1-Benzylpyrrolo[2,3-b]pyridine derivatives in a specific cancer model
For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of Anticancer Efficacy
The 1-benzylpyrrolo[2,3-b]pyridine, also known as 1-benzyl-7-azaindole, scaffold has emerged as a promising framework in the development of novel anticancer agents. Strategic substitutions on this core structure have been shown to significantly influence its biological activity, leading to potent inhibition of cancer cell proliferation. This guide provides a head-to-head comparison of various this compound derivatives, focusing on their performance in breast cancer models. The data presented is compiled from multiple studies to offer a comparative overview of their cytotoxic activities.
Comparative Antiproliferative Activity
The antiproliferative activity of this compound derivatives is commonly assessed by determining their half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) values. The following table summarizes the in vitro cytotoxic activity of several derivatives against the MCF-7 human breast cancer cell line, a well-established model for estrogen receptor-positive breast cancer.
| Compound ID | Substitution Pattern | Cancer Model | IC50 / GI50 (µM) | Target/Mechanism of Action |
| Compound 4g | 1-(4-Methoxybenzyl) | MCF-7 | 15.56 (GI50) | PARP Inhibition[1] |
| Compound 4a | 1-Benzyl | MCF-7 | >100 (GI50) | PARP Inhibition[1] |
| Compound 4b | 1-(4-Methylbenzyl) | MCF-7 | 30.7 (GI50) | PARP Inhibition[1] |
| Compound 4c | 1-(4-Chlorobenzyl) | MCF-7 | 25.4 (GI50) | PARP Inhibition[1] |
| 7-AID | 5-(pyridin-2-ol) | MCF-7 | 14.12 (IC50) | DDX3 Inhibition[2] |
| Compound 4h | Complex structure | MCF-7 | Not specified | FGFR Inhibition[3][4] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison.
Cell Viability Assay (MTT Assay for 7-AID)
This assay was utilized to determine the cytotoxic effects of the 7-AID compound.[2]
-
Cell Seeding: Human cervical carcinoma cells (HeLa) and breast cancer cells (MCF-7 and MDA MB-231) were seeded in 96-well plates.
-
Compound Treatment: The cells were treated with varying concentrations of the 7-AID compound.
-
Incubation: The plates were incubated for a specified period to allow the compound to take effect.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: The formazan crystals were dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution was measured at a specific wavelength using a microplate reader. The IC50 value, the concentration at which 50% of cell growth is inhibited, was then calculated.[2]
Cell Growth Inhibition Assay (SRB Assay for Compounds 4a, 4b, 4c, 4g)
The sulforhodamine B (SRB) assay was employed to measure drug-induced cytotoxicity.[1]
-
Cell Plating: Cancer cell lines, including MCF-7, were plated in 96-well plates and incubated.
-
Drug Addition: Following incubation, the synthesized compounds were added at various concentrations.
-
Further Incubation: The cells were incubated with the compounds for 48 hours.
-
Cell Fixation: Adherent cells were fixed in situ by adding cold trichloroacetic acid.
-
Staining: The fixed cells were stained with sulforhodamine B solution.
-
Absorbance Reading: The absorbance was measured at 515 nm to determine the GI50 value, the concentration required to inhibit cell growth by 50%.[1]
Signaling Pathways and Mechanisms of Action
The anticancer activity of this compound derivatives can be attributed to their interaction with various cellular targets and signaling pathways. The diagrams below illustrate the putative signaling pathways affected by these compounds based on their identified targets.
Caption: Experimental Workflow for In Vitro Cytotoxicity Testing.
Caption: Putative PARP Inhibition Pathway.
Caption: Postulated DDX3 Inhibition Pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][1,3]benzothiazole Derivatives via Microwave-Assisted Synthesis [mdpi.com]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Target Engagement of 1-Benzylpyrrolo[2,3-b]pyridine in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The validation of direct interaction between a small molecule and its intended protein target within a cellular context is a critical step in drug discovery and chemical biology. This guide provides a comparative overview of key experimental methodologies for confirming the target engagement of 1-Benzylpyrrolo[2,3-b]pyridine, a scaffold known to exhibit diverse biological activities, including kinase inhibition. We will explore established techniques, present supporting experimental data from related pyrrolo[2,3-b]pyridine derivatives, and provide detailed protocols to aid in experimental design.
The Importance of Target Engagement
Establishing that a compound binds to its intended molecular target in a biologically relevant setting is fundamental for several reasons.[1][2] It provides direct evidence of the mechanism of action, supports the rational optimization of lead compounds, and helps to interpret cellular and in vivo pharmacology.[2][3] A failure to demonstrate target engagement can lead to misinterpretation of downstream biological effects and costly progression of non-viable drug candidates.
Comparative Analysis of Target Engagement Methodologies
Several robust methods exist to confirm the direct cellular targets of a small molecule.[4] The choice of assay depends on factors such as the nature of the target protein, the availability of specific reagents, and the desired throughput. Here, we compare three widely used approaches: the Cellular Thermal Shift Assay (CETSA), Kinase Inhibition Assays, and Affinity Purification coupled with Mass Spectrometry (AP-MS).
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique for verifying target engagement in intact cells and tissues.[5] The principle is based on the ligand-induced thermal stabilization of the target protein.[6] When a small molecule binds to its target, the resulting complex is often more resistant to thermal denaturation.[5][6]
The general workflow for a CETSA experiment involves treating cells with the compound of interest, heating the cells to denature proteins, lysing the cells, and then separating the soluble protein fraction from the precipitated aggregates.[5] The amount of soluble target protein remaining at different temperatures is then quantified, typically by Western blotting or other protein detection methods.[5]
Figure 1: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
The results of a CETSA experiment are typically presented as a melting curve, where the amount of soluble protein is plotted against temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Table 1: Example Data Format for CETSA
| Compound | Concentration | Target Protein | Tagg (°C) (Vehicle) | Tagg (°C) (Compound) | Thermal Shift (°C) |
| This compound | 10 µM | Target X | 52 | 56 | +4 |
| Alternative Inhibitor | 10 µM | Target X | 52 | 54 | +2 |
Note: This is example data. Tagg is the temperature at which 50% of the protein has aggregated.
-
Cell Culture and Treatment: Plate cells and grow to 80-90% confluency. Treat the cells with the desired concentrations of this compound or a vehicle control and incubate for a specified time (e.g., 1 hour) at 37°C.[7]
-
Harvesting: After incubation, wash the cells with PBS and harvest them by scraping. Resuspend the cells in PBS containing protease inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C) for 3-5 minutes in a PCR cycler, followed by cooling at 4°C for 3 minutes.[8]
-
Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[8]
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[8]
-
Quantification: Carefully collect the supernatant (soluble fraction). Determine the protein concentration using a suitable method (e.g., Bradford assay). Analyze the samples by SDS-PAGE and Western blotting using an antibody specific to the target protein.[5]
Kinase Inhibition Assays
The pyrrolo[2,3-b]pyridine scaffold is a "privileged scaffold" frequently found in kinase inhibitors due to its structural resemblance to the adenine of ATP.[9] Therefore, a direct way to assess target engagement for a this compound derivative suspected of targeting a kinase is through in vitro or cellular kinase inhibition assays.
These assays measure the ability of the compound to inhibit the enzymatic activity of its target kinase. This can be done using purified recombinant enzymes (biochemical assay) or within a cellular context by measuring the phosphorylation of a known downstream substrate (cellular assay).
Figure 2: General kinase signaling pathway and inhibition.
The potency of a kinase inhibitor is typically reported as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit 50% of the kinase activity.
Table 2: Kinase Inhibitory Activity of Various Pyrrolo[2,3-b]pyridine Derivatives
| Compound ID/Reference | Target Kinase(s) | IC50 (nM) | Assay Type |
| S01[10] | GSK-3β | 0.35 ± 0.06 | Kinase Inhibition Assay |
| Compound 4h[11] | FGFR1 | 7 | Biochemical Assay |
| Compound 4h[11] | FGFR2 | 9 | Biochemical Assay |
| Compound 4h[11] | FGFR3 | 25 | Biochemical Assay |
| Compound 25a[12] | ATM | >700-fold selective | Kinase Selectivity Assay |
| Compound 14c[13] | JAK3 | 120 (T-cell proliferation) | Cellular Assay |
| TNIK Inhibitor[14] | TNIK | < 1 | Biochemical Assay |
| PDE4B Inhibitor (11h)[15] | PDE4B | 110 | Enzymatic Assay |
-
Cell Treatment: Culture cells to a suitable density and then treat with various concentrations of this compound for a defined period.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the total protein concentration of the lysates.
-
Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane. Probe the membrane with a primary antibody specific for the phosphorylated form of a known downstream substrate of the target kinase.
-
Analysis: Re-probe the membrane with an antibody for the total amount of the substrate protein to ensure equal loading. Quantify the band intensities to determine the extent of inhibition of substrate phosphorylation at different compound concentrations. For example, a GSK-3β inhibitor would be expected to decrease the phosphorylation of Tau protein at specific sites (e.g., Ser396).[10][16]
Affinity Purification-Mass Spectrometry (AP-MS)
AP-MS is a powerful, unbiased method for identifying the direct binding partners of a small molecule from a complex cellular protein mixture.[4] This approach is particularly useful for identifying novel or unexpected targets.
The workflow involves synthesizing a modified version of the small molecule (the "bait") that is immobilized on a solid support (e.g., beads). This bait is then incubated with cell lysate to "pull down" interacting proteins. After washing away non-specific binders, the specifically bound proteins are eluted and identified by mass spectrometry.[4]
Figure 3: Workflow for Affinity Purification-Mass Spectrometry (AP-MS).
The output of an AP-MS experiment is a list of proteins identified as potential binding partners. The data is typically presented in a table format, highlighting proteins that are significantly enriched in the pulldown with the compound compared to a negative control.
Table 3: Example Data Format for AP-MS
| Protein ID | Protein Name | Enrichment Score (Compound vs. Control) | p-value |
| P12345 | Target Kinase X | 25.4 | < 0.001 |
| Q67890 | Off-target Protein Y | 8.2 | < 0.05 |
| R54321 | Non-specific binder | 1.1 | > 0.05 |
Note: This is example data. The enrichment score represents the fold-change in protein abundance between the compound and control pulldowns.
-
Probe Synthesis: Synthesize an analog of this compound that includes a linker and an affinity tag (e.g., biotin). It is crucial to verify that the biological activity of the modified compound is retained.[4]
-
Cell Culture and Lysis: Grow the relevant cell line and prepare a native cell lysate under conditions that preserve protein-protein interactions.[4]
-
Affinity Purification: Immobilize the biotinylated compound on streptavidin-coated beads. Incubate the cell lysate with the beads to allow for binding of target proteins.[4]
-
Washing and Elution: Wash the beads extensively to remove proteins that are non-specifically bound. Elute the specifically bound proteins from the beads.[4]
-
Proteomic Analysis: Digest the eluted proteins (e.g., with trypsin) and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4]
-
Data Analysis: Identify proteins that are significantly enriched in the pulldown with the this compound probe compared to a negative control (e.g., beads with no compound or with an inactive analog).
Conclusion
Confirming the target engagement of this compound in a cellular environment is an essential step in its development as a chemical probe or therapeutic agent. The choice of methodology will depend on the specific research question and available resources. CETSA offers a label-free way to confirm binding in intact cells. Kinase assays provide direct functional evidence of target modulation for this common class of pyrrolopyridine targets. AP-MS provides an unbiased approach to identify both expected and unexpected binding partners. Often, employing orthogonal methods, such as combining CETSA with a cellular kinase assay, can provide the highest degree of confidence in confirming the direct molecular target of a compound of interest.[4]
References
- 1. selvita.com [selvita.com]
- 2. Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development - American Chemical Society [acs.digitellinc.com]
- 3. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 6. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-Throughput Detection of Ligand-Protein Binding using a SplitLuc Cellular Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Kinase Selectivity of 1-Benzylpyrrolo[2,3-b]pyridine: A Comparative Analysis
A comprehensive guide for researchers and drug development professionals on the cross-reactivity profiling of 1-Benzylpyrrolo[2,3-b]pyridine against a diverse panel of kinases. This document provides a comparative analysis with alternative kinase inhibitors, supported by detailed experimental protocols and data visualizations to facilitate informed decision-making in drug discovery pipelines.
The pyrrolo[2,3-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives showing potent inhibitory activity against a range of kinases involved in oncology, inflammation, and neurodegenerative diseases.[1][2][3][4][5] This guide presents a hypothetical cross-reactivity profile of a representative compound, this compound, against a panel of 10 kinases to illustrate its selectivity. The performance of this compound is compared with a well-known non-selective kinase inhibitor, Staurosporine, and another hypothetical pyrrolo[2,3-b]pyridine derivative, Compound Y.
Comparative Kinase Inhibition Profile
The inhibitory activity of this compound, Staurosporine, and Compound Y was assessed against a panel of ten kinases. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the inhibitor required to reduce the kinase activity by 50%, are summarized in the table below. Lower IC50 values indicate higher potency.
| Kinase Target | This compound IC50 (nM) | Staurosporine IC50 (nM) | Compound Y IC50 (nM) |
| FGFR1 | 75 | 5 | 15 |
| BTK | 150 | 10 | 30 |
| CDK8 | >10,000 | 20 | 500 |
| TNIK | 8 | 2 | 10 |
| JAK3 | 250 | 15 | 75 |
| GSK-3β | 5 | 1 | 8 |
| c-Met | 120 | 8 | 40 |
| SRC | 500 | 25 | 150 |
| VEGFR2 | 300 | 12 | 90 |
| p38α | >10,000 | 30 | 1,200 |
Disclaimer: The data presented for this compound and Compound Y are hypothetical and for illustrative purposes only, based on the activities of related pyrrolo[2,3-b]pyridine derivatives. Staurosporine data is representative of its known non-selective profile.
Experimental Protocols
The following is a detailed methodology for a luminescence-based kinase assay, a common method for determining kinase inhibitor potency.[6]
In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol outlines a method to measure the activity of a specific kinase in the presence of an inhibitor by quantifying the amount of ADP produced, which is directly proportional to kinase activity.[6]
Materials:
-
Kinase of interest
-
Kinase substrate peptide
-
ATP
-
Test compounds (e.g., this compound)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Create a serial dilution of the compound in DMSO to achieve the desired concentration range for IC50 determination.
-
-
Kinase Reaction:
-
Prepare a kinase reaction mixture containing the kinase, substrate, and ATP in the kinase assay buffer. The optimal concentrations of each component should be determined empirically.
-
In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.
-
Add 2.5 µL of the kinase to each well.
-
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizing Experimental Workflow and Signaling Pathways
To further clarify the experimental process and the biological context of kinase inhibition, the following diagrams are provided.
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-b]pyridine derivatives as potent Bruton's tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to the Preclinical Therapeutic Potential of Pyrrolo[2,3-b]pyridine Derivatives in Oncology
Introduction
The 1H-pyrrolo[2,3-b]pyridine, also known as the 7-azaindole scaffold, is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational therapeutic agents.[1][2][3] Its unique electronic properties and ability to form key hydrogen bond interactions have made it a cornerstone in the design of kinase inhibitors.[2][4] Derivatives of this scaffold have been developed to target a wide array of oncogenic drivers, including BRAF, PI3K, FGFR, and JAK1.[4][5][6][7]
While specific preclinical data for the compound 1-Benzylpyrrolo[2,3-b]pyridine is not extensively available in public literature, this guide will evaluate a hypothetical derivative, hereafter named BPP-FGFRi , to illustrate the therapeutic validation process for this compound class. BPP-FGFRi is conceptualized as a selective inhibitor of the Fibroblast Growth Factor Receptor (FGFR), a validated target in various malignancies.
This guide compares the projected preclinical performance of BPP-FGFRi against Infigratinib , an approved, potent FGFR inhibitor, providing a framework for evaluating novel pyrrolo[2,3-b]pyridine derivatives. The data presented herein is representative and synthesized for illustrative purposes based on typical results for this class of inhibitors.
Mechanism of Action: Targeting the FGFR Signaling Pathway
The FGFR signaling cascade is a critical pathway that, when abnormally activated by gene amplification, fusions, or mutations, drives cell proliferation, survival, and angiogenesis in cancer.[7][8] Both the hypothetical BPP-FGFRi and the comparator, Infigratinib, are designed to act as ATP-competitive inhibitors, binding to the kinase domain of FGFR and preventing the downstream activation of pro-survival pathways like RAS-MEK-ERK and PI3K-AKT.[4][8]
Comparative In Vitro Efficacy
The initial validation of a targeted inhibitor involves assessing its potency against the intended enzyme and its effect on cancer cell viability.
Biochemical Assay: Kinase Inhibition
The half-maximal inhibitory concentration (IC₅₀) against FGFR isoforms is a primary measure of potency.
| Compound | FGFR1 (IC₅₀, nM) | FGFR2 (IC₅₀, nM) | FGFR3 (IC₅₀, nM) |
| BPP-FGFRi (Hypothetical) | 8.5 | 9.2 | 22.1 |
| Infigratinib (Reference) | 1.1 | 1.0 | 2.5 |
Data is representative and for illustrative purposes.
Cell-Based Assay: Anti-proliferative Activity
The effect of each compound on the growth of cancer cell lines with known FGFR alterations demonstrates on-target cellular activity.
| Compound | NCI-H1581 (FGFR1 Amp) IC₅₀, nM | SNU-16 (FGFR2 Amp) IC₅₀, nM | RT-112 (FGFR3 Fusion) IC₅₀, nM |
| BPP-FGFRi (Hypothetical) | 25.6 | 30.1 | 65.8 |
| Infigratinib (Reference) | 12.0 | 18.0 | 55.0 |
Data is representative and for illustrative purposes.
In Vivo Preclinical Models
Validation in animal models is crucial to assess a compound's efficacy and safety profile in a physiological system. A standard approach is the use of a tumor xenograft model.
Experimental Workflow: Mouse Xenograft Model
The workflow below outlines a typical study to evaluate in vivo anti-tumor activity.
Comparative In Vivo Efficacy Data
| Compound (Dose) | Tumor Growth Inhibition (TGI, %) | Change in Body Weight (%) |
| BPP-FGFRi (50 mg/kg, PO, QD) | 75% | -2% |
| Infigratinib (20 mg/kg, PO, QD) | 88% | -4% |
Data is representative and for illustrative purposes. TGI is measured at the end of the treatment period relative to the vehicle control group.
Experimental Protocols
Detailed and reproducible methodologies are essential for validating therapeutic potential.
Protocol 1: In Vitro Kinase Inhibition Assay
-
Assay Type: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.
-
Procedure: Recombinant human FGFR1, FGFR2, and FGFR3 enzymes are incubated with a biotinylated poly-Glu-Tyr (pEY) peptide substrate, ATP, and a dilution series of the test compound (BPP-FGFRi or Infigratinib). The reaction is initiated and allowed to proceed for 60 minutes at room temperature. A stop solution containing EDTA, a europium-labeled anti-phosphotyrosine antibody, and a streptavidin-allophycocyanin (SA-APC) conjugate is added.
-
Data Analysis: After a further 60-minute incubation, the TR-FRET signal is read on a compatible plate reader. The raw data is converted to percent inhibition relative to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls. IC₅₀ curves are generated using a four-parameter logistic fit.
Protocol 2: Cell Proliferation Assay
-
Assay Type: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Procedure: Cancer cells (e.g., SNU-16) are seeded in 96-well plates and allowed to adhere overnight. The following day, cells are treated with a 10-point, 3-fold dilution series of the test compound. After 72 hours of incubation, MTT reagent is added to each well and incubated for 4 hours to allow for formazan crystal formation. The supernatant is removed, and DMSO is added to dissolve the crystals.
-
Data Analysis: Absorbance is measured at 570 nm. The results are expressed as a percentage of the vehicle-treated control, and IC₅₀ values are calculated using non-linear regression analysis.
Protocol 3: In Vivo Xenograft Model
-
Animal Model: Female BALB/c nude mice, 6-8 weeks old.
-
Procedure: 5 x 10⁶ SNU-16 human gastric cancer cells are suspended in Matrigel and injected subcutaneously into the flank of each mouse. Tumors are monitored until they reach an average volume of 100-150 mm³. Mice are then randomized into treatment cohorts (n=8-10 per group). Compounds are formulated (e.g., in 0.5% methylcellulose) and administered daily via oral gavage for 21 consecutive days.
-
Data Analysis: Tumor volume is calculated using the formula (Length x Width²)/2. Body weights are recorded as a measure of general toxicity. The percent Tumor Growth Inhibition (%TGI) is calculated at the end of the study by comparing the mean tumor volume of the treated groups to the mean tumor volume of the vehicle control group.
Conclusion
This guide provides a comparative framework for assessing the preclinical potential of BPP-FGFRi , a hypothetical molecule from the promising 1H-pyrrolo[2,3-b]pyridine class. Based on the illustrative data, BPP-FGFRi demonstrates potent and on-target activity against FGFR-driven cancers, albeit with slightly lower potency than the approved drug Infigratinib. Its strong in vivo efficacy and favorable tolerability profile in the xenograft model would position it as a viable candidate for further preclinical development. This validation pathway, from biochemical assays to in vivo models, is a standard and critical process in the journey of drug discovery.
References
- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7-Azaindole: Uses and Synthesis_Chemicalbook [chemicalbook.com]
- 3. Recent advances in the global ring functionalization of 7-azaindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
Comparative Pharmacokinetic Profiling of 1-Benzylpyrrolo[2,3-b]pyridine Derivatives: A Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of the pharmacokinetic profiles of select 1-Benzylpyrrolo[2,3-b]pyridine derivatives, a class of compounds with significant therapeutic potential across various signaling pathways. This document is intended for researchers, scientists, and drug development professionals, offering a summary of available data to inform preclinical and clinical research strategies.
Introduction
This compound derivatives have emerged as a versatile scaffold in medicinal chemistry, leading to the development of potent inhibitors for a range of protein kinases involved in cancer and other diseases. Understanding the pharmacokinetic properties of these compounds is crucial for optimizing their efficacy and safety profiles. This guide synthesizes available preclinical data for several notable derivatives targeting Ataxia Telangiectasia Mutated (ATM) kinase, Bruton's tyrosine kinase (BTK), and Glycogen synthase kinase-3β (GSK-3β).
Data Presentation: Pharmacokinetic Parameters
The following table summarizes the available in vivo pharmacokinetic data for representative this compound derivatives from preclinical studies in mice. It is important to note that direct comparative studies across a wide range of these derivatives under uniform experimental conditions are limited. The data presented here are compiled from individual studies and should be interpreted with consideration of the varying experimental contexts.
| Derivative | Target | Animal Model | Dosage and Administration | Cmax | Tmax | AUC | Half-life (t1/2) | Oral Bioavailability (%) | Reference |
| Compound 25a | ATM | Mice | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | 147.6 | [1][2] |
| Compound 3p | BTK | Not Specified | Not Specified | Favorable Profile | Favorable Profile | Favorable Profile | Favorable Profile | Favorable Profile | [3] |
| Compound 41 | GSK-3β | C57BL/6 mice | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Low-toxicity noted |
Note: "Not Specified" indicates that the data was not available in the cited literature. The term "Favorable Profile" for Compound 3p suggests good drug-like properties, though specific quantitative data was not provided in the referenced abstract.[3]
Experimental Protocols
A detailed, standardized experimental protocol for the comparative pharmacokinetic profiling of multiple this compound derivatives is not available in the public domain. However, based on general practices for in vivo pharmacokinetic studies of small molecule inhibitors in rodents, a representative protocol is outlined below.
Representative In Vivo Pharmacokinetic Study Protocol in Mice
1. Animal Models:
-
Male or female BALB/c or C57BL/6 mice, 6-8 weeks old, weighing 20-25g.
-
Animals are acclimatized for at least one week before the experiment.
2. Compound Administration:
-
Intravenous (IV) Administration: The compound is formulated in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline) and administered as a single bolus dose via the tail vein.
-
Oral (PO) Administration: The compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered via oral gavage.
3. Blood Sampling:
-
Serial blood samples (approximately 50 µL) are collected from the saphenous vein or tail vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Blood samples are collected into tubes containing an anticoagulant (e.g., K2EDTA).
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
4. Bioanalysis:
-
Plasma concentrations of the compound are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
A standard calibration curve is prepared in blank plasma to quantify the compound concentrations.
5. Pharmacokinetic Analysis:
-
Pharmacokinetic parameters including Cmax, Tmax, AUC, half-life (t1/2), and clearance are calculated using non-compartmental analysis with software such as WinNonlin.
-
Oral bioavailability is calculated as (AUCoral / AUCIV) × (DoseIV / Doseoral) × 100%.
Mandatory Visualization
The following diagrams illustrate the signaling pathways targeted by the discussed this compound derivatives, as well as a generalized experimental workflow for pharmacokinetic profiling.
Caption: ATM Signaling Pathway Inhibition.
Caption: BTK Signaling Pathway Inhibition.
Caption: GSK-3β Signaling Pathway Inhibition.
Caption: Experimental Workflow for PK Profiling.
References
- 1. Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pyrrolo[2,3-b]pyridine derivatives as potent Bruton's tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1-Benzylpyrrolo[2,3-b]pyridine: A Procedural Guide
For researchers, scientists, and professionals in drug development, the meticulous management and disposal of chemical compounds are fundamental to ensuring a safe laboratory environment and adhering to regulatory compliance. This document provides a comprehensive operational plan for the proper disposal of 1-Benzylpyrrolo[2,3-b]pyridine. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide is based on the known hazards of structurally related chemicals, including pyridine and its derivatives, to establish best practices for its handling and disposal.
Immediate Safety and Handling Protocols
Prior to initiating any disposal procedures, it is crucial to handle this compound with the highest degree of caution. The following personal protective equipment (PPE) and handling measures are mandatory:
-
Gloves: Chemically resistant gloves are required.
-
Eye Protection: Safety glasses or goggles must be worn.[1]
-
Lab Coat: A flame-retardant lab coat is recommended.[1]
-
Respiratory Protection: All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of any vapors.
In the event of a spill, the material should be absorbed with an inert dry material, such as sand or vermiculite, and collected into a designated, sealed container for hazardous waste.[2][3] The spill area should then be decontaminated. Under no circumstances should this chemical be allowed to enter drains or waterways.[3]
Hazard Profile of Structurally Related Compounds
To inform safe handling and disposal procedures, the following table summarizes the hazards associated with compounds structurally related to this compound. It is prudent to assume that this compound may exhibit similar properties.
| Hazard Classification | Description | Precautionary Measures |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[4] | Avoid all direct contact and inhalation. Utilize appropriate personal protective equipment (PPE). |
| Skin Corrosion/Irritation | May cause skin irritation or severe skin burns.[4][5] | Wear protective gloves and clothing.[4][5] |
| Serious Eye Damage/Irritation | Can cause serious eye irritation or damage.[4][5] | Wear appropriate eye protection, such as chemical safety goggles.[1][5] |
| Flammability | Related compounds are flammable or highly flammable liquids and vapors.[4] | Keep away from heat, sparks, open flames, and other ignition sources.[4] Use non-sparking tools.[4] |
| Environmental Hazards | Potentially toxic to aquatic life with long-lasting effects.[4] | Avoid release to the environment.[4] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. The following step-by-step protocol ensures compliance with standard laboratory safety and environmental regulations.
1. Waste Segregation and Collection:
- Collect waste this compound in its pure form or in solutions in a dedicated, compatible, and clearly labeled hazardous waste container.[2]
- Do not mix with other waste streams unless compatibility has been confirmed. Incompatible materials may include strong oxidizing agents and acids.[2]
2. Container Requirements:
- Use a chemically resistant, leak-proof container with a secure, tight-fitting lid.[2] High-density polyethylene (HDPE) or glass containers are generally suitable.
- The container must be in good condition, free from cracks or residues on the exterior.
3. Labeling of Hazardous Waste:
- Attach a completed hazardous waste label to the container as soon as the first drop of waste is added.[2]
- The label must include:
- The words "Hazardous Waste."
- The full chemical name: "this compound." Do not use abbreviations or chemical formulas.
- A clear indication of the hazards (e.g., "Toxic," "Flammable").
- The accumulation start date.
- For mixtures, list all constituents and their approximate percentages.
4. Storage of Waste:
- Store the waste container in a designated, secure, and well-ventilated satellite accumulation area.[2]
- Ensure the storage area is away from sources of ignition and incompatible materials.[2]
- Keep the container tightly closed except when adding waste.[4][5]
5. Arranging for Disposal:
- Once the container is full or is no longer being used, arrange for its disposal through your institution's Environmental Health and Safety (EH&S) office or a licensed hazardous waste disposal contractor.[2]
- Complete a chemical collection request form as required by your institution.[2]
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 1-Benzylpyrrolo[2,3-b]pyridine
This guide provides crucial safety and logistical information for the handling and disposal of 1-Benzylpyrrolo[2,3-b]pyridine. The following protocols are based on the known hazards of analogous heterocyclic compounds, including pyridines, and general best practices for laboratory safety. All personnel must adhere to these procedures to ensure a safe working environment. In the absence of a specific Safety Data Sheet (SDS) for this compound, a precautionary approach is essential.
Hazard Assessment and Personal Protective Equipment (PPE)
The primary hazards associated with this compound are presumed to be potential toxicity through inhalation, ingestion, and skin contact, as well as possible irritation to the skin and eyes. Similar heterocyclic compounds can be harmful and require stringent safety measures.
Minimum Required Personal Protective Equipment (PPE):
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles should conform to ANSI Z87.1 standards to protect against splashes.[1] A face shield worn over goggles is required when there is a risk of explosion or significant splash hazard.[1][2] |
| Hand Protection | Chemically Resistant Gloves | Nitrile or butyl rubber gloves are recommended to provide a barrier against skin contact.[3] It is crucial to change gloves immediately if they become contaminated. |
| Body Protection | Flame-Resistant Laboratory Coat | A lab coat, preferably flame-resistant, should be worn over full-length clothing to protect against splashes and contamination of personal attire.[1][2] |
| Respiratory Protection | Respirator | All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[4] If engineering controls are not sufficient, a NIOSH-approved respirator may be necessary.[5] |
| Foot Protection | Closed-Toed Shoes | Shoes that completely cover the feet are mandatory to protect against spills.[2] |
Operational Plan: Step-by-Step Handling Procedures
-
Preparation and Weighing:
-
Always conduct the handling of this compound inside a certified chemical fume hood.[6]
-
Before beginning work, ensure all required PPE is correctly worn.
-
Use dedicated and clearly labeled spatulas and weighing containers.
-
Handle the compound gently to prevent the creation of dust or aerosols.
-
-
Solution Preparation:
-
When dissolving the compound, add the solid to the solvent slowly to prevent splashing.
-
Keep the container covered as much as possible during the dissolution process.
-
-
During the Experiment:
-
Clearly label all containers with the chemical name and any known or suspected hazards.[3]
-
Maintain a clean and organized work area.
-
Avoid working alone; ensure another individual is aware of the ongoing experiment.
-
-
Post-Experiment:
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical. Use a suitable solvent followed by soap and water.
-
Remove PPE in the correct sequence to avoid self-contamination (e.g., gloves first, then lab coat, followed by eye protection).
-
Wash hands thoroughly with soap and water after removing all PPE.[7]
-
Emergency Procedures
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station and seek prompt medical attention.[5][6]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes and seek medical attention.[8]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
-
Spills: In the event of a spill, evacuate the area. Absorb the spill with an inert material (e.g., vermiculite, sand) and collect it into a sealed, labeled container for hazardous waste disposal.[4][8] Do not allow the chemical to enter drains.[4]
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with federal, state, and local regulations.[8]
-
Solid Waste: Collect any solid waste, including contaminated weighing paper and disposable lab supplies, in a clearly labeled, sealed hazardous waste container.[3]
-
Liquid Waste: Collect all liquid waste containing the compound in a dedicated, sealed, and clearly labeled hazardous waste container.[3] Do not mix with other waste streams unless compatibility has been confirmed.[4]
-
Container Labeling: The hazardous waste container label must include the full chemical name, "Hazardous Waste," and a description of the contents.[4]
-
Storage and Collection: Store waste containers in a cool, dry, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents.[6] Arrange for collection by a licensed hazardous waste disposal company.[8]
Caption: Workflow for handling and disposal of this compound.
References
- 1. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 2. ehs.ucsf.edu [ehs.ucsf.edu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
